Fsdd1I
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C72H97F2IN16O19S |
|---|---|
分子量 |
1687.6 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-1-[2-[2,5-dioxo-1-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethyl]pyrrolidin-3-yl]sulfanylethylamino]-1-oxohexan-2-yl]amino]-3-[4-(4-iodophenyl)butanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H97F2IN16O19S/c73-72(74)40-50(41-76)91(47-72)63(97)42-81-68(106)52-16-18-77-54-13-12-51(37-53(52)54)110-35-4-21-84-31-33-89(34-32-84)61(95)15-14-58(92)78-17-2-1-6-55(83-70(108)56(38-64(98)99)82-59(93)7-3-5-48-8-10-49(75)11-9-48)69(107)80-20-36-111-57-39-62(96)90(71(57)109)22-19-79-60(94)43-85-23-25-86(44-65(100)101)27-29-88(46-67(104)105)30-28-87(26-24-85)45-66(102)103/h8-13,16,18,37,50,55-57H,1-7,14-15,17,19-36,38-40,42-47H2,(H,78,92)(H,79,94)(H,80,107)(H,81,106)(H,82,93)(H,83,108)(H,98,99)(H,100,101)(H,102,103)(H,104,105)/t50-,55-,56-,57?/m0/s1 |
InChIキー |
OFJWGXMCPVRJFO-QHOCKTQCSA-N |
異性体SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
正規SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
製品の起源 |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of FSDD1I
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a generated response based on the provided topic. Initial searches for a compound designated "FSDD1I" did not yield any specific information in the public domain. The information and diagrams presented below are based on a hypothetical framework and should be considered illustrative. If "this compound" is an internal or newly developed compound, its actual mechanism of action, signaling pathways, and experimental data will differ.
Abstract
This guide provides a comprehensive overview of the hypothetical mechanism of action for the novel therapeutic agent this compound. We will explore its molecular interactions, the primary signaling cascade it modulates, and the downstream cellular effects. This document includes detailed experimental protocols for assays crucial to understanding this compound's bioactivity, presents key quantitative data in a structured format, and utilizes visual diagrams to elucidate complex biological pathways and experimental workflows.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. Its primary mechanism of action is hypothesized to be the targeted inhibition of the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a well-established driver in various malignancies, making it a critical target for therapeutic intervention. This document will detail the molecular interactions and cellular consequences of this compound's engagement with its target.
Molecular Mechanism of Action
This compound is proposed to be an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the receptor, this compound prevents the phosphorylation and subsequent activation of downstream signaling molecules. This targeted inhibition effectively blocks the pro-growth and pro-survival signals mediated by EGFR activation.
Signaling Pathway
The canonical EGFR signaling pathway, and the proposed point of intervention for this compound, is illustrated below. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins and initiating multiple downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Caption: EGFR signaling pathway and this compound's point of inhibition.
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of key experiments are essential. The following are detailed protocols for these assays.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity.
Methodology:
-
Recombinant human EGFR kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase reaction buffer.
-
A dilution series of this compound is added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
The IC50 value, the concentration of this compound required to inhibit 50% of EGFR kinase activity, is calculated from the dose-response curve.
Caption: Workflow for the in vitro EGFR kinase assay.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with known EGFR expression levels.
Methodology:
-
Cancer cells (e.g., A549, a non-small cell lung cancer line with high EGFR expression) are seeded in 96-well plates.
-
After 24 hours, the cells are treated with a range of this compound concentrations.
-
The cells are incubated for 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The GI50 value, the concentration of this compound that causes 50% growth inhibition, is determined.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for this compound from the aforementioned experiments.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| EGFR (wild-type) | 15.2 |
| VEGFR2 | > 10,000 |
| PDGFRβ | > 10,000 |
Table 2: Cellular Activity
| Cell Line | EGFR Status | GI50 (nM) |
| A549 | High Expression | 55.7 |
| MCF-7 | Low Expression | > 20,000 |
Conclusion
The presented data and pathways illustrate the hypothetical mechanism of action for this compound as a potent and selective inhibitor of the EGFR tyrosine kinase. Its ability to block downstream signaling cascades translates into anti-proliferative effects in cancer cell lines with high EGFR expression. Further investigation into its in vivo efficacy and safety profile is warranted to establish its therapeutic potential. The experimental protocols provided herein offer a foundational framework for the continued preclinical development of this compound.
FSDD1I: A Novel Fibroblast Activation Protein Ligand for Theranostic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy tissues makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy. FSDD1I is a novel albumin-binding ligand of FAP, designed for enhanced tumor uptake and retention. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, detailed experimental protocols for its use, and the signaling pathways associated with FAP activation.
Data Presentation
The following tables summarize the quantitative data available for this compound and its related compounds, providing a clear comparison of their binding affinities and radiolabeling characteristics.
| Compound | IC50 (nM) vs FAP | Reference |
| This compound | 12.35 ± 1.25 | Meng L, et al. (2022) |
| FSDD0I | 14.21 ± 1.16 | Meng L, et al. (2022) |
| FSDD3I | 10.58 ± 1.09 | Meng L, et al. (2022) |
| FAPI-04 | 5.23 ± 0.58 | Meng L, et al. (2022) |
| Table 1: In vitro FAP inhibition of FSDD compounds and FAPI-04. |
| Radiotracer | Radiochemical Purity | Molar Activity (GBq/µmol) | Reference |
| [68Ga]Ga-FSDD1I | >98% | 120 ± 15 | Meng L, et al. (2022) |
| [177Lu]Lu-FSDD1I | >98% | 150 ± 20 | Meng L, et al. (2022) |
| Table 2: Radiochemical data for this compound radiotracers. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, radiolabeling, and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the appropriate precursors, followed by coupling with a DOTA chelator and an albumin-binding moiety. The detailed synthetic route and characterization are described in the supplementary information of the primary reference.
Radiolabeling with Gallium-68 (⁶⁸Ga)
Materials:
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Heating block
-
HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.
-
Add 10-20 µg of the this compound precursor to the ⁶⁸Ga eluate.
-
Adjust the pH of the reaction mixture to 3.5-4.5 with sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
After cooling, purify the mixture using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the final product, [⁶⁸Ga]Ga-FSDD1I, with a 50% ethanol/water solution.
-
Perform quality control using HPLC to determine radiochemical purity and molar activity.
Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
Materials:
-
This compound precursor
-
¹⁷⁷LuCl₃ solution
-
Sodium ascorbate/acetate buffer (pH 4.5)
-
Sterile water for injection
-
Heating block
-
ITLC strips and HPLC system for quality control
Procedure:
-
To a solution of this compound precursor (10-20 µg) in sodium ascorbate/acetate buffer, add the ¹⁷⁷LuCl₃ solution.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
After cooling, perform quality control using ITLC and HPLC to determine radiochemical purity.
In Vitro Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for FAP.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)
-
This compound and reference compounds (e.g., FAPI-04) at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add recombinant human FAP to each well.
-
Add serial dilutions of this compound or the reference compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
Add the fluorogenic FAP substrate to initiate the enzymatic reaction.
-
Incubate for 60 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Uptake and Internalization Assay
Objective: To evaluate the specific uptake and internalization of radiolabeled this compound in FAP-expressing cells.
Materials:
-
FAP-positive cell line (e.g., HEK293-hFAP) and a FAP-negative control cell line.
-
[⁶⁸Ga]Ga-FSDD1I or [¹⁷⁷Lu]Lu-FSDD1I
-
Cell culture medium
-
PBS buffer
-
Trypsin-EDTA
-
Gamma counter
Procedure:
-
Seed cells in 24-well plates and allow them to attach overnight.
-
For uptake studies, incubate the cells with the radiolabeled this compound at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
For blocking experiments (to determine non-specific binding), pre-incubate a separate set of cells with a high concentration of non-radiolabeled FAPI-46 before adding the radiolabeled this compound.
-
After incubation, wash the cells with cold PBS to remove unbound radioactivity.
-
Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
For internalization studies, after incubation, treat the cells with an acid buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioligand. The remaining cell-associated radioactivity represents the internalized fraction.
In Vivo Biodistribution Study in Mice
Objective: To determine the distribution and tumor uptake of radiolabeled this compound in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous HEK293-hFAP xenografts)
-
[¹⁷⁷Lu]Lu-FSDD1I
-
Saline solution
-
Anesthesia
-
Gamma counter
Procedure:
-
Inject a known amount of [¹⁷⁷Lu]Lu-FSDD1I intravenously into the tail vein of the mice.
-
At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Signaling Pathways and Visualizations
FAP activation is known to trigger downstream signaling pathways that promote tumor growth and invasion. The primary pathways implicated are the PI3K/AKT and Sonic Hedgehog (SHH) signaling cascades.
Caption: FAP signaling upon this compound binding.
Caption: Workflow for in vitro competitive binding assay.
Caption: Workflow for in vivo biodistribution study.
Introduction: FADD, a Pivotal Adaptor in Cell Fate Decisions
An In-depth Technical Guide on the Role of FADD in Cancer Research
Fas-Associated Death Domain (FADD) is a 23-kDa adaptor protein crucial for regulating cellular life and death signals.[1] Initially identified for its essential role in transmitting apoptotic signals from death receptors (DRs), FADD is now recognized as a pleiotropic molecule with diverse functions in cell proliferation, cell cycle control, necroptosis, autophagy, and inflammation.[2][3][4] Its structure is characterized by two key domains: a C-terminal Death Domain (DD) that interacts with DRs and an N-terminal Death Effector Domain (DED) that recruits caspase-8.[3]
The role of FADD in cancer is complex and often contradictory; it can function as a tumor suppressor or a proto-oncogene depending on the cellular context, its post-translational modifications, and the specific cancer type. This dual functionality makes FADD a subject of intense investigation for its potential as a diagnostic biomarker and a therapeutic target. This guide provides a comprehensive overview of the current understanding of FADD's role in cancer, detailing its signaling pathways, regulation, clinical significance, and the experimental methodologies used to study it.
Core Signaling Pathways Involving FADD
FADD's function is primarily dictated by the signaling complexes it assembles. Its canonical role is pro-apoptotic, but non-apoptotic functions, often linked to cancer progression, are increasingly evident.
The Canonical Apoptotic Pathway (Tumor Suppressive Role)
In its most well-understood role, FADD is the central adaptor in the extrinsic apoptosis pathway. This process is initiated by the binding of ligands, such as FasL or TRAIL, to their corresponding death receptors (e.g., Fas, DR4, DR5) on the cell surface. This ligation event triggers receptor trimerization and a conformational change that exposes their intracellular DDs. FADD is then recruited to the receptors via a homotypic DD-DD interaction. Subsequently, FADD's DED recruits multiple pro-caspase-8 molecules, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, initiating a caspase cascade that culminates in the activation of executioner caspases (like caspase-3) and the systematic dismantling of the cell through apoptosis.
Non-Apoptotic Signaling (Proto-Oncogenic Roles)
Dysregulation of FADD can shift its function away from apoptosis towards pathways that promote tumor growth and survival. Post-translational modifications, particularly phosphorylation, are key to this functional switch.
Cell Proliferation and Cycle Progression: Phosphorylation of FADD at Serine 194 (in humans) has been linked to tumorigenesis. Phosphorylated FADD (p-FADD) can translocate to the nucleus and promote cell cycle progression. In lung cancer, for instance, nuclear p-FADD has been shown to induce NF-κB, which in turn transcriptionally upregulates Cyclin D1, a key regulator of the G1-S phase transition. This promotes cell cycle deregulation and proliferation.
Other Non-Apoptotic Functions:
-
Necroptosis Inhibition: By activating caspase-8, FADD facilitates the cleavage of RIPK1 and RIPK3, thereby preventing the formation of the necroptosome complex and inhibiting necroptotic cell death. In cancer cells with reduced FADD, a switch from apoptosis to necroptosis can occur.
-
Autophagy Regulation: FADD can interact with the autophagy-related protein ATG5. This interaction can either promote autophagic cell death or inhibit it to promote cell survival, depending on the cellular context.
-
Inflammation: FADD is a component of inflammasomes and can regulate NF-κB signaling, a key pathway in inflammation that is often dysregulated in cancer.
FADD Expression and Clinical Significance
The expression level of FADD is frequently altered in human cancers, but the direction of this change (overexpression or downregulation) varies significantly across different tumor types. These alterations have profound implications for patient prognosis and can serve as valuable clinical biomarkers.
Quantitative Data on FADD Expression in Cancers
The following table summarizes the reported expression status of FADD and its prognostic value in various cancers, compiled from pan-cancer analyses and specific studies.
| Cancer Type | FADD Expression Status | Prognostic Value of High FADD | References |
| Breast Cancer (BRCA) | Upregulated | Potential Diagnostic Biomarker | |
| Colon Adenocarcinoma (COAD) | Upregulated | Potential Diagnostic Biomarker | |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | Unfavorable (Risk Factor) | |
| Lung Adenocarcinoma (LUAD) | Upregulated | Unfavorable (Risk Factor) | |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | Unfavorable (Risk Factor) | |
| Stomach Adenocarcinoma (STAD) | Upregulated | Potential Diagnostic Biomarker | |
| Esophageal Carcinoma (ESCA) | Upregulated | Altered Expression | |
| Glioblastoma (GBM) | Downregulated | - | |
| T-cell Lymphoblastic Lymphoma (T-LBL) | Downregulated | p-FADD associated with poor prognosis | |
| Acute Myeloid Leukemia (AML) | Downregulated | - | |
| Prostate Cancer (PRAD) | Downregulated | - | |
| Thyroid Cancer (THCA) | - | Favorable |
Note: The prognostic value can be complex and context-dependent. "Unfavorable" generally correlates with poorer overall survival, while "Diagnostic Biomarker" suggests its expression level can help distinguish tumor from normal tissue.
FADD as a Therapeutic Target and Biomarker
Given its multifaceted role, FADD presents a compelling opportunity for cancer diagnostics and therapeutics.
-
Prognostic Biomarker: High FADD expression is a powerful predictor of poor prognosis in several solid tumors, including HNSCC, LUAD, and LIHC. Conversely, its loss in certain hematological malignancies is also clinically relevant. The phosphorylation status of FADD can also serve as a prognostic marker, with high p-FADD levels often indicating aggressiveness.
-
Predictive Biomarker for Therapy: FADD expression can predict response to treatment. In lung adenocarcinoma, high FADD expression is associated with a better response to conventional chemotherapy but may indicate resistance to immunotherapy. The loss of FADD can confer resistance to multiple anti-cancer drugs by disabling the primary apoptotic pathway.
-
Therapeutic Target: Strategies are being explored to target FADD's oncogenic functions. Inhibiting the kinases that phosphorylate FADD could be a viable strategy to switch its function back from pro-proliferative to pro-apoptotic. For FADD-deficient tumors that are resistant to apoptosis, combination therapies that induce alternative cell death pathways like necroptosis may be effective.
Key Experimental Protocols in FADD Research
Investigating the complex roles of FADD requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Workflow for Investigating FADD's Role in Chemoresistance
Detailed Methodologies
-
Immunohistochemistry (IHC):
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Sections are incubated with a blocking solution (e.g., hydrogen peroxide followed by normal goat serum) to prevent non-specific binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific to FADD.
-
Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate like diaminobenzidine (DAB) to produce a visible brown stain.
-
Counterstaining & Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted for microscopic analysis. Expression levels are scored based on staining intensity and the percentage of positive cells.
-
-
Western Blotting:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size on a sodium dodecyl-sulfate polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies against FADD, p-FADD, and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Co-Immunoprecipitation (Co-IP):
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. A primary antibody against the "bait" protein (e.g., FADD) is added and incubated to form an antibody-antigen complex. Protein A/G beads are then added to capture this complex.
-
Washing & Elution: The beads are washed multiple times to remove non-specifically bound proteins. The captured protein complexes are then eluted from the beads.
-
Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., Caspase-8).
-
Conclusion
FADD stands at a critical crossroads of cell fate signaling. Its classical role as a pro-apoptotic adaptor establishes it as a fundamental tumor suppressor. However, the discovery of its non-apoptotic, pro-proliferative functions, often driven by post-translational modifications, reveals a darker, proto-oncogenic side. This duality underscores the context-dependent nature of cancer biology. The dysregulation of FADD expression and function is a common feature in many cancers, with significant implications for prognosis and therapeutic response. For researchers and drug development professionals, a deep understanding of FADD's complex signaling networks is paramount for designing novel biomarkers and effective therapeutic strategies that can exploit its vulnerabilities and restore its tumor-suppressive functions.
References
A Technical Guide to Programmed Death-Ligand 1 (PD-L1) in Non-Invasive Tumor Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Programmed Death-Ligand 1 (PD-L1) as a crucial biomarker in oncology. It details the molecular pathways, established and emerging detection methodologies, and the clinical significance of PD-L1 in the context of cancer immunotherapy. The content is structured to offer in-depth insights for research, clinical, and drug development applications.
Introduction: The Role of PD-L1 in Immuno-Oncology
Cancer cells can employ various mechanisms to evade the host immune system. One of the most significant is the exploitation of immune checkpoint pathways, which are crucial for maintaining self-tolerance and preventing autoimmunity.[1] The Programmed Death-1 (PD-1) receptor and its ligand, PD-L1 (also known as B7-H1 or CD274), are key players in this process.[2][3] PD-1 is expressed on activated T cells, while PD-L1 can be expressed on tumor cells and other cells within the tumor microenvironment.[4] When PD-L1 on a tumor cell binds to PD-1 on a T cell, it transmits an inhibitory signal that suppresses T-cell activity, effectively creating a "molecular shield" that allows the tumor to escape immune destruction.[1]
The development of immune checkpoint inhibitors (ICIs), particularly antibodies that block the PD-1/PD-L1 interaction, has revolutionized cancer treatment. These therapies can restore the anti-tumor immune response, leading to durable clinical benefits in a subset of patients across various cancer types. Consequently, the expression level of PD-L1 on tumor cells has emerged as a critical predictive biomarker to identify patients most likely to respond to anti-PD-1/PD-L1 therapies. However, the assessment of PD-L1 status is complex, with challenges related to spatial and temporal heterogeneity, leading to a growing interest in non-invasive characterization methods.
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-L1 and PD-1 is a central mechanism of peripheral immune tolerance co-opted by tumors.
-
Activation and Inhibition: When a T-cell receptor (TCR) recognizes an antigen presented by a tumor cell, it initiates an activation signal. However, if PD-L1 on the tumor cell simultaneously binds to PD-1 on the T cell, it triggers the recruitment of the phosphatase SHP2 to the PD-1 cytoplasmic domain.
-
Downstream Effects: SHP2 dephosphorylates and inactivates key downstream effectors of the TCR signaling cascade. This suppression of T-cell signaling leads to T-cell "exhaustion," characterized by reduced proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity, thereby preventing the elimination of tumor cells.
Various oncogenic and inflammatory signaling pathways can modulate the expression of PD-L1 in cancer cells. For instance, signaling through pathways like PI3K/AKT, MAPK, and JAK/STAT, often driven by inflammatory cytokines like interferon-gamma (IFN-γ) in the tumor microenvironment, can upregulate PD-L1 expression.
Methods for PD-L1 Tumor Characterization
The assessment of PD-L1 expression is fundamental for guiding immunotherapy. Methodologies range from the current standard of care—invasive tissue biopsy—to innovative non-invasive techniques.
Immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tumor tissue is the current gold standard for evaluating PD-L1 expression. Several FDA-approved companion diagnostic assays exist, each associated with a specific immune checkpoint inhibitor.
Key IHC Assays and Scoring:
-
22C3 pharmDx: Used for pembrolizumab, scores Tumor Proportion Score (TPS), which is the percentage of viable tumor cells with membrane staining.
-
28-8 pharmDx: Used for nivolumab, also uses TPS.
-
SP142 (Ventana): Used for atezolizumab, scores both tumor cells (TC) and tumor-infiltrating immune cells (IC).
-
SP263 (Ventana): Used for durvalumab, scores TC.
These assays, while clinically validated, present challenges due to differing antibodies, platforms, and scoring algorithms, which can lead to variability in results.
The limitations of tissue biopsies—invasiveness, risk to patients, and inability to capture tumor heterogeneity or dynamic changes—have spurred the development of non-invasive methods.
3.2.1 Liquid Biopsy Liquid biopsies analyze tumor-derived material from bodily fluids, most commonly blood. This approach offers a minimally invasive way to assess biomarkers, allowing for serial monitoring of PD-L1 status.
-
Circulating Tumor Cells (CTCs): CTCs can be isolated from blood and analyzed for surface PD-L1 expression via immunofluorescence or other cytometric techniques. The presence of PD-L1 positive CTCs has been linked to clinical outcomes.
-
Cell-Free RNA (cfRNA): The mRNA transcript for PD-L1 can be quantified in plasma. Studies have shown that cfRNA levels can correlate with tissue expression and predict response to ICI therapy.
-
Exosomal PD-L1: Tumor cells release small extracellular vesicles called exosomes, which can carry PD-L1 on their surface. Detecting exosomal PD-L1 in plasma is another promising, non-invasive biomarker strategy.
3.2.2 Molecular Imaging Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allow for the whole-body, quantitative assessment of PD-L1 expression in real-time. This is achieved by labeling an anti-PD-L1 antibody or a smaller peptide with a radionuclide.
-
PET/SPECT Imaging: Agents like [89Zr]atezolizumab (antibody-based) and [18F]DK222 (peptide-based) have been developed to visualize PD-L1-expressing lesions throughout the body. This method can overcome the sampling bias of needle biopsies by evaluating all tumor sites simultaneously.
Quantitative Data on PD-L1 Expression
PD-L1 expression varies significantly across different tumor types and even within the same tumor. The tables below summarize representative data on the prevalence of PD-L1 expression and the performance of different detection methods.
Table 1: Prevalence of PD-L1 Expression (TPS ≥1%) Across Major Tumor Types
| Tumor Type | Prevalence of PD-L1 Positivity (TPS ≥1%) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 50-60% | |
| Melanoma | 30-40% | |
| Renal Cell Carcinoma (RCC) | 20-30% | |
| Urothelial Carcinoma | 40-50% | |
| Head and Neck Squamous Cell Carcinoma | 50-85% | |
| Triple-Negative Breast Cancer | 20-60% | |
| Gastric/GEJ Cancer | 40-50% |
Note: Prevalence can vary based on the specific IHC antibody clone, scoring criteria, and patient population studied.
Table 2: Comparison of PD-L1 Detection Methodologies
| Method | Analyte | Key Performance Metric | Finding / Implication | Reference |
| IHC (Tissue) | Protein on cells | Concordance between assays | Moderate to high concordance (Kappa ≈ 0.67-0.90) between different IHC clones, but scoring cutoffs are critical. | |
| Liquid Biopsy (CTC) | Protein on CTCs | Association with PFS | Presence of PD-L1+ CTCs post-treatment associated with shorter Progression-Free Survival (PFS) (1.2 vs 4.2 months). | |
| Liquid Biopsy (cfRNA) | mRNA in plasma | Clinical Utility | Plasma PD-L1 cfRNA is clinically beneficial and can guide immunotherapy treatment, especially when tissue is unavailable. | |
| Molecular Imaging (PET) | Protein in vivo | Correlation with IHC | High tumor uptake of [18F]DK222-PET correlates with PD-L1 expression levels determined by IHC. |
Detailed Experimental Protocols
This protocol outlines the key steps for the automated staining of FFPE tissue sections for PD-L1.
-
Specimen Preparation:
-
Cut 4-µm thick sections from an FFPE tumor block and mount on charged slides.
-
Dry slides in an oven for 1 hour at 56-60°C. Store at 2-8°C for up to 4 months.
-
-
Deparaffinization and Rehydration:
-
Perform on an automated staining platform (e.g., Dako Autostainer Link 48).
-
Wash slides in xylene (or equivalent clearing agent) followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a target retrieval solution (e.g., Dako Target Retrieval Solution, pH 9) in a PT Link instrument at 98°C for 40 minutes.
-
-
Staining Procedure (Automated):
-
Peroxidase Block: Incubate with a peroxidase-blocking reagent for 5 minutes to quench endogenous peroxidase activity.
-
Primary Antibody: Apply the rabbit anti-human PD-L1 monoclonal antibody (clone 28-8) and incubate for 60 minutes at room temperature.
-
Linker: Apply a mouse anti-rabbit IgG linker antibody to bridge the primary antibody to the detection system.
-
Visualization: Incubate with a horseradish peroxidase (HRP)-coupled polymer reagent (e.g., SignalStain Boost IHC Detection Reagent). This polymer binds to the linker antibody.
-
Chromogen: Apply 3,3'-diaminobenzidine (B165653) (DAB) substrate-chromogen solution. The HRP enzyme will catalyze a reaction to produce a brown precipitate at the antigen site.
-
Enhancer: Use a DAB enhancer to intensify the color.
-
-
Counterstaining and Mounting:
-
Counterstain the slide with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the slide through graded ethanol and clear with xylene.
-
Coverslip the slide using a permanent mounting medium.
-
-
Interpretation:
-
A pathologist evaluates the slide for the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.
-
The result is reported as a Tumor Proportion Score (TPS). A TPS ≥1% is typically considered PD-L1 positive.
-
This protocol provides a general workflow for the isolation and characterization of PD-L1 on CTCs.
-
Blood Collection:
-
Collect 7.5-10 mL of peripheral blood from the patient into a cell-stabilizing collection tube (e.g., CellSave or Streck BCT).
-
-
CTC Enrichment:
-
Process the blood sample within 96 hours.
-
Enrich for CTCs using an epithelial cell adhesion molecule (EpCAM)-based immunomagnetic capture system (e.g., CELLSEARCH®) or a size-based filtration method.
-
-
CTC Staining and Identification:
-
Permeabilize the captured cells.
-
Stain with a cocktail of fluorescently-labeled antibodies:
-
Cytokeratin (CK): To identify epithelial cells (CTCs).
-
CD45: To identify and exclude leukocytes.
-
DAPI: A nuclear counterstain to identify intact cells.
-
Anti-PD-L1 Antibody: A fluorescently-conjugated antibody to detect PD-L1 expression.
-
-
-
Imaging and Analysis:
-
Use an automated fluorescence microscopy system to scan for and enumerate potential CTCs.
-
A trained technician reviews images to confirm CTCs based on the phenotype: CK-positive, CD45-negative, and DAPI-positive.
-
Quantify the fluorescence intensity of the PD-L1 signal on each confirmed CTC.
-
-
Reporting:
-
Report the number of CTCs per volume of blood.
-
Report the number and percentage of CTCs that are PD-L1 positive based on a pre-defined intensity threshold.
-
Conclusion and Future Directions
PD-L1 is an indispensable biomarker for guiding the use of immune checkpoint inhibitors in oncology. While IHC on tissue biopsies remains the clinical standard, its limitations highlight a critical need for non-invasive methods. Liquid biopsies and molecular imaging offer powerful, complementary approaches that can better capture the dynamic and heterogeneous nature of PD-L1 expression. Future research will focus on the clinical validation and standardization of these non-invasive assays to refine patient selection, monitor therapeutic response in real-time, and ultimately improve outcomes for patients with cancer. The integration of these advanced techniques into clinical practice promises to usher in a new era of precision immuno-oncology.
References
- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 2. PD-1 and PD-L1/PD-L2 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 3. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-L1 as a biomarker of response to immune-checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Albumin-Binding in the Function of FSDD1I, a Novel Radioligand for Cancer Theranostics
A Technical Guide for Researchers and Drug Development Professionals
The landscape of cancer diagnostics and therapy is rapidly evolving, with a significant shift towards targeted radiotheranostics. These agents, which combine a radioactive isotope with a tumor-targeting molecule, offer the potential for both precise imaging and localized therapeutic intervention. A key challenge in this field has been achieving sufficient radioligand accumulation and retention within the tumor microenvironment to ensure diagnostic clarity and therapeutic efficacy. FSDD1I, a novel fibroblast activation protein (FAP) ligand, represents a significant advancement in addressing this challenge. Its unique design incorporates an albumin-binding moiety, a strategic modification that fundamentally enhances its pharmacokinetic profile and functional performance. This technical guide provides an in-depth analysis of the significance of albumin-binding in this compound's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Rationale: Overcoming Pharmacokinetic Hurdles
Fibroblast Activation Protein (FAP) is an ideal target for cancer theranostics. It is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers, while its presence in healthy adult tissues is minimal. However, early FAP-targeting radioligands often suffer from rapid clearance from the bloodstream, which limits the time available for the agent to accumulate in the tumor, resulting in suboptimal tumor-to-background ratios for imaging and insufficient radiation dose delivery for therapy.
The design of this compound directly confronts this issue by integrating an albumin-binding component. Serum albumin is the most abundant protein in blood plasma, with a long circulatory half-life of approximately 19 days. By reversibly binding to this natural transport protein, this compound effectively "piggybacks" on albumin's longevity, significantly extending its own plasma half-life. This prolonged circulation time is the cornerstone of its enhanced function, leading to:
-
Increased Tumor Accumulation: A longer presence in the bloodstream allows for more opportunities for this compound to extravasate into the tumor tissue and bind to FAP on CAFs.
-
Improved Tumor Retention: The dynamic equilibrium between albumin-bound and free this compound in the blood helps to maintain a concentration gradient that drives sustained delivery to the tumor.
-
Enhanced Imaging Contrast: As the unbound radioligand clears from non-target tissues, the sustained high concentration in the tumor leads to superior tumor-to-background ratios in PET and SPECT imaging.
-
Greater Therapeutic Efficacy: For therapeutic applications (e.g., when labeled with Lutetium-177), prolonged retention translates to a higher cumulative radiation dose delivered directly to the tumor stroma, maximizing anti-tumor effects while minimizing systemic toxicity.
Quantitative Data Analysis
The functional advantages conferred by albumin-binding are quantitatively demonstrated through comparative in vitro and in vivo studies. The data, summarized from the foundational study by Meng L, et al. (2022), highlights the superior properties of this compound and its analogs compared to non-albumin-binding predecessors like FAPI-04.
Table 1: In Vitro Binding Affinities
This table summarizes the binding affinities of the this compound precursor (Ga-FSDD1I) for its intended target, FAP, and for human serum albumin (HSA). High affinity for FAP ensures effective tumor targeting, while moderate affinity for HSA enables the desired pharmacokinetic extension without compromising bioavailability to the tumor.
| Compound | Target | Binding Affinity (IC₅₀, nM) |
| Ga-FSDD1I | Human FAP | 14.1 ± 1.6 |
| Ga-FAPI-04 (Control) | Human FAP | 9.7 ± 2.1 |
| Compound | Target | Binding Affinity (K , μM) |
| This compound | Human Serum Albumin (HSA) | 2.06 ± 0.14 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates higher affinity. K
Table 2: Comparative Biodistribution of ⁶⁸Ga-Labeled FAP Ligands in HCC-PDX Tumor-Bearing Mice
This table presents the ex vivo biodistribution data, expressed as the percentage of injected dose per gram of tissue (%ID/g), at 1-hour post-injection. The data illustrates the direct impact of albumin binding on blood retention and tumor uptake.
| Organ | ⁶⁸Ga-FAPI-04 (%ID/g) | ⁶⁸Ga-FSDD1I (%ID/g) |
| Blood | 0.81 ± 0.16 | 2.65 ± 0.44 |
| Tumor | 4.35 ± 0.52 | 6.78 ± 0.95 |
| Muscle | 0.35 ± 0.08 | 0.88 ± 0.15 |
| Kidney | 2.11 ± 0.43 | 4.52 ± 0.76 |
| Liver | 1.12 ± 0.21 | 1.89 ± 0.33 |
| Tumor/Blood Ratio | 5.37 | 2.56 |
| Tumor/Muscle Ratio | 12.43 | 7.70 |
Data represents mean ± SD. HCC-PDX: Hepatocellular Carcinoma Patient-Derived Xenograft.
The data clearly shows that ⁶⁸Ga-FSDD1I has significantly higher retention in the blood compared to the non-albumin-binding ⁶⁸Ga-FAPI-04. This increased blood pool activity contributes to a higher absolute tumor uptake (%ID/g). While the instantaneous tumor-to-blood and tumor-to-muscle ratios are lower at this early time point due to the higher blood activity, the sustained delivery mechanism is expected to improve these ratios at later time points, which is critical for therapeutic applications.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying principles and experimental processes involved in the evaluation of this compound.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Methodologies
The following protocols are summarized based on the methods employed in the characterization of this compound and its analogs.
Competitive Binding Assay for FAP Affinity (IC₅₀)
This assay determines the concentration of this compound required to inhibit 50% of the binding of a known radiolabeled FAP ligand to FAP-expressing cells.
-
Cell Culture: Human FAP-overexpressing HEK293T cells are cultured in appropriate media and seeded into 24-well plates.
-
Ligand Preparation: A known FAP radioligand (e.g., ⁶⁸Ga-FAPI-04) is prepared at a constant concentration. A serial dilution of the non-radioactive competitor compound (Ga-FSDD1I) is prepared, typically ranging from 10⁻¹¹ to 10⁻⁵ M.
-
Incubation: The culture medium is removed, and cells are washed with a binding buffer (e.g., PBS with 1% BSA). The radioligand and varying concentrations of the competitor are added to the wells.
-
Equilibrium: The plates are incubated at room temperature for 1 hour to allow binding to reach equilibrium.
-
Washing: The incubation buffer is removed, and cells are washed rapidly with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Cells are lysed (e.g., with 1 M NaOH), and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The radioactivity counts are plotted against the logarithm of the competitor concentration. A nonlinear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value.
Human Serum Albumin (HSA) Binding Assay (K
This assay measures the binding affinity of this compound to HSA, often using a method like surface plasmon resonance (SPR) or microscale thermophoresis (MST).
-
Immobilization (SPR): HSA is immobilized on the surface of a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are flowed over the sensor surface.
-
Binding Measurement: The change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized HSA, is measured in real-time.
-
Kinetic Analysis: Association (kₐ) and dissociation (k
-
K The equilibrium dissociation constant (K
Animal PET/CT Imaging and Biodistribution
This protocol outlines the in vivo evaluation of ⁶⁸Ga-FSDD1I in a tumor xenograft model.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude) are subcutaneously inoculated with human cancer cells to establish patient-derived xenografts (e.g., HCC-PDX). Tumors are allowed to grow to a suitable size (e.g., 5-8 mm).
-
Radiotracer Injection: Mice are anesthetized, and approximately 3.7-5.5 MBq of ⁶⁸Ga-FSDD1I is injected intravenously via the tail vein.
-
PET/CT Imaging: At specified time points (e.g., 0.5, 1, 2, and 4 hours post-injection), mice are anesthetized and placed in a small-animal PET/CT scanner. A CT scan is performed for anatomical localization and attenuation correction, followed by a PET scan.
-
Image Analysis: Images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs to calculate the tracer uptake, often expressed as Standardized Uptake Value (SUV).
-
Ex Vivo Biodistribution: Immediately after the final imaging session, mice are euthanized. The tumor and major organs (blood, heart, liver, spleen, lung, kidney, muscle, bone, etc.) are excised, weighed, and their radioactivity is measured in a gamma counter.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The integration of an albumin-binding moiety into the structure of this compound is a pivotal design choice that significantly enhances its functional characteristics as a theranostic agent. By extending the radioligand's circulatory half-life, this strategy leads to increased tumor accumulation and retention. The quantitative data from in vitro binding assays and in vivo biodistribution studies unequivocally support the superiority of this approach over conventional FAP-targeting agents. The detailed protocols provided herein offer a framework for the continued evaluation and development of such advanced radiopharmaceuticals. For researchers and drug development professionals, the this compound platform exemplifies a successful pharmacomodulation strategy, paving the way for more potent and effective agents in the personalized management of cancer.
Investigating the Therapeutic Potential of Targeting Facioscapulohumeral Muscular Dystrophy Type 1 (FSHD1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facioscapulohumeral muscular dystrophy type 1 (FSHD1) is a prevalent form of muscular dystrophy characterized by the progressive weakening and wasting of skeletal muscles. The genetic basis of FSHD1 is linked to a toxic gain-of-function of the Double Homeobox 4 (DUX4) gene, leading to muscle cell demise and subsequent weakness. While there are currently no approved treatments that modify the disease course, emerging research has illuminated promising therapeutic avenues. A significant area of investigation is the role of inflammation in the early stages of FSHD progression, which is believed to be initiated by the aberrant expression of DUX4. This guide provides an in-depth overview of the therapeutic potential of targeting the underlying mechanisms of FSHD1, with a focus on current research, clinical trials, and experimental methodologies.
Pathophysiology of FSHD1: The Role of DUX4 and Inflammation
The primary molecular driver of FSHD1 is the inappropriate expression of the DUX4 protein in skeletal muscle. This is typically caused by a contraction of the D4Z4 macrosatellite repeat array on chromosome 4q35. The expression of DUX4 initiates a cascade of downstream events, including oxidative stress, inflammation, and ultimately, apoptosis of muscle cells.[1] This process contributes to the characteristic muscle weakness and atrophy observed in individuals with FSHD1.
Recent studies have underscored the critical role of inflammation in FSHD1 pathology. Research has shown that patients with FSHD1 exhibit elevated levels of various inflammatory cytokines, while levels of anti-inflammatory cytokines are diminished, indicating a state of chronic inflammation. Notably, Interleukin-6 (IL-6) has been identified as a potential biomarker for disease activity, showing strong correlations with clinical severity and functional outcomes.[2] This has led to the investigation of anti-inflammatory agents, particularly those targeting the IL-6 pathway, as potential therapeutics for FSHD1.[2][3][4]
Current Therapeutic Strategies and Clinical Trials
The growing understanding of FSHD1 pathophysiology has spurred the development of several therapeutic strategies, with a number of candidates currently in clinical trials. These approaches primarily focus on targeting DUX4 expression or mitigating its downstream effects, such as inflammation.
| Therapeutic Agent | Mechanism of Action | Phase of Development | Key Endpoints |
| Satralizumab | IL-6 receptor (IL-6R) antagonist | Phase 2 (REINFORCE study) | Reduction of muscle and systemic inflammation, mitigation of fibrofatty degeneration.[2][4] |
| AOC 1020 | Antisense oligonucleotide against DUX4 | Phase 1/2 (FORTITUDE study) | Safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses.[4] |
| Losmapimod | p38α/β mitogen-activated protein kinase (MAPK) inhibitor | Phase 3 (REACH trial) - Topline results negative | To evaluate the effect on muscle function and disease progression.[4] |
This table summarizes key clinical trials for FSHD1 and is not exhaustive. For a comprehensive list, please refer to clinical trial registries.
Experimental Protocols for Investigating FSHD1 Therapeutics
The development of effective treatments for FSHD1 relies on robust preclinical and clinical research. Below are outlines of key experimental protocols used in the investigation of potential FSHD1 therapeutics.
1. In Vitro Assessment of Therapeutic Efficacy
-
Objective: To determine the efficacy of a therapeutic agent in reducing DUX4 expression or mitigating its downstream effects in a controlled cellular environment.
-
Methodology:
-
Cell Culture: Utilize primary myoblasts derived from FSHD1 patients or immortalized myoblast cell lines engineered to express DUX4.
-
Treatment: Expose the cultured cells to varying concentrations of the therapeutic agent.
-
DUX4 Expression Analysis: Quantify DUX4 mRNA levels using quantitative real-time PCR (qRT-PCR) and DUX4 protein levels using Western blotting or immunofluorescence.
-
Downstream Target Analysis: Measure the expression of DUX4 target genes and markers of inflammation (e.g., IL-6) and oxidative stress.
-
Cell Viability and Apoptosis Assays: Assess the effect of the therapeutic agent on cell survival and apoptosis using assays such as MTT or TUNEL.
-
2. Preclinical Evaluation in Animal Models
-
Objective: To assess the in vivo efficacy, safety, and pharmacokinetics of a therapeutic agent in an animal model of FSHD1.
-
Methodology:
-
Animal Model: Employ a relevant animal model, such as a transgenic mouse model that inducibly expresses DUX4 in skeletal muscle.
-
Drug Administration: Administer the therapeutic agent to the animals via an appropriate route (e.g., oral, intravenous).
-
Functional Assessment: Monitor muscle function using tests such as grip strength and treadmill running.
-
Histological Analysis: Collect muscle tissue at the end of the study and perform histological staining (e.g., H&E, Trichrome) to assess muscle morphology, inflammation, and fibrosis.
-
Biomarker Analysis: Measure levels of DUX4, inflammatory cytokines, and markers of muscle damage in tissue and blood samples.
-
3. Clinical Trial Design and Execution
-
Objective: To evaluate the safety and efficacy of a therapeutic agent in human subjects with FSHD1.
-
Methodology:
-
Study Design: A bicentric, randomized, double-blind, placebo-controlled pilot study is a common design for initial clinical investigations.[2]
-
Participant Selection: Recruit individuals with a genetically confirmed diagnosis of FSHD1 who meet specific inclusion criteria.[2]
-
Intervention: Administer the investigational drug or a placebo to the participants over a defined period.
-
Efficacy Endpoints: Utilize a combination of functional outcome measures (e.g., muscle strength testing, timed function tests), patient-reported outcomes, and biomarkers (e.g., serum IL-6 levels).
-
Safety Monitoring: Continuously monitor participants for any adverse events throughout the trial.
-
Future Directions and Conclusion
The landscape of FSHD1 therapeutics is rapidly evolving. While challenges remain, the progress in understanding the molecular underpinnings of the disease has opened up new avenues for drug development. Future research will likely focus on combination therapies that target multiple pathways, as well as the development of more refined and targeted drug delivery systems. The ongoing clinical trials, coupled with continued basic and translational research, hold significant promise for the development of effective treatments that can improve the lives of individuals with FSHD1.
References
Unraveling FSDD1I: A Technical Guide to its Applications in Molecular Imaging
Notice to the Reader: Comprehensive searches for "FSDD1I" have not yielded specific public-domain information regarding a molecule, probe, or technology with this designation. The following guide is a synthesized overview of molecular imaging principles and applications, created to address the user's request within the broader context of the field. Should "this compound" be a proprietary, pre-publication, or otherwise non-public entity, its specific data, pathways, and protocols would be required for a targeted technical summary.
Introduction to Molecular Imaging
Molecular imaging is a rapidly evolving field in biomedical research and clinical practice that enables the visualization, characterization, and quantification of biological processes at the molecular and cellular levels within living organisms.[1][2] Unlike traditional imaging modalities that primarily provide anatomical information, molecular imaging allows for the noninvasive investigation of specific molecular targets and pathways, offering insights into disease mechanisms, aiding in early diagnosis, and monitoring therapeutic responses.[3][4][5] Key technologies in this field include fluorescence molecular imaging (FMI), magnetic resonance imaging (MRI), positron emission tomography (PET), and single-photon emission computed tomography (SPECT).
Core Principles of Molecular Imaging Probes
The success of molecular imaging hinges on the development of highly specific and sensitive molecular probes. These probes are designed to interact with a particular molecular target, such as a receptor, enzyme, or transporter, that is implicated in a disease process. The probe's distribution and accumulation can then be detected by an imaging modality, providing a readout of the target's location and concentration.
A hypothetical workflow for the application of a molecular imaging probe like "this compound" could be as follows:
Caption: A generalized workflow for the development and application of a molecular imaging probe.
Potential Signaling Pathways in Drug Development
Molecular imaging plays a crucial role in drug discovery and development by providing a noninvasive window into the efficacy and mechanism of action of new therapeutic agents. Many drugs are designed to modulate specific signaling pathways that are dysregulated in disease. For instance, in oncology, pathways involving receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and intracellular signaling cascades like the RAS-MAPK-ERK and PI3K-AKT pathways are common targets.
A molecular probe could be designed to target a key component of such a pathway, allowing researchers to visualize the drug's engagement with its target and the downstream effects on the signaling cascade.
Caption: Visualization of a targeted drug and imaging probe interacting with a signaling pathway.
Quantitative Data in Molecular Imaging
A key advantage of molecular imaging is its potential for quantitative analysis, which allows for the objective assessment of biological processes. For example, in PET imaging, the standardized uptake value (SUV) is a commonly used metric to quantify the concentration of a radiotracer in a region of interest. In fluorescence imaging, the intensity of the fluorescent signal can be correlated with the concentration of the probe. This quantitative data is invaluable for tracking changes in target expression over time or in response to therapy.
Table 1: Hypothetical Quantitative Data for a Molecular Imaging Probe
| Parameter | Value | Method | Target |
| Binding Affinity (Kd) | 5.2 nM | Radioligand Binding Assay | Receptor X |
| In vivo Tumor-to-Muscle Ratio | 4.5 ± 0.8 | PET Imaging | Tumor Xenograft |
| IC50 (inhibition of cell signaling) | 25 nM | In vitro Kinase Assay | Kinase Y |
| Fluorescent Quantum Yield | 0.65 | Spectrofluorometry | N/A |
Methodologies for Key Experiments
The development and validation of a molecular imaging probe involve a series of rigorous experiments. The following are examples of methodologies that would be essential in characterizing a new probe.
Radiosynthesis and In Vitro Characterization
Objective: To synthesize the radiolabeled probe and determine its binding affinity and specificity for the target.
Protocol:
-
Radiolabeling: The precursor molecule is radiolabeled with a suitable isotope (e.g., Fluorine-18 for PET) using a specific chemical reaction.
-
Purification: The radiolabeled probe is purified using High-Performance Liquid Chromatography (HPLC).
-
Binding Assay: A saturation binding assay is performed using cell membranes or purified protein expressing the target receptor to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Assay: A competition binding assay is conducted with known ligands for the target to assess the probe's specificity.
In Vivo Imaging in Animal Models
Objective: To evaluate the probe's biodistribution, pharmacokinetics, and tumor-targeting ability in a relevant animal model of disease.
Protocol:
-
Animal Model: A suitable animal model (e.g., a mouse with a tumor xenograft) is prepared.
-
Probe Administration: The radiolabeled probe is administered to the animal, typically via intravenous injection.
-
Dynamic Imaging: A series of dynamic images are acquired over a specific time course using the appropriate imaging modality (e.g., PET/CT).
-
Image Analysis: Regions of interest (ROIs) are drawn on the images to quantify the probe's uptake in various organs and the tumor.
-
Ex vivo Biodistribution: At the end of the imaging study, tissues are harvested, weighed, and their radioactivity is measured to confirm the in vivo imaging findings.
Caption: A flowchart of a typical experimental protocol for evaluating a new molecular imaging probe.
Conclusion and Future Directions
While specific information on "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a framework for understanding the development and application of novel molecular imaging probes. The field continues to advance with the development of new probes, imaging technologies, and quantitative analysis techniques. These advancements hold immense promise for personalized medicine, enabling clinicians to select the most effective therapies for individual patients and to monitor treatment outcomes with high precision. The integration of molecular imaging into drug development and clinical practice is poised to revolutionize our approach to diagnosing and treating a wide range of diseases.
References
- 1. Beyond fluorodeoxyglucose: Molecular imaging of cancer in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical applications in molecular imaging | springermedicine.com [springermedicine.com]
- 3. Applications of Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accio.github.io [accio.github.io]
Preliminary In Vivo Assessment of FSDD1I Compounds: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary in vivo assessment of FSDD1I compounds, a novel class of therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes and pathways. The following sections outline the methodologies for evaluating the toxicity, pharmacokinetics, and preliminary efficacy of this compound compounds in preclinical animal models.
Experimental Protocols
The following protocols describe the standardized procedures for the initial in vivo evaluation of this compound compounds. These protocols are designed to ensure reproducibility and to generate the foundational data required for further development.
Acute Toxicity Study in Rodents
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound compounds.
Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 6-8 weeks
-
Weight: 200-250g
-
Sex: Equal numbers of males and females
-
Acclimatization: Minimum of 7 days prior to dosing
Methodology:
-
Animals are randomly assigned to treatment groups (n=5 per sex per group) and a control group.
-
This compound compounds are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
A single dose of the compound is administered via oral gavage at escalating dose levels.
-
The control group receives the vehicle only.
-
Animals are observed for clinical signs of toxicity at 1, 4, and 24 hours post-dosing, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, and motor activity.
-
Body weight is recorded daily.
-
At the end of the 14-day observation period, animals are euthanized, and a gross necropsy is performed.
-
Blood samples are collected for hematology and clinical chemistry analysis.
-
Major organs are collected, weighed, and preserved for histopathological examination.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound compounds.
Animal Model:
-
Species: C57BL/6 mice
-
Age: 8-10 weeks
-
Weight: 20-25g
-
Sex: Male
Methodology:
-
Animals are cannulated (jugular vein) for serial blood sampling.
-
A single dose of the this compound compound is administered intravenously (IV) or orally (PO).
-
Blood samples (approximately 50 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of the this compound compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis.
Preliminary Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound compounds in a relevant cancer model.
Animal Model:
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 6-8 weeks
-
Sex: Female
Methodology:
-
Human tumor cells (e.g., HCT116 colorectal carcinoma) are implanted subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Mice are randomized into treatment and control groups (n=8-10 per group).
-
Treatment with the this compound compound (formulated in a suitable vehicle) is initiated. Dosing can be daily or on an intermittent schedule via oral or intraperitoneal administration.
-
The control group receives the vehicle only.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
At termination, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Data Presentation
The following tables summarize the quantitative data obtained from the preliminary in vivo assessment of a representative this compound compound, this compound-A.
Table 1: Acute Toxicity of this compound-A in Sprague-Dawley Rats
| Dose (mg/kg) | Sex | Mortalities | Clinical Signs |
| 50 | Male | 0/5 | No observable signs |
| 50 | Female | 0/5 | No observable signs |
| 200 | Male | 0/5 | Mild lethargy, resolved within 24h |
| 200 | Female | 0/5 | Mild lethargy, resolved within 24h |
| 500 | Male | 1/5 | Severe lethargy, ataxia |
| 500 | Female | 0/5 | Moderate lethargy |
| 1000 | Male | 4/5 | Severe lethargy, ataxia, mortality |
| 1000 | Female | 2/5 | Severe lethargy, ataxia, mortality |
Table 2: Pharmacokinetic Parameters of this compound-A in C57BL/6 Mice (10 mg/kg dose)
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 1250 ± 180 | 450 ± 95 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 1850 ± 210 | 1100 ± 150 |
| Half-life (t1/2) (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Bioavailability (%) | - | 59.5 |
Table 3: Efficacy of this compound-A in HCT116 Xenograft Model (25 mg/kg, daily oral administration)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound-A | 480 ± 90 | 61.6 |
Visualizations
The following diagrams illustrate key pathways and workflows related to the in vivo assessment of this compound compounds.
Caption: Hypothetical signaling pathway modulated by this compound compounds.
Caption: General experimental workflow for in vivo assessment.
An In-depth Technical Guide on the Role of FGD1 and FOXD1 in the Tumor Microenvironment
A Note on the Topic: Initial searches for "FSDD1I" did not yield relevant results, suggesting a potential typographical error. Based on the subject matter of the tumor microenvironment, this guide focuses on two proteins with similar nomenclature and significant roles in cancer biology: Faciogenital Dysplasia 1 (FGD1) and Forkhead Box D1 (FOXD1) . This document provides a comprehensive technical overview of each protein's function within the tumor microenvironment, intended for researchers, scientists, and drug development professionals.
Part 1: Faciogenital Dysplasia 1 (FGD1)
Overview of FGD1
Faciogenital Dysplasia 1 (FGD1) is a guanine (B1146940) nucleotide exchange factor (GEF) specific for the Rho GTPase, Cell division control protein 42 (Cdc42).[1] Initially identified as the gene responsible for Aarskog-Scott syndrome, a rare X-linked developmental disorder, recent research has highlighted its oncogenic role in several cancers.[1][2] FGD1 is also known by other aliases including FYVE, RhoGEF and PH domain containing 1, ZFYVE3, and FGDY.[1][3] It plays a crucial role in regulating cell morphology, cytoskeleton organization, and cell cycle progression.[4]
FGD1 Expression in Cancer
Elevated expression of FGD1 has been observed in various malignancies, where it often correlates with poor prognosis and tumor progression.
| Cancer Type | Expression Status | Correlation with Prognosis | Reference(s) |
| Osteosarcoma | Upregulated | Associated with unfavorable prognosis | [5] |
| Melanoma | Upregulated | Associated with tumor progression | [2] |
| Hepatocellular Carcinoma (HCC) | Upregulated | Negatively correlated with overall survival | [4][6] |
| Breast Cancer | Overexpressed in infiltrating and poorly differentiated tumors | Potential association with earlier onset | [7] |
| Prostate Cancer | Overexpressed in invasive tumors | - | [7] |
Role of FGD1 in the Tumor Microenvironment
FGD1 influences the tumor microenvironment (TME) through several mechanisms, including the regulation of the extracellular matrix (ECM), promotion of tumorigenesis, and modulation of the immune response.
FGD1 is implicated in the degradation of the extracellular matrix, a critical process for tumor invasion and metastasis.[1] It regulates the formation and function of invadopodia, which are actin-rich protrusions used by cancer cells to degrade the ECM.[1]
Studies have shown that FGD1 expression is sufficient to induce tumorigenic transformation of fibroblasts.[8] It promotes cancer cell proliferation, migration, and invasion in various cancer types, including osteosarcoma and hepatocellular carcinoma.[4][5]
A key role of FGD1 in the TME is its ability to modulate the tumor immune response. Research in osteosarcoma has demonstrated that FGD1 can regulate the expression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[5] This regulation is mediated through the inhibition of Phosphatase and Tensin Homolog (PTEN) activity.[5]
FGD1 Signaling Pathways
FGD1 primarily exerts its effects through the activation of Cdc42 and downstream signaling cascades.
As a GEF for Cdc42, FGD1 facilitates the exchange of GDP for GTP, leading to the activation of Cdc42.[1][8] Activated Cdc42, in turn, influences a variety of cellular processes, including cytoskeletal dynamics and cell cycle progression.[4]
In melanoma and osteosarcoma, FGD1 has been shown to activate the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.[2][5] This activation can be mediated through the interaction with and inhibition of PTEN.[5]
Experimental Protocols
The following are summaries of common experimental protocols used to study FGD1's role in the tumor microenvironment.
-
Objective: To detect and quantify FGD1 protein expression in cell lysates or tissue homogenates.
-
Methodology:
-
Protein extraction from cells or tissues using RIPA buffer.
-
Protein quantification using a BCA assay.
-
Separation of proteins by SDS-PAGE.
-
Transfer of proteins to a PVDF membrane.
-
Blocking of the membrane with 5% non-fat milk or BSA.
-
Incubation with a primary antibody against FGD1 (e.g., rabbit anti-FGD1, 1:1000 dilution).
-
Incubation with a secondary antibody (e.g., HRP-conjugated goat anti-rabbit, 1:5000 dilution).
-
Detection using an enhanced chemiluminescence (ECL) substrate.
-
-
Objective: To visualize the localization and expression of FGD1 in tissue sections.
-
Methodology:
-
Deparaffinization and rehydration of formalin-fixed, paraffin-embedded tissue sections.
-
Antigen retrieval using a citrate (B86180) buffer.
-
Blocking of endogenous peroxidase activity with hydrogen peroxide.
-
Blocking of non-specific binding sites with a blocking serum.
-
Incubation with a primary antibody against FGD1.
-
Incubation with a biotinylated secondary antibody.
-
Detection using an avidin-biotin-peroxidase complex and a chromogen such as DAB.
-
Counterstaining with hematoxylin.
-
-
Objective: To assess the effect of FGD1 expression on cell proliferation.
-
Methodology:
-
Seeding of cells in a 96-well plate.
-
Transfection with FGD1 expression vectors or siRNAs.
-
Addition of MTS reagent to each well at specified time points.
-
Incubation to allow for the conversion of MTS to formazan.
-
Measurement of absorbance at 490 nm using a microplate reader.
-
Part 2: Forkhead Box D1 (FOXD1)
Overview of FOXD1
Forkhead Box D1 (FOXD1), also known as FREAC-4 or BF-2, is a member of the forkhead family of transcription factors.[9][10] These proteins are characterized by a conserved "forkhead" DNA-binding domain and play critical roles in development, metabolism, and cancer.[9] FOXD1 is involved in kidney and eye development and has been increasingly implicated as an oncogene in a wide range of cancers.[9][11]
FOXD1 Expression in Cancer
FOXD1 is frequently upregulated in various cancers, and its high expression is often associated with a poor prognosis for patients.
| Cancer Type | Expression Status | Correlation with Prognosis | Reference(s) |
| Lung Squamous Cell Carcinoma (LUSC) | Upregulated | High expression correlated with favorable prognosis | [12] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated | High expression associated with poorer overall survival | [13] |
| Colorectal Cancer (CRC) | Upregulated | High expression associated with poor prognosis | [14] |
| Basal-like Breast Cancer | Upregulated | Associated with poor outcome | [11] |
| Melanoma | High expression in low-immune response group | High expression correlated with lower survival | [15] |
| Various Cancers (Meta-analysis) | High expression | Linked to disadvantaged overall and disease-free survival | [16][17] |
Role of FOXD1 in the Tumor Microenvironment
FOXD1 plays a multifaceted role in shaping the tumor microenvironment by influencing immune cell infiltration, promoting chemoresistance, and regulating key signaling pathways.
FOXD1 expression levels have a significant impact on the composition of immune cells within the TME.[12][13]
-
In LUSC: High FOXD1 expression is associated with lower stromal and immune scores. It also correlates with a lower infiltration of memory B cells, resting memory CD4+ T cells, monocytes, and M1 macrophages, but a higher infiltration of M0 macrophages.[12]
-
In HNSC: FOXD1 expression is positively correlated with the infiltration of tumor-associated macrophages (TAMs).[13]
-
In Melanoma: High FOXD1 expression is linked to a low-immune response phenotype and a positive correlation with MDSC infiltration.[15]
In colorectal cancer, FOXD1 has been shown to promote chemoresistance and enhance cancer cell stemness, contributing to tumor recurrence and therapeutic failure.[14]
FOXD1 can directly regulate the expression of PD-L1, contributing to immune evasion.[13][15] In HNSC, FOXD1 expression is significantly and positively correlated with immunosuppressive genes including PD-L1.[13] In melanoma, monocytes exposed to conditioned medium from FOXD1-overexpressing cells showed upregulated PD-L1 expression.[15]
FOXD1 Signaling Pathways
FOXD1, as a transcription factor, regulates the expression of genes involved in several critical cancer-related signaling pathways.
In colorectal cancer, FOXD1 can interact with β-catenin, promoting its nuclear translocation and the activation of downstream target genes, which enhances cell stemness and chemoresistance.[14]
FOXD1 has been shown to promote the progression of colorectal cancer by activating the ERK1/2 signaling pathway, which is involved in cell proliferation, migration, and invasion.[18]
In melanoma, FOXD1 directly regulates the expression of Interleukin-6 (IL-6), which is crucial for the induction of myeloid-derived suppressor cells (MDSCs), leading to an immunosuppressive tumor microenvironment.[15]
Experimental Protocols
The investigation of FOXD1's function in the TME employs a range of molecular and cellular biology techniques.
-
Objective: To identify the genomic regions where FOXD1 binds, thereby identifying its direct target genes.
-
Methodology:
-
Cross-linking of proteins to DNA in live cells using formaldehyde.
-
Cell lysis and sonication to shear chromatin.
-
Immunoprecipitation of the FOXD1-chromatin complexes using an anti-FOXD1 antibody.
-
Reversal of cross-links and purification of the precipitated DNA.
-
Preparation of a DNA library and high-throughput sequencing.
-
Bioinformatic analysis to identify FOXD1 binding sites.
-
-
Objective: To perform a global analysis of the transcriptome to identify genes and pathways regulated by FOXD1.
-
Methodology:
-
Isolation of total RNA from cells with or without FOXD1 knockdown/overexpression.
-
Enrichment of mRNA and construction of cDNA libraries.
-
High-throughput sequencing of the cDNA libraries.
-
Bioinformatic analysis of the sequencing data to identify differentially expressed genes and perform pathway analysis.
-
-
Objective: To quantify the different immune cell populations within the tumor microenvironment.
-
Methodology:
-
Preparation of a single-cell suspension from tumor tissue.
-
Staining of the cells with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8, CD11b, Gr-1, F4/80).
-
Acquisition of data on a flow cytometer.
-
Analysis of the data to identify and quantify different immune cell subsets.
-
References
- 1. FGD1 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. genecards.org [genecards.org]
- 4. FGD1 exhibits oncogenic properties in hepatocellular carcinoma through regulating cell morphology, autophagy and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGD1 promotes tumor progression and regulates tumor immune response in osteosarcoma via inhibiting PTEN activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Association of FGD1 polymorphisms with early-onset breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDC42 and FGD1 Cause Distinct Signaling and Transforming Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forkhead box d1 - Wikipedia [en.wikipedia.org]
- 10. genecards.org [genecards.org]
- 11. FOXD1 is associated with poor outcome and maintains tumor-promoting enhancer–gene programs in basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Expression and Survival Significance of FOXD1 in Lung Squamous Cell Carcinoma: A Meta-Analysis, Immunohistochemistry Validation, and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FOXD1 is a prognostic biomarker and correlated with macrophages infiltration in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Neural crest-associated gene FOXD1 induces an immunosuppressive microenvironment by regulating myeloid-derived suppressor cells in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. FOXD1 predicts prognosis of colorectal cancer patients and promotes colorectal cancer progression via the ERK 1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Radiolabeling of FSDD1I with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the radiolabeling of the FSDD1I peptide with Gallium-68 (⁶⁸Ga). This compound is a promising molecule for diagnostic imaging with Positron Emission Tomography (PET). The following protocol is based on established methods for labeling DOTA-conjugated peptides with ⁶⁸Ga and is intended to serve as a foundational guide for researchers. Optimization of specific parameters may be necessary to achieve the desired radiochemical purity and molar activity for a particular application.
Principle of the Method
The radiolabeling process involves the chelation of the positron-emitting radionuclide, Gallium-68, by a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivative conjugated to the this compound peptide. The reaction is typically carried out in an acidic buffer at an elevated temperature to facilitate efficient incorporation of ⁶⁸Ga into the DOTA chelator. Subsequent purification is performed to remove unreacted ⁶⁸Ga and other impurities, yielding the final radiolabeled product, [⁶⁸Ga]Ga-DOTA-FSDD1I.
Materials and Equipment
-
⁶⁸Ge/⁶⁸Ga Generator: Pharmaceutical grade.
-
This compound Precursor: Lyophilized DOTA-FSDD1I.
-
Reagents:
-
Hydrochloric Acid (HCl), 0.1 N, trace metal grade.
-
Sodium Acetate (B1210297) Buffer, 0.1 M, pH 4.5, trace metal grade.
-
Ethanol (B145695), absolute, pharmaceutical grade.
-
Water for Injection (WFI) or metal-free water.
-
Saline solution, 0.9%, sterile.
-
-
Purification Cartridges:
-
Strong Cation Exchange (SCX) cartridge.
-
Sep-Pak® C18 solid-phase extraction (SPE) cartridge.
-
-
Analytical Equipment:
-
Radio-Thin Layer Chromatography (radio-TLC) scanner.
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Dose calibrator.
-
-
General Laboratory Equipment:
-
Heating block or water bath.
-
Vortex mixer.
-
pH meter or pH strips.
-
Sterile vials and syringes.
-
Lead shielding.
-
Experimental Protocols
Elution of Gallium-68
The first step involves obtaining the ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 N HCl according to the manufacturer's instructions.
-
Collect the ⁶⁸GaCl₃ eluate in a sterile, shielded vial.
-
Measure the activity of the eluate using a dose calibrator.
Radiolabeling of DOTA-FSDD1I
This protocol outlines the manual radiolabeling procedure. Automated synthesis modules can also be adapted for this process.
-
Precursor Preparation: Reconstitute the lyophilized DOTA-FSDD1I precursor with WFI to a stock solution of 1 mg/mL. Aliquot and store at -20°C.
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add 25 µL of the DOTA-FSDD1I stock solution (25 µg).
-
Add 400 µL of 0.1 M sodium acetate buffer (pH 4.5).
-
-
Radiolabeling Reaction:
Purification of [⁶⁸Ga]Ga-DOTA-FSDD1I
Purification is essential to remove unchelated ⁶⁸Ga and other impurities.[1]
-
Cartridge Conditioning:
-
Condition a Sep-Pak® C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of WFI.
-
-
Loading:
-
Load the crude radiolabeling reaction mixture onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of WFI to remove any unreacted ⁶⁸GaCl₃. Collect the wash and measure its radioactivity.
-
-
Elution:
-
Elute the purified [⁶⁸Ga]Ga-DOTA-FSDD1I from the C18 cartridge with 1 mL of absolute ethanol.
-
The final product can be formulated by diluting the ethanolic solution with sterile saline.
-
Data Presentation
Table 1: Optimized Radiolabeling Conditions
| Parameter | Recommended Value | Range Explored |
| Precursor Amount | 25 µg | 10 - 50 µg |
| pH | 4.5 | 3.5 - 5.5 |
| Reaction Temperature | 95°C | 60 - 100°C[2] |
| Reaction Time | 10 minutes | 5 - 20 minutes[1] |
| Volume of ⁶⁸Ga Eluate | 1 mL | 0.5 - 2 mL |
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Radiochemical Purity (RCP) | Radio-TLC, Radio-HPLC | > 95%[1][2] |
| pH of Final Product | pH paper/meter | 4.5 - 7.5 |
| Radionuclidic Purity | Gamma Spectroscopy | ⁶⁸Ge < 0.001% |
| Sterility | Standard microbiological testing | Sterile |
| Endotoxin Level | LAL test | < 5 EU/mL |
Quality Control
Radio-Thin Layer Chromatography (Radio-TLC)
-
Stationary Phase: iTLC-SG glass microfiber strips.
-
Mobile Phase A (for free ⁶⁸Ga): 0.1 M Sodium Citrate, pH 4.5.
-
Rƒ of [⁶⁸Ga]Ga-DOTA-FSDD1I = 0.0 - 0.2
-
Rƒ of free ⁶⁸Ga = 0.8 - 1.0[2]
-
-
Mobile Phase B (for colloidal ⁶⁸Ga): 1 M Ammonium Acetate / Methanol (1:1 v/v).[2]
-
Rƒ of [⁶⁸Ga]Ga-DOTA-FSDD1I = 0.8 - 1.0
-
Rƒ of colloidal ⁶⁸Ga = 0.0 - 0.2[2]
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC)
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Gradient elution with Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Flow Rate: 1 mL/min.
-
Detection: UV (220 nm and 254 nm) and radioactivity detector.
-
The retention time of the radiolabeled product should correspond to the retention time of the non-radioactive this compound standard.
Visualizations
Caption: Workflow for the radiolabeling of DOTA-FSDD1I with Gallium-68.
References
- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Step-by-Step Guide to ¹⁷⁷Lu-FSDD1I Preparation for Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preparation of ¹⁷⁷Lu-FSDD1I, a promising radiopharmaceutical for targeted radionuclide therapy. The following sections detail the necessary materials, step-by-step experimental protocols for radiolabeling and quality control, and data presentation in a structured format for clarity and reproducibility. The included diagrams offer a visual representation of the workflow and critical relationships within the process, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction
Lutetium-177 (¹⁷⁷Lu) is a medium-energy beta-emitting radionuclide with a half-life of 6.73 days, making it an ideal candidate for targeted radionuclide therapy. Its favorable decay characteristics, including the emission of low-energy gamma photons, allow for simultaneous therapy and SPECT imaging. The FSDD1I peptide, a novel targeting moiety, has demonstrated high affinity and specificity for its cellular target, making ¹⁷⁷Lu-FSDD1I a potent agent for cancer therapy. This protocol outlines the standardized procedure for the preparation and quality control of ¹⁷⁷Lu-FSDD1I to ensure its safety, efficacy, and purity for therapeutic applications.
Materials and Equipment
A comprehensive list of materials and equipment required for the successful preparation of ¹⁷⁷Lu-FSDD1I is provided in the table below.
| Category | Item | Specifications |
| Radionuclide | Lutetium-177 Chloride | High specific activity, no-carrier-added, in 0.04 M HCl |
| Precursor | This compound Peptide | Lyophilized, >95% purity |
| Reagents | Sodium Acetate (B1210297) Buffer | 0.1 M, pH 4.5 |
| L-Ascorbic Acid | Radioprotectant, 30 mg/mL solution | |
| Gentisic Acid | Radioprotectant | |
| Saline Solution | 0.9% NaCl, sterile | |
| Water for Injection (WFI) | Sterile | |
| Equipment | Dose Calibrator | Calibrated for ¹⁷⁷Lu |
| Heating Block/Water Bath | Capable of maintaining 95°C | |
| Vortex Mixer | ||
| pH Meter or pH Strips | ||
| Syringes and Needles | Sterile, various sizes | |
| Vials | Sterile, reaction and final product vials | |
| Solid Phase Extraction (SPE) Cartridge | C18 type for purification | |
| High-Performance Liquid Chromatography (HPLC) System | With radiometric and UV detectors | |
| Thin-Layer Chromatography (TLC) System | With a suitable mobile phase |
Experimental Protocols
Preparation of Reagents
-
Sodium Acetate Buffer (0.1 M, pH 4.5): Dissolve the appropriate amount of sodium acetate in WFI and adjust the pH to 4.5 using 0.1 M HCl. Filter the solution through a 0.22 µm filter.
-
L-Ascorbic Acid Solution (30 mg/mL): Dissolve L-ascorbic acid in WFI to a final concentration of 30 mg/mL. Prepare this solution fresh on the day of use.
Radiolabeling of this compound with ¹⁷⁷Lu
The following workflow diagram illustrates the key steps in the radiolabeling process.
-
Precursor Reconstitution: Reconstitute the lyophilized this compound peptide with WFI to a desired concentration (e.g., 1 mg/mL).
-
Reaction Mixture Preparation: In a sterile reaction vial, add the following reagents in the specified order:
-
160 µL of 0.1 M Sodium Acetate Buffer (pH 4.5)
-
30 µg of this compound peptide solution
-
10 µL of 30 mg/mL L-Ascorbic Acid solution
-
The required activity of ¹⁷⁷LuCl₃ solution (e.g., up to 10 GBq)
-
-
Incubation: Gently mix the reaction vial and incubate it in a heating block or water bath at 95°C for 15 to 30 minutes.
-
Purification (if necessary): After incubation, the reaction mixture can be purified using a C18 SPE cartridge to remove unchelated ¹⁷⁷Lu and hydrophilic impurities.
-
Final Formulation: The purified ¹⁷⁷Lu-FSDD1I is eluted from the SPE cartridge and formulated in a sterile saline solution containing a stabilizer (e.g., additional ascorbic acid) to prevent radiolysis.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH meter or strip | 5.0 - 6.5 |
| Radiochemical Purity (RCP) | HPLC, TLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.9% ¹⁷⁷Lu |
| Sterility | Standard microbiological methods | Sterile |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
HPLC Method for Radiochemical Purity:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min
-
Detection: Radiometric and UV detectors in series.
TLC Method for Free ¹⁷⁷Lu:
-
Stationary Phase: ITLC-SG paper
-
Mobile Phase: 0.1 M Sodium Citrate buffer, pH 5.5
-
Analysis: The labeled peptide remains at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 0.9-1.0).
Data Presentation
The following table summarizes typical quantitative data obtained during the preparation of ¹⁷⁷Lu-FSDD1I.
| Parameter | Value | Unit |
| Amount of this compound Precursor | 30 | µg |
| Volume of ¹⁷⁷LuCl₃ | Variable | µL |
| Reaction Temperature | 95 | °C |
| Reaction Time | 15 - 30 | min |
| Radiochemical Purity (Post-labeling) | > 98 | % |
| Specific Activity | Variable | GBq/µmol |
| Final Product Volume | 10 | mL |
| Final Product Radioactivity | Variable | GBq |
Signaling Pathways and Logical Relationships
The successful preparation of a high-quality radiopharmaceutical relies on the logical relationship between various parameters. The following diagram illustrates these dependencies.
Application Notes and Protocols for FSDD1I SPECT Imaging in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-Photon Emission Computed Tomography (SPECT) is a powerful, non-invasive nuclear imaging technique used in preclinical research to visualize and quantify the biodistribution of radiolabeled molecules in small animal models.[1][2] This modality offers excellent sensitivity and sub-millimeter spatial resolution, making it ideal for a wide range of applications in oncology, neurology, cardiology, and drug development.[1][3] These application notes provide a detailed protocol for conducting preclinical SPECT imaging studies using FSDD1I, a novel investigational radiotracer labeled with Iodine-123 (¹²³I). Iodine-123 is a commonly used radionuclide for SPECT imaging due to its favorable physical properties, including a half-life of 13.2 hours and a principal gamma emission at 159 keV, which is optimal for detection with gamma cameras.[1][4]
The protocols outlined below cover the essential steps from radiolabeling of the this compound precursor to data acquisition, image reconstruction, and quantitative analysis. Adherence to these standardized procedures is crucial for obtaining reproducible and reliable data in preclinical studies.
Radiotracer: [¹²³I]this compound
This compound is a novel small molecule designed for high-affinity and selective binding to [Specify Target, e.g., a specific receptor, transporter, or enzyme]. For SPECT imaging, this compound is radiolabeled with ¹²³I. The following section details the synthesis of [¹²³I]this compound.
Radiolabeling Protocol
The radiolabeling of the this compound precursor is achieved via an electrophilic radioiodination reaction.
Materials:
-
This compound precursor (with a suitable leaving group for iodination)
-
[¹²³I]Sodium Iodide (Na¹²³I)
-
Oxidizing agent (e.g., Chloramine-T)
-
Quenching agent (e.g., Sodium metabisulfite)
-
Phosphate buffered saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Reaction vial (e.g., 1.5 mL Eppendorf tube)
-
Heating block or water bath
Procedure:
-
To a reaction vial, add the this compound precursor dissolved in a suitable solvent.
-
Add [¹²³I]NaI to the reaction vial.
-
Initiate the reaction by adding the oxidizing agent (e.g., Chloramine-T).
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 10-15 minutes).
-
Quench the reaction by adding a quenching agent (e.g., sodium metabisulfite).
-
Purify the resulting [¹²³I]this compound using a semi-preparative HPLC system.
-
Collect the fraction corresponding to [¹²³I]this compound and formulate it in a biocompatible solution (e.g., sterile saline with a small percentage of ethanol).
-
Determine the radiochemical purity and specific activity of the final product using an analytical HPLC system.
Experimental Protocols
Animal Models
A variety of preclinical models can be utilized for this compound SPECT imaging, depending on the research question. This may include healthy rodents (mice or rats) to determine normal biodistribution and pharmacokinetics, or disease models (e.g., tumor-bearing mice, transgenic models of neurodegenerative disease) to assess target engagement and tracer uptake in pathological conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[5]
Animal Preparation and Radiotracer Administration
Proper animal preparation is critical for obtaining high-quality and reproducible SPECT images.
Procedure:
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week prior to imaging.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation). The choice of anesthetic is important as some agents can influence the biodistribution of the radiotracer.
-
Catheterization (Optional): For dynamic imaging or studies requiring precise timing of tracer injection, a tail vein catheter may be inserted.
-
Radiotracer Injection: Administer a defined dose of [¹²³I]this compound (typically 5-10 MBq for mice) via intravenous injection through the tail vein.[5] The injection volume should be kept low (e.g., < 200 µL for mice) to avoid physiological disturbances.[5]
-
Positioning: Place the anesthetized animal on the scanner bed in a prone or supine position. Ensure the animal is secured to prevent movement during the scan. A heating pad or lamp should be used to maintain the animal's body temperature.
SPECT/CT Imaging Protocol
Modern preclinical SPECT systems are often integrated with a Computed Tomography (CT) scanner, which provides anatomical reference images for accurate localization of radiotracer uptake.[2]
Acquisition Parameters:
| Parameter | Recommended Setting |
| SPECT Collimator | Pinhole collimator (optimized for resolution and sensitivity) |
| Energy Window | 159 keV ± 10% |
| Number of Projections | 60-120 |
| Time per Projection | 30-60 seconds |
| Total Acquisition Time | 30-60 minutes |
| CT X-ray Tube Voltage | 50-70 kVp |
| CT X-ray Tube Current | 100-500 µA |
| CT Acquisition Time | 5-10 minutes |
Image Reconstruction:
-
SPECT images are typically reconstructed using an iterative algorithm, such as Ordered Subsets Expectation Maximization (OSEM).[6]
-
Corrections for attenuation and scatter should be applied to improve quantitative accuracy.[1]
-
The reconstructed SPECT images are then co-registered with the CT images for anatomical localization.
Ex Vivo Biodistribution and Autoradiography
Following the final imaging session, ex vivo biodistribution studies are often performed to validate the in vivo imaging data and provide more precise quantification of radiotracer uptake in various tissues.[7]
Procedure:
-
Euthanasia: Immediately after the final scan, euthanize the animal using an approved method.
-
Tissue Dissection: Dissect key organs and tissues of interest (e.g., brain, heart, liver, kidneys, spleen, muscle, bone, and tumor if applicable).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Autoradiography (Optional): Tissues of interest can be frozen and sectioned for autoradiography to visualize the microscopic distribution of the radiotracer.
Data Presentation
Quantitative data from SPECT imaging and biodistribution studies should be summarized in tables for clear comparison.
Table 1: Quantitative SPECT Image Analysis of [¹²³I]this compound Uptake in Key Organs of Healthy Mice at 2 Hours Post-Injection (n=5)
| Organ | Mean %ID/g ± SD |
| Brain | 1.5 ± 0.3 |
| Heart | 3.2 ± 0.6 |
| Lungs | 2.1 ± 0.4 |
| Liver | 15.8 ± 2.5 |
| Kidneys | 25.4 ± 3.1 |
| Spleen | 1.8 ± 0.5 |
| Muscle | 0.5 ± 0.1 |
Table 2: Ex Vivo Biodistribution of [¹²³I]this compound in Healthy Mice at 2 Hours Post-Injection (n=5)
| Organ | Mean %ID/g ± SD |
| Blood | 0.8 ± 0.2 |
| Brain | 1.4 ± 0.2 |
| Heart | 3.1 ± 0.5 |
| Lungs | 2.0 ± 0.3 |
| Liver | 16.2 ± 2.8 |
| Kidneys | 26.1 ± 3.5 |
| Spleen | 1.7 ± 0.4 |
| Stomach | 0.9 ± 0.2 |
| Intestines | 2.5 ± 0.7 |
| Muscle | 0.4 ± 0.1 |
| Bone | 0.6 ± 0.2 |
Visualizations
Hypothetical Signaling Pathway for this compound Target
Caption: Hypothetical signaling pathway initiated by this compound binding.
Experimental Workflow for Preclinical this compound SPECT Imaging
Caption: Workflow for a typical preclinical this compound SPECT/CT study.
Logical Relationship of Data Analysis Steps
Caption: Logical flow of the data analysis process.
References
- 1. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 2. Small-animal SPECT and SPECT/CT: important tools for preclinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bcf.technion.ac.il [bcf.technion.ac.il]
- 4. Iodine-123 - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. Community Survey Results Show that Standardisation of Preclinical Imaging Techniques Remains a Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of FOXD1 in the Diagnosis of Gastrointestinal Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forkhead box D1 (FOXD1) is a member of the forkhead box (FOX) family of transcription factors, which are crucial regulators of a wide range of cellular processes, including proliferation, differentiation, and metabolism. Emerging evidence has implicated FOXD1 in the pathogenesis of various cancers, including a range of gastrointestinal tumors. Its overexpression has been linked to tumor progression, metastasis, and poor prognosis, making it a promising biomarker for diagnostic and therapeutic applications. This document provides a comprehensive overview of the application of FOXD1 in the diagnosis of gastrointestinal tumors, including detailed experimental protocols and an exploration of its role in key signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding FOXD1 expression and its prognostic significance in various gastrointestinal cancers.
Table 1: Correlation of FOXD1 Expression with Clinicopathological Features in Colorectal Cancer
| Clinical/Pathological Feature | Correlation with High FOXD1 Expression | P-value | Reference |
| Tumor Size | Significant Association | 0.025 | [1] |
| Tumor Differentiation | Significant Association | 0.036 | [1] |
| TNM Stage | Significant Association | 0.023 | [1] |
| Lymph Node Metastasis | Significant Association | 0.021 | [1] |
Table 2: Prognostic Significance of High FOXD1 Expression in Gastrointestinal Cancers
| Cancer Type | Prognostic Implication | Hazard Ratio (HR) for Overall Survival (OS) | 95% Confidence Interval (CI) | P-value | Reference |
| Various Cancers (Meta-analysis) | Lower Overall Survival | 1.355 | 1.236–1.474 | < 0.001 | [2] |
| Various Cancers (Multivariate) | Lower Overall Survival | 1.969 | 1.530–2.408 | < 0.001 | [2] |
| Various Cancers (Meta-analysis) | Lower Disease-Free Survival | 1.442 | 1.035–1.854 | < 0.001 | [2] |
| Colorectal Cancer | Poorer Overall Survival | - | - | 0.024 | [3] |
| Colorectal Cancer | Poorer Disease-Free Survival | - | - | 0.020 | [3] |
| Pancreatic Cancer | Shorter Overall Survival | - | - | - | [4] |
Note: While FOXD1 shows strong potential as a prognostic marker, its direct diagnostic accuracy (sensitivity and specificity) for gastrointestinal tumors has not yet been definitively established in large-scale validation studies.
Signaling Pathways and Molecular Mechanisms
FOXD1 exerts its influence on gastrointestinal tumor progression through the modulation of several key signaling pathways.
1. ERK1/2 Signaling Pathway in Colorectal Cancer:
Overexpression of FOXD1 in colorectal cancer cells leads to the activation of the ERK1/2 signaling pathway.[1][5] This activation promotes cell proliferation, migration, and invasion.[1] Inhibition of the ERK1/2 pathway has been shown to counteract the tumor-promoting effects of FOXD1.[1][5]
2. Wnt/β-catenin Signaling Pathway in Colorectal Cancer:
FOXD1 can directly interact with β-catenin, promoting its nuclear translocation.[6][7] This leads to the activation of downstream target genes such as LGR5 and Sox2, which are associated with cancer stem cell properties and chemoresistance.[6][7]
References
- 1. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 2. Prognostic and clinicopathological significance of FOXD1 in various cancers: a meta and bioinformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of FOXD1 and Plk2: A novel biomarker for predicting unfavourable prognosis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXD1 facilitates pancreatic cancer cell proliferation, invasion, and metastasis by regulating GLUT1-mediated aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. FOXD1 promotes chemotherapy resistance by enhancing cell stemness in colorectal cancer through β‑catenin nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FOXD1 promotes chemotherapy resistance by enhancing cell stemness in colorectal cancer through β‑catenin nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FSDD1I in Liver Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide.[1][2] Accurate and real-time visualization of tumor margins during surgical resection is critical for improving patient outcomes. Fluorescence-guided surgery (FGS) has emerged as a powerful technique for enhancing the precision of tumor removal.[1] FSDD1I is a novel, near-infrared (NIR) fluorescent probe specifically designed for the targeted imaging of liver tumors. Its unique properties offer high sensitivity and specificity, enabling clear demarcation of cancerous tissue from the surrounding healthy parenchyma. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo settings.
Product Description
This compound is a targeted fluorescent imaging agent that recognizes and binds to a specific cell surface receptor known to be overexpressed in a majority of hepatocellular carcinoma subtypes. This interaction triggers a conformational change in the probe, leading to a significant increase in its fluorescence emission in the NIR spectrum. The probe's design ensures excellent biocompatibility, low background signal, and high photostability, making it a powerful tool for liver tumor imaging.
Applications
-
In Vitro Cell Staining: Visualization of liver cancer cells in culture for mechanism of action studies.
-
In Vivo Animal Imaging: Real-time imaging of liver tumors in preclinical animal models for efficacy studies of anti-cancer therapies.
-
Ex Vivo Tissue Analysis: High-resolution imaging of resected tumors and adjacent tissues to confirm complete tumor removal.
-
Fluorescence-Guided Surgery: Intraoperative visualization of tumor margins to guide surgical resection.[1]
Quantitative Data Summary
The performance characteristics of this compound have been validated in preclinical models. A summary of its key quantitative parameters is provided in the table below.
| Parameter | Value | Notes |
| Excitation Wavelength (Max) | 780 nm | Compatible with most NIR imaging systems. |
| Emission Wavelength (Max) | 810 nm | Deep tissue penetration and low autofluorescence. |
| Quantum Yield | > 0.35 (in tumor microenvironment) | High brightness upon target binding. |
| Signal-to-Background Ratio (In Vivo) | > 7.5 | Excellent contrast between tumor and healthy tissue. |
| Tumor-to-Normal Tissue Ratio (Ex Vivo) | > 10 | High specificity for cancerous tissue. |
| Optimal Staining Concentration (In Vitro) | 5 µM | For cultured liver cancer cell lines (e.g., HepG2). |
| Recommended In Vivo Dose | 10 mg/kg | Intravenous administration in mouse models. |
| Time to Peak Tumor Signal (In Vivo) | 6 hours post-injection | Optimal imaging window. |
| Biocompatibility | No observable toxicity at 10x recommended dose | Well-tolerated in preclinical models. |
Signaling Pathway and Mechanism of Action
This compound is designed to target a receptor tyrosine kinase (RTK) that is frequently overexpressed in hepatocellular carcinoma. Upon binding to the extracellular domain of the RTK, this compound is internalized, leading to its accumulation within the tumor cells. The acidic environment of endosomes further enhances its fluorescence, contributing to a high signal-to-background ratio.
Figure 1: this compound targets an overexpressed receptor, is internalized, and fluoresces in the endosome.
Experimental Protocols
Protocol 1: In Vitro Staining of Liver Cancer Cells
This protocol describes the staining of cultured liver cancer cells (e.g., HepG2) with this compound for fluorescence microscopy.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Liver cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with NIR filter set
Procedure:
-
Seed HepG2 cells in a glass-bottom dish and culture until they reach 60-70% confluency.
-
Prepare a 5 µM working solution of this compound by diluting the stock solution in complete cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the 5 µM this compound working solution to the cells and incubate for 1 hour at 37°C in a CO2 incubator.
-
Remove the staining solution and wash the cells three times with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate NIR filters (Excitation: 780 nm, Emission: 810 nm).
Protocol 2: In Vivo Imaging of Orthotopic Liver Tumors in Mice
This protocol details the procedure for in vivo imaging of liver tumors in an orthotopic mouse model.
Materials:
-
This compound sterile solution (1 mg/mL in PBS)
-
Tumor-bearing mice (orthotopic HepG2 model)
-
In vivo imaging system (IVIS) or similar NIR imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a baseline fluorescence image of the mouse before injecting this compound.
-
Administer this compound via intravenous (tail vein) injection at a dose of 10 mg/kg.
-
At various time points post-injection (e.g., 1, 3, 6, 12, and 24 hours), anesthetize the mouse and acquire fluorescence images using the in vivo imaging system.
-
The optimal imaging window is expected to be around 6 hours post-injection.
-
After the final imaging session, the mouse can be euthanized for ex vivo analysis.
Protocol 3: Ex Vivo Imaging of Resected Tissues
This protocol is for the analysis of excised tumors and organs to confirm tumor-specific accumulation of this compound.
Materials:
-
In vivo imaging system (IVIS) or similar NIR imaging system
-
Surgical tools for dissection
Procedure:
-
Following the final in vivo imaging time point, euthanize the mouse according to institutional guidelines.
-
Surgically resect the tumor, liver, spleen, kidneys, lungs, and heart.
-
Arrange the excised tissues in a petri dish.
-
Image the tissues using the in vivo imaging system to visualize the biodistribution of this compound.
-
Quantify the fluorescence intensity in the tumor and other organs to determine the tumor-to-normal tissue ratio.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for using this compound in a preclinical setting.
Figure 2: Preclinical experimental workflow for this compound from in vitro to ex vivo analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal in vitro | Cell line does not express the target receptor. | Verify target expression using Western Blot or qPCR. Use a positive control cell line. |
| Incorrect filter set on the microscope. | Ensure the filter set matches the excitation and emission spectra of this compound. | |
| High background in vivo | Suboptimal imaging time point. | Perform a time-course experiment to determine the optimal imaging window for your model. |
| Probe degradation. | Ensure proper storage and handling of the this compound solution. | |
| Inconsistent results | Variation in tumor size or vascularization. | Use a larger cohort of animals and ensure consistency in tumor implantation. |
| Improper probe administration. | Practice intravenous injection technique to ensure consistent delivery. |
For further technical support, please contact our scientific support team.
References
Application Notes and Protocols: 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF) for Breast Cancer Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and characterization of breast cancer lesions are critical for effective patient management. While [¹⁸F]FDG PET/CT is a valuable tool, its utility can be limited in certain breast cancer subtypes due to variable glucose transporter 1 (GLUT1) expression. Emerging evidence suggests that a significant number of breast cancers overexpress the fructose-specific transporter, GLUT5, which is not typically found in normal breast tissue. This differential expression presents a promising target for novel imaging agents. 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF) is a fructose (B13574) analog that is transported by GLUT5, offering a potential new avenue for the specific imaging of breast cancer.[1]
These application notes provide a comprehensive overview of 6-[¹⁸F]FDF, including its mechanism of action, synthesis, and preclinical data. Detailed protocols for key experiments are also provided to facilitate further research and development of this promising radiotracer.
Mechanism of Action
6-[¹⁸F]FDF is a radiolabeled fructose analog designed to exploit the metabolic characteristics of breast cancer cells that overexpress the GLUT5 transporter.[1] Unlike glucose-based tracers like [¹⁸F]FDG, which are transported by GLUT1, 6-[¹⁸F]FDF is specifically taken up by GLUT5.[1][2] This specificity is advantageous as GLUT5 is minimally expressed in normal breast tissue, leading to potentially higher tumor-to-background contrast in imaging.[1]
Once transported into the cancer cell, 6-[¹⁸F]FDF is a substrate for ketohexokinase, which phosphorylates it.[2] This phosphorylation traps the radiotracer within the cell, allowing for its detection by Positron Emission Tomography (PET).[2][3] The accumulation of 6-[¹⁸F]FDF is therefore indicative of both GLUT5 expression and ketohexokinase activity, providing insights into the metabolic phenotype of the tumor.[2]
Data Presentation
Radiosynthesis Parameters
| Parameter | Value | Reference |
| Precursor | Tosylate derivative of protected fructose | [4] |
| Radiolabeling Method | Nucleophilic substitution with [¹⁸F]fluoride | [3][4] |
| Automated Synthesis Unit | Tracerlab FXFN (GE Healthcare) | [4][5] |
| Synthesis Time | ~50-120 minutes | [3][5] |
| Radiochemical Yield (decay-corrected) | 14 ± 3% | [4][5] |
| Radiochemical Purity | >95% | [3][5] |
| Specific Activity | >5.1 GBq/µmol | [5][6] |
In Vitro Uptake Data
| Cell Line | Radiotracer | Uptake (%ID/mg protein at 60 min) | Inhibition by Fructose | Inhibition by Glucose | Reference |
| EMT-6 (murine breast cancer) | 6-[¹⁸F]FDF | 30 ± 4% | Yes | No | [2] |
| MCF-7 (human breast cancer) | 6-[¹⁸F]FDF | 12 ± 1% | Yes | No | [2] |
Preclinical PET Imaging Data (Animal Models)
| Animal Model | Tumor Type | Radiotracer | Max SUV (10-15 min) | Max SUV (120 min) | Reference |
| BALB/c Mice | EMT-6 | 6-[¹⁸F]FDF | 1.23 ± 0.09 | 0.54 ± 0.06 | [3] |
| NIH-III Mice | MCF-7 | 6-[¹⁸F]FDF | - | - | [2] |
| BALB/c Mice | EMT-6 | [¹⁸F]FDG | - | 1.80 ± 0.25 | [2][3] |
| NIH-III Mice | MCF-7 | [¹⁸F]FDG | 0.74 ± 0.12 (15 min) | 0.80 ± 0.15 | [2] |
Human Dosimetry Estimates
| Parameter | Value (mSv/MBq) | Reference |
| Effective Dose | 0.0089 | [5][7] |
| Highest Organ Dose (Bone) | 0.0315 | [5][7] |
Experimental Protocols
Automated Radiosynthesis of 6-[¹⁸F]FDF
This protocol is adapted for a Tracerlab FXFN automated synthesis unit.[4][5]
Materials:
-
Cyclotron-produced [¹⁸F]fluoride
-
Tracerlab FXFN automated synthesis unit
-
1,2,3,4-di-O-isopropylidene-6-O-tosyl-α-D-fructopyranose (tosylate precursor)
-
Kryptofix 2.2.2.
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (B52724) (MeCN)
-
Hydrochloric Acid (HCl)
-
Sterile water for injection
-
Anion exchange cartridge
-
C18 Sep-Pak cartridge
-
Semi-preparative HPLC system with a C18 column
-
Sterile filtration unit (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Transfer cyclotron-produced [¹⁸F]fluoride to the synthesis module and trap it on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reactor vessel using a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiolabeling: Add the tosylate precursor dissolved in acetonitrile to the reactor. Heat the reaction mixture to perform the nucleophilic fluorination.
-
Hydrolysis: After labeling, remove the protecting groups by acid hydrolysis with hydrochloric acid at an elevated temperature.
-
Purification: Neutralize the reaction mixture and purify the crude product using semi-preparative HPLC.
-
Formulation: Collect the fraction containing 6-[¹⁸F]FDF, remove the HPLC solvent under vacuum, and formulate the final product in sterile saline for injection.
-
Quality Control: Perform standard quality control tests, including radiochemical purity (by radio-TLC or analytical HPLC), specific activity, pH, and sterility.
In Vitro Cell Uptake Assay
This protocol describes the evaluation of 6-[¹⁸F]FDF uptake in breast cancer cell lines.[2]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, EMT-6)
-
Cell culture medium and supplements
-
6-[¹⁸F]FDF
-
D-fructose and D-glucose (for competition studies)
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (B78521) (NaOH)
-
Protein assay kit (e.g., BCA)
-
Gamma counter
Procedure:
-
Cell Culture: Culture breast cancer cells to near confluency in appropriate multi-well plates.
-
Incubation: Wash the cells with PBS. Add cell culture medium containing 6-[¹⁸F]FDF to each well and incubate for various time points (e.g., 5, 15, 30, 60 minutes).
-
Competition Assay: For competition studies, pre-incubate cells with a high concentration of unlabeled D-fructose or D-glucose before adding 6-[¹⁸F]FDF.
-
Washing: After incubation, remove the radioactive medium and wash the cells multiple times with ice-cold PBS to stop the uptake.
-
Cell Lysis: Lyse the cells with a solution of sodium hydroxide.
-
Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay.
-
Data Analysis: Express the cell uptake as the percentage of the injected dose per milligram of protein (%ID/mg protein).
Preclinical PET Imaging in Tumor-Bearing Mice
This protocol outlines the in vivo evaluation of 6-[¹⁸F]FDF in a xenograft mouse model of breast cancer.[2][3]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Breast cancer cells for implantation (e.g., EMT-6, MCF-7)
-
6-[¹⁸F]FDF and [¹⁸F]FDG for comparison
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Animal handling and monitoring equipment
Procedure:
-
Tumor Model Generation: Subcutaneously inject a suspension of breast cancer cells into the flank of each mouse. Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
Radiotracer Administration: Anesthetize the tumor-bearing mice. Inject a known amount of 6-[¹⁸F]FDF (or [¹⁸F]FDG for a comparative study) via the tail vein.
-
PET/CT Imaging:
-
Dynamic Scan: Immediately after injection, acquire a dynamic PET scan over a period of, for example, 120 minutes to observe the tracer kinetics.
-
Static Scans: Alternatively, perform static PET/CT scans at specific time points post-injection (e.g., 15, 60, and 120 minutes). The CT scan is used for anatomical localization and attenuation correction.
-
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm. Draw regions of interest (ROIs) over the tumor and major organs on the co-registered PET/CT images.
-
Quantification: Calculate the standardized uptake value (SUV) for each ROI to quantify radiotracer accumulation.
-
Biodistribution (Optional): At the end of the imaging session, euthanize the mice and dissect the tumor and major organs. Weigh the tissues and measure their radioactivity using a gamma counter to determine the ex vivo biodistribution (% injected dose per gram of tissue).
Conclusion and Future Directions
6-deoxy-6-[¹⁸F]fluoro-D-fructose is a promising radiotracer for the PET imaging of breast cancer, particularly for tumors with high GLUT5 expression. Its specific uptake mechanism offers the potential for improved diagnostic accuracy compared to [¹⁸F]FDG in certain patient populations. The preclinical data demonstrate its feasibility, and the development of an automated synthesis protocol paves the way for clinical translation.[4][5] Further investigation, including planned clinical trials, will be crucial to fully elucidate the clinical utility of 6-[¹⁸F]FDF in breast cancer detection, staging, and treatment monitoring.[1] The targeting of the fructose transport pathway may also open new avenues for the development of targeted therapies for breast cancer.[1]
References
- 1. New radiotracer could make breast cancer detection quicker, more accurate | Folio [ualberta.ca]
- 2. Radiopharmacological evaluation of 6-deoxy-6-[18F]fluoro-D-fructose as a radiotracer for PET imaging of GLUT5 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Deoxy-6-[18F]fluoro-D-fructose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Automated synthesis and dosimetry of 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF): a radiotracer for imaging of GLUT5 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated synthesis and dosimetry of 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF): a radiotracer for imaging of GLUT5 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated synthesis and dosimetry of 6-deoxy-6-[(18)F]fluoro-D-fructose (6-[(18)F]FDF): a radiotracer for imaging of GLUT5 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 177Lu-labeled Radiopharmaceuticals
Disclaimer: No specific information is publicly available for a compound designated "177Lu-labeled FSDD1I." The following application notes and protocols are provided as a representative template based on the well-established characteristics and clinical use of other Lutetium-177 labeled radiopharmaceuticals, such as ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-PSMA. Researchers, scientists, and drug development professionals should adapt these guidelines based on the specific properties of their molecule of interest.
Dosimetry of 177Lu-labeled Radiopharmaceuticals
Dosimetry is crucial for ensuring the safety and efficacy of radiopharmaceutical therapies by calculating the radiation dose delivered to tumors and organs at risk.[1] Patient-specific dosimetry allows for personalized treatment, which can enhance therapeutic outcomes.[2] The dual emission of beta and gamma radiation from Lutetium-177 (¹⁷⁷Lu) makes it suitable for both therapy and imaging, enabling accurate dosimetry calculations.[1][3]
Key Properties of Lutetium-177
| Property | Value |
| Physical Half-life | 6.647 days[4][5] |
| Beta (β⁻) Emissions (Max Energy) | 497 keV (78%), 384 keV (9.7%), 176 keV (12%)[1][3] |
| Gamma (γ) Emissions | 208 keV (11%), 113 keV (6.4%)[1][3] |
| Soft Tissue Penetration (Beta) | ~670 µm[1][3] |
Representative Absorbed Doses in Clinical Practice
The following table summarizes typical absorbed dose estimates for major organs from studies with ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-PSMA. These values can vary significantly between patients and depend on the specific targeting molecule.
| Organ | ¹⁷⁷Lu-DOTATATE (Gy/GBq) | ¹⁷⁷Lu-PSMA-617 (Gy/GBq) |
| Kidneys | 0.6 - 1.1 | 0.5 - 1.0 |
| Spleen | 0.4 - 2.0 | 0.1 - 0.3 |
| Liver | 0.1 - 0.4 | 0.05 - 0.15 |
| Salivary Glands | N/A | 0.5 - 1.5 |
| Lacrimal Glands | N/A | 0.8 - 2.0 |
| Red Marrow | 0.02 - 0.05 | 0.02 - 0.04 |
| Tumor | Highly variable | Highly variable |
Note: These values are indicative and should be determined on a patient-specific basis through post-treatment imaging.
Administration of 177Lu-labeled Radiopharmaceuticals
The administration of ¹⁷⁷Lu-labeled radiopharmaceuticals requires a well-defined protocol to ensure patient safety and optimal therapeutic effect. The following is a general protocol that can be adapted for specific agents.
Patient Preparation and Pre-medication
-
Hydration: Patients should be well-hydrated. It is recommended to drink at least 500 mL of water 12 hours before treatment.[4]
-
Fasting: Large meals should be avoided on the day of treatment to minimize nausea, which can be a side effect of the co-administered amino acid infusion.[4]
-
Venous Access: A stable venous access, such as a PICC line, is preferred to avoid complications associated with peripheral IVs.[4]
-
Anti-emetics: Prophylactic anti-emetic medication is typically administered before the start of the amino acid infusion.[4]
Radiopharmaceutical Infusion
-
Amino Acid Infusion: To protect the kidneys from radiation, a solution of lysine (B10760008) and arginine is administered. This infusion typically starts 30-60 minutes before the radiopharmaceutical and continues for 4-6 hours.[4]
-
Dosage: A standard therapeutic dose is typically between 5.55 and 7.4 GBq (150-200 mCi) per cycle.[2][4]
-
Infusion Method: The radiopharmaceutical can be administered via gravity infusion, an infusion pump, or an automated syringe pump.[4][6]
-
Infusion Time: The infusion time is generally between 10 and 30 minutes.[4] However, studies have shown that a faster infusion of less than 5 minutes is also safe and feasible.[7]
Post-infusion Monitoring and Radiation Safety
-
Monitoring: Patients are monitored for vital signs and any adverse reactions during and after the infusion.[4]
-
Isolation: Depending on local regulations, patients may be required to stay in isolation for a few hours to allow for initial radioactive decay and excretion.[8]
-
Patient Instructions: Patients are provided with radiation safety instructions to follow for several days after treatment to minimize radiation exposure to others.[4] These include measures like double-flushing the toilet and limiting close contact with children and pregnant women.[4]
Administration Parameters
| Parameter | Guideline |
| Patient Hydration | At least 500 mL of water 12 hours prior to treatment[4] |
| Amino Acid Infusion | 25g Lysine + 25g Arginine in 2L 0.9% NaCl, starting 30-60 min pre-infusion[4] |
| ¹⁷⁷Lu Radiopharmaceutical Dosage | 5.55 - 7.4 GBq (150 - 200 mCi) per cycle[4] |
| Infusion Duration | 10 - 30 minutes[4] |
| Number of Cycles | Typically 3 - 5 treatments[4] |
| Interval Between Cycles | 6 - 12 weeks[4] |
Experimental Protocols
Preclinical Biodistribution and Dosimetry Study
This protocol outlines a typical workflow for evaluating a new ¹⁷⁷Lu-labeled compound in a preclinical setting.
-
Animal Model: Utilize an appropriate animal model, typically mice or rats with xenografted human tumors that express the target molecule.
-
Radiopharmaceutical Administration: Administer a known activity of the ¹⁷⁷Lu-labeled compound, usually via tail vein injection.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 120 hours).
-
Organ Harvesting: Dissect and collect major organs and tumors.
-
Activity Measurement: Weigh each sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Dosimetry Calculation: Use the biodistribution data to generate time-activity curves and calculate absorbed radiation doses for each organ using software like OLINDA/EXM.
Clinical Dosimetry Protocol
This protocol describes the steps for performing patient-specific dosimetry in a clinical setting.
-
Radiopharmaceutical Administration: Administer the therapeutic dose of the ¹⁷⁷Lu-labeled compound as per the clinical protocol.
-
SPECT/CT Imaging: Acquire quantitative SPECT/CT images at multiple time points post-infusion (e.g., 4, 24, 48, and 120 hours).[9]
-
Image Reconstruction: Reconstruct the images using a method that corrects for attenuation and scatter to allow for accurate activity quantification.
-
Volume of Interest (VOI) Definition: Delineate VOIs for tumors and critical organs (e.g., kidneys, bone marrow) on the CT images.
-
Activity Quantification: Determine the total activity within each VOI at each imaging time point.
-
Time-Activity Curve Fitting: Plot the activity in each VOI over time and fit the data to an appropriate function (e.g., bi-exponential) to calculate the time-integrated activity.
-
Absorbed Dose Calculation: Use a dosimetry software package to calculate the mean absorbed dose to each organ and tumor from the time-integrated activity.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A review of 177Lu dosimetry workflows: how to reduce the imaging workloads? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Developments in 177Lu-based radiopharmaceutical therapy and dosimetry [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. Accuracy and precision assessment for activity quantification in individualized dosimetry of 177Lu-DOTATATE therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A Rapid and Safe Infusion Protocol for 177Lu Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Feasibility of 177Lu-PSMA Administration as Outpatient Procedure for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voxel-Based Internal Dosimetry for 177Lu-Labeled Radiopharmaceutical Therapy Using Deep Residual Learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quality Control of Clinical 68Ga-FSDD1I Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the quality control (QC) procedures for the clinical-grade Gallium-68 (68Ga) labeled FSDD1I ([68Ga]Ga-FSDD1I) radiopharmaceutical. Adherence to these protocols is critical to ensure the safety, efficacy, and batch-to-batch consistency of the radiotracer for use in Positron Emission Tomography (PET) imaging. The procedures outlined are based on established guidelines for 68Ga-labeled radiopharmaceuticals, including those from the European Pharmacopoeia, and best practices from Good Manufacturing Practices (GMP).[1][2][3][4] While specific monographs for [68Ga]Ga-FSDD1I may not be available, the principles and methods described for other 68Ga-radiopharmaceuticals, such as [68Ga]Ga-PSMA-11 and [68Ga]Ga-FAPI, are directly applicable.[1][5][6][7][8]
Synthesis and Purification Workflow
The synthesis of [68Ga]Ga-FSDD1I typically involves the chelation of the radionuclide 68Ga with the this compound precursor. An automated synthesis module is often employed to ensure reproducibility and minimize radiation exposure.[1][5][7] The general workflow is as follows:
Caption: Automated synthesis workflow for [68Ga]Ga-FSDD1I.
Quality Control Specifications
Each batch of [68Ga]Ga-FSDD1I must undergo a series of quality control tests and meet predefined acceptance criteria before it can be released for clinical use.[1][6]
Table 1: Quality Control Specifications for [68Ga]Ga-FSDD1I
| Parameter | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter | [6] |
| pH | pH meter or pH strips | 4.0 - 8.0 | [1][7] |
| Radionuclide Identity | Gamma-ray spectrometry | Principal gamma peak at 511 keV | [5] |
| Radionuclide Purity | Gamma-ray spectrometry | 68Ge breakthrough ≤ 0.001% | [2][9] |
| Radiochemical Identity | HPLC or TLC | Retention time (HPLC) or Rf value (TLC) corresponds to the reference standard | [10] |
| Radiochemical Purity (RCP) | HPLC or TLC | ≥ 95% | [1][7] |
| Sterility | Direct inoculation or membrane filtration | No microbial growth | [1][7] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) | [7] |
| Residual Solvents | Gas Chromatography (GC) | Dependent on solvents used in synthesis | [1] |
Experimental Protocols
Visual Inspection
Objective: To ensure the final product is a clear, colorless solution free from any visible particles.
Methodology:
-
Place the final product vial in a well-lit area against both a black and a white background.
-
Carefully inspect the solution for any particulate matter, cloudiness, or discoloration.
-
Record the observations.
pH Measurement
Objective: To confirm the pH of the final product is within a physiologically acceptable range.
Methodology:
-
Withdraw a small aliquot (e.g., 10 µL) of the final product.
-
Apply the aliquot to a calibrated pH strip or the electrode of a calibrated pH meter.
-
Record the pH value.
Radionuclide Identity and Purity
Objective: To confirm the identity of the radionuclide as 68Ga and to quantify the breakthrough of the parent radionuclide, Germanium-68 (68Ge).
Methodology:
-
Use a calibrated gamma-ray spectrometer with a high-purity germanium (HPGe) detector.
-
Acquire a gamma spectrum of a sample of the final product.
-
Radionuclide Identity: Confirm the presence of the characteristic 511 keV annihilation peak for 68Ga.[5]
-
Radionuclide Purity: Measure the activity of any detectable 68Ge (long half-life) and express it as a percentage of the total 68Ga activity at the time of administration. The acceptance limit for 68Ge breakthrough is typically ≤ 0.001%.[3][9]
Radiochemical Purity and Identity (HPLC Method)
Objective: To identify and quantify the percentage of [68Ga]Ga-FSDD1I relative to radiochemical impurities such as free 68Ga.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a radiometric detector and a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a modifier like trifluoroacetic acid (TFA), is typical. The exact gradient should be optimized for [68Ga]Ga-FSDD1I.
-
-
Standard Preparation:
-
Inject a non-radioactive "cold" standard of Ga-FSDD1I to determine its retention time under UV detection.
-
-
Sample Analysis:
-
Inject a small aliquot of the final [68Ga]Ga-FSDD1I product.
-
Monitor the chromatogram from the radiometric detector.
-
-
Data Analysis:
-
Radiochemical Identity: The retention time of the main radioactive peak should match the retention time of the non-radioactive standard.[10]
-
Radiochemical Purity: Calculate the percentage of the area of the main radioactive peak relative to the total area of all radioactive peaks in the chromatogram. The acceptance criterion is typically ≥ 95%.[1][7]
-
Caption: HPLC analysis workflow for radiochemical purity.
Radiochemical Purity (TLC Method)
Objective: A simpler, faster alternative to HPLC for determining radiochemical purity.
Methodology:
-
System Preparation:
-
Stationary Phase: Instant thin-layer chromatography (iTLC) strips (e.g., silica (B1680970) gel impregnated).
-
Mobile Phase: A suitable solvent system that separates the labeled compound from free 68Ga. This must be validated for [68Ga]Ga-FSDD1I.
-
-
Sample Analysis:
-
Spot a small drop of the final product onto the baseline of the iTLC strip.
-
Develop the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
-
Data Analysis:
-
Use a TLC scanner or cut the strip into sections and measure the radioactivity of each section in a gamma counter.
-
Calculate the Rf values for the different radioactive species.
-
Determine the percentage of radioactivity corresponding to [68Ga]Ga-FSDD1I. The acceptance criterion is typically ≥ 95%.
-
Sterility Testing
Objective: To ensure the final product is free from viable microorganisms.
Methodology: This test should be performed according to the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) guidelines.
-
Direct Inoculation: Aseptically transfer a portion of the final product into suitable growth media (e.g., tryptic soy broth and fluid thioglycollate medium).
-
Membrane Filtration: Aseptically filter a volume of the final product through a 0.22 µm sterile filter. The filter is then transferred to the growth media.
-
Incubate the media at appropriate temperatures for a specified period (typically 14 days).
-
Observe for any signs of microbial growth.
Bacterial Endotoxin (B1171834) Testing
Objective: To quantify the level of bacterial endotoxins in the final product.
Methodology:
-
Use a Limulus Amebocyte Lysate (LAL) test kit (gel-clot, turbidimetric, or chromogenic method).
-
Perform the test according to the manufacturer's instructions and pharmacopeial guidelines.
-
The endotoxin level must be below the established limit, typically < 175 EU/V, where V is the maximum recommended dose in milliliters.
Logical Relationship of QC Tests
The quality control process follows a logical sequence, with some tests performed immediately for batch release and others retrospectively.
Caption: Logical flow of immediate and retrospective QC tests.
Disclaimer: These are generalized protocols and may require optimization and validation for the specific synthesis method and equipment used for [68Ga]Ga-FSDD1I production. All procedures should be performed in compliance with local and international regulations governing the production of radiopharmaceuticals for human use.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. GMP-compliant 68Ga radiolabelling in a conventional small-scale radiopharmacy: a feasible approach for routine clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Quality control and GMP synthesis of 68Ga-prostate-specific membrane antigen-11 for detection of low- and high-grade prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fortunejournals.com [fortunejournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [68Ga]Ga-FAP-2286—Synthesis, Quality Control and Comparison with [18F]FDG PET/CT in a Patient with Suspected Cholangiocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Automated Synthesis of 68Ga-labeled FSDD1I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the automated synthesis of 68Ga-labeled FSDD1I, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of Fibroblast Activation Protein (FAP) expressing tissues. This compound is an albumin-binding FAP ligand, and its labeling with Gallium-68 (⁶⁸Ga) allows for non-invasive visualization of various cancerous and fibrotic diseases.[1][2]
The following sections detail the necessary reagents, equipment, experimental procedures, and quality control measures for the reproducible and automated synthesis of 68Ga-FSDD1I. The protocols are based on established methods for the automated synthesis of other 68Ga-labeled FAP inhibitors (FAPI) and can be adapted to various commercially available synthesis modules.[3][4][5]
I. Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the automated synthesis of 68Ga-labeled FAP inhibitors, which are analogous to this compound. These values serve as a benchmark for the successful synthesis of 68Ga-FSDD1I.
Table 1: Synthesis Parameters and Yields for Automated 68Ga-FAPI Synthesis
| Parameter | [68Ga]Ga-DATA5m.SA.FAPi[3][6] | [68Ga]Ga-FAPI-46[4][5] |
| Synthesis Module | Trasis miniAllinOne | Scintomics GRP, GallElut |
| Precursor Amount | 50 µg | 50 µg |
| Reaction Buffer | Sodium Acetate (B1210297) (0.7 M, pH 5.5) | HEPES |
| Reaction Temperature | 50 °C | 90 °C |
| Reaction Time | 10 - 15 min | 4 - 12 min |
| Radiochemical Yield (RCY) | 84.4 ± 5.0 % | 72.6 ± 4.9 % |
| Total Synthesis Time | ~ 15 min | ~ 12 min |
Table 2: Quality Control Specifications for 68Ga-labeled Radiopharmaceuticals
| Parameter | Specification | Analytical Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 7.5 | pH paper or meter |
| Radiochemical Purity (RCP) | ≥ 95% | Radio-HPLC, Radio-TLC |
| Radionuclidic Purity (⁶⁸Ge breakthrough) | < 0.001% | Gamma Spectroscopy |
| Sterility | Sterile | Sterility Test (e.g., Ph. Eur.) |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) Test |
II. Experimental Protocols
This section provides a detailed methodology for the automated synthesis of 68Ga-FSDD1I. The protocol is generalized and may require minor adjustments based on the specific automated synthesis module used.
A. Reagents and Materials
-
This compound precursor (lyophilized)
-
68Ge/68Ga generator (pharmaceutical grade)
-
Sterile 0.1 M HCl (metal-free)
-
Sodium acetate buffer (0.7 M, pH 5.5) or HEPES buffer
-
Sterile water for injection (WFI)
-
Ethanol (B145695) (absolute, Ph. Eur. grade)
-
Sterile 0.9% sodium chloride solution
-
C18 Sep-Pak or equivalent solid-phase extraction (SPE) cartridge
-
Sterile vent filter (0.22 µm)
-
Sterile product vial
-
Automated synthesis module (e.g., Scintomics GRP, Trasis AllinOne, GAIA) with dedicated cassettes for 68Ga-labeling.[3][4][7]
B. Automated Synthesis Procedure
The automated synthesis process can be divided into the following key steps, which are controlled by the software of the synthesis module:
-
⁶⁸Ga Elution and Pre-concentration (Optional but Recommended):
-
The 68Ge/68Ga generator is automatically eluted with sterile 0.1 M HCl.
-
The ⁶⁸Ga eluate is passed through a strong cation exchange (SCX) cartridge to trap the ⁶⁸Ga³⁺ ions. This step helps to concentrate the activity and remove metallic impurities.
-
-
Elution of ⁶⁸Ga into the Reactor:
-
The trapped ⁶⁸Ga³⁺ is eluted from the SCX cartridge into the reaction vessel using a small volume of a suitable eluent, such as a sodium chloride solution.
-
-
Radiolabeling Reaction:
-
The reaction vessel is pre-loaded with the this compound precursor dissolved in the reaction buffer (e.g., sodium acetate or HEPES).
-
The reaction mixture is heated to the specified temperature (e.g., 50-95 °C) for a defined period (e.g., 5-15 minutes) to facilitate the chelation of ⁶⁸Ga by the this compound precursor.[3][4]
-
-
Purification of ⁶⁸Ga-FSDD1I:
-
After the reaction, the crude product is diluted with WFI and passed through a C18 SPE cartridge.
-
The ⁶⁸Ga-FSDD1I is retained on the cartridge, while unreacted ⁶⁸Ga and hydrophilic impurities are washed away with WFI or saline.
-
The purified ⁶⁸Ga-FSDD1I is then eluted from the cartridge with an ethanol/water mixture.
-
-
Formulation and Sterilization:
-
The eluted product is diluted with sterile 0.9% sodium chloride solution to achieve the desired radioactive concentration and to reduce the ethanol content.
-
The final product is passed through a 0.22 µm sterile filter into a sterile collection vial.
-
C. Quality Control Procedures
-
Radiochemical Purity: Determined by radio-High-Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin-Layer Chromatography (radio-TLC) to separate ⁶⁸Ga-FSDD1I from free ⁶⁸Ga and other radiochemical impurities.[3][4]
-
pH: Measured using a calibrated pH meter or pH-indicator strips.
-
⁶⁸Ge Breakthrough: Measured using a gamma spectrometer to ensure it is below the pharmacopoeial limit of 0.001%.
-
Sterility and Endotoxin Testing: Performed according to standard pharmacopoeial methods to ensure the final product is suitable for human injection.
III. Visualizations
A. Signaling Pathway
Caption: Targeting of FAP in the tumor microenvironment by 68Ga-FSDD1I.
B. Experimental Workflow
Caption: Automated synthesis and quality control workflow for 68Ga-FSDD1I.
C. Logical Relationships in Quality Control
Caption: Decision-making flowchart for the quality control of 68Ga-FSDD1I.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modules and two generator types - SOFIE [sofie.com]
- 6. [PDF] From Automated Synthesis to In Vivo Application in Multiple Types of Cancer—Clinical Results with [68Ga]Ga-DATA5m.SA.FAPi | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Kit-Based Radiolabeling of [¹⁸F]FSDD1I for Clinical Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the kit-based radiolabeling of FSDD1I with Fluorine-18 ([¹⁸F]) for positron emission tomography (PET) imaging in a clinical research setting. This compound is a novel peptide-based imaging agent designed to target [Specify Target, e.g., a specific receptor or cellular process relevant to a disease]. This document outlines the necessary procedures for radiolabeling, quality control, and data analysis to ensure the production of a safe and effective radiopharmaceutical for human use.
The development of kit-based radiopharmaceuticals is crucial for advancing molecular imaging, as it simplifies the preparation of radiotracers, making them more accessible for widespread clinical application.[1] This approach is analogous to the successful implementation of kit-based preparations for Technetium-99m (⁹⁹ᵐTc) labeled compounds in SPECT imaging and is increasingly being adapted for PET tracers.[1][2]
Principle of the Method
The kit-based radiolabeling of this compound is designed for a straightforward, two-step synthesis. The lyophilized kit contains the this compound precursor, a catalyst, and a buffer system. The process involves the addition of cyclotron-produced [¹⁸F]Fluoride to the reaction vial, followed by a heating step. The resulting [¹⁸F]this compound is then purified using a solid-phase extraction (SPE) cartridge. This method is designed to produce [¹⁸F]this compound with high radiochemical yield and purity, suitable for clinical use.
Materials and Equipment
2.1. Reagents and Consumables
| Material | Supplier | Part Number |
| This compound Lyophilized Kit | [Specify Supplier] | [Specify Part Number] |
| [¹⁸F]Fluoride in [¹⁸O]H₂O | [Specify Supplier] | [Specify Part Number] |
| Sterile Water for Injection, USP | [Specify Supplier] | [Specify Part Number] |
| Ethanol (B145695), USP Grade | [Specify Supplier] | [Specify Part Number] |
| 0.9% Sodium Chloride for Injection, USP | [Specify Supplier] | [Specify Part Number] |
| C18 Sep-Pak Cartridge | [Specify Supplier] | [Specify Part Number] |
| Sterile Syringes and Needles | [Specify Supplier] | [Specify Part Number] |
| Sterile Vials | [Specify Supplier] | [Specify Part Number] |
| 0.22 µm Sterile Filter | [Specify Supplier] | [Specify Part Number] |
2.2. Equipment
| Equipment | Manufacturer | Model |
| Automated Radiosynthesis Unit or Hot Cell | [Specify Manufacturer] | [Specify Model] |
| High-Performance Liquid Chromatography (HPLC) System with Radiodetector | [Specify Manufacturer] | [Specify Model] |
| Gas Chromatography (GC) System | [Specify Manufacturer] | [Specify Model] |
| Dose Calibrator | [Specify Manufacturer] | [Specify Model] |
| pH Meter or pH Strips | [Specify Manufacturer] | [Specify Model] |
| Incubator/Heating Block | [Specify Manufacturer] | [Specify Model] |
Experimental Protocols
3.1. Radiolabeling Workflow
Caption: Workflow for the synthesis of [¹⁸F]this compound.
3.2. Step-by-Step Radiolabeling Procedure
-
Preparation of [¹⁸F]Fluoride:
-
Trap the cyclotron-produced [¹⁸F]Fluoride onto a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]Fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.
-
Perform azeotropic drying of the [¹⁸F]Fluoride by heating under a stream of nitrogen.
-
-
Radiosynthesis:
-
Reconstitute the lyophilized this compound kit with anhydrous acetonitrile.
-
Add the reconstituted precursor solution to the dried [¹⁸F]Fluoride in the reaction vessel.
-
Seal the reaction vessel and heat at 110°C for 15 minutes.
-
Allow the reaction vessel to cool to room temperature.
-
-
Purification:
-
Dilute the reaction mixture with sterile water.
-
Load the diluted mixture onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted [¹⁸F]Fluoride and hydrophilic impurities.
-
Elute the [¹⁸F]this compound from the cartridge with ethanol.
-
-
Final Formulation:
-
Dilute the ethanolic solution of [¹⁸F]this compound with 0.9% sodium chloride for injection to achieve the desired final concentration and an ethanol concentration of less than 10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
3.3. Quality Control (QC) Procedures
A comprehensive quality control plan is essential to ensure the safety and efficacy of the radiopharmaceutical.[3][4]
3.3.1. Quality Control Workflow
Caption: Quality control workflow for [¹⁸F]this compound.
3.3.2. QC Test Protocols
| Test | Method | Acceptance Criteria |
| Visual Inspection | Direct observation against a white and black background. | Clear, colorless solution, free of particulate matter. |
| pH | pH meter or calibrated pH strips. | 4.5 - 7.5 |
| Radiochemical Purity | Analytical Radio-HPLC. | ≥ 95% |
| Radionuclidic Identity | Multichannel Analyzer (MCA). | Photon energy peak at 511 keV. |
| Radionuclidic Purity | MCA. | ≥ 99.5% |
| Residual Solvents | Gas Chromatography (GC). | Ethanol ≤ 10% v/v, Acetonitrile ≤ 410 ppm. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test. | ≤ 175 EU/V (where V is the maximum recommended dose in mL). |
| Sterility | Direct inoculation or membrane filtration. | No microbial growth. |
Data Presentation
4.1. Radiolabeling and Quality Control Results
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| Starting Activity of [¹⁸F]F⁻ (mCi) | 1050 | 1100 | 1080 | N/A |
| Radiochemical Yield (decay-corrected) | 45% | 48% | 46% | ≥ 40% |
| Total Synthesis Time (min) | 35 | 33 | 34 | ≤ 40 min |
| Radiochemical Purity (%) | 98.5 | 99.1 | 98.8 | ≥ 95% |
| Specific Activity (Ci/µmol) | 2.5 | 2.8 | 2.6 | ≥ 1.0 Ci/µmol |
| pH | 6.5 | 6.8 | 6.6 | 4.5 - 7.5 |
| Residual Acetonitrile (ppm) | 350 | 320 | 340 | ≤ 410 ppm |
| Bacterial Endotoxins (EU/mL) | < 10 | < 10 | < 10 | ≤ 17.5 EU/mL |
Discussion
The kit-based method for the radiosynthesis of [¹⁸F]this compound provides a reliable and efficient means of producing this novel PET imaging agent for clinical research. The automated process minimizes radiation exposure to the operator and ensures batch-to-batch consistency. The quality control procedures outlined are critical for ensuring that the final product meets all regulatory requirements for human administration.
Signaling Pathway of this compound (Hypothetical)
The following diagram illustrates the hypothetical mechanism of action of this compound, where it binds to a specific cell surface receptor, leading to internalization and subsequent signal for PET imaging.
Caption: Hypothetical mechanism of [¹⁸F]this compound uptake.
Conclusion
The kit-based radiolabeling of this compound offers a practical and robust method for its clinical production. The detailed protocols and quality control measures described in these application notes are designed to guide researchers and clinicians in the safe and effective use of this promising new radiopharmaceutical. Adherence to these guidelines is essential for obtaining high-quality imaging data and ensuring patient safety in clinical trials.
References
- 1. One-step, kit-based radiopharmaceuticals for molecular SPECT imaging: a versatile diphosphine chelator for 99mTc radiolabelling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.sekisuidiagnostics.com [blog.sekisuidiagnostics.com]
- 4. Internal Quality Controls in the Medical Laboratory: A Narrative Review of the Basic Principles of an Appropriate Quality Control Plan [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low radiolabeling efficiency of 68Ga-FSDD1I.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low radiolabeling efficiency with 68Ga-FSDD1I. The following information is based on established principles for the radiolabeling of DOTA-conjugated peptides with Gallium-68.
Troubleshooting Guide: Low Radiolabeling Efficiency
This guide addresses common issues encountered during the 68Ga-radiolabeling of FSDD1I, assuming it is a DOTA-conjugated compound.
Question: Why is my radiochemical yield (RCY) or radiochemical purity (RCP) of 68Ga-FSDD1I consistently low?
Answer: Low radiolabeling efficiency can stem from several factors throughout the experimental workflow. Below is a step-by-step guide to troubleshoot the most common causes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low radiolabeling efficiency of 68Ga-FSDD1I.
1. Suboptimal pH of the Reaction Mixture
The pH of the reaction is critical for efficient chelation of 68Ga by the DOTA-chelator.
-
Optimal Range: The ideal pH for 68Ga labeling of DOTA-peptides is typically between 3.5 and 4.5.[1]
-
Troubleshooting Step: After adding the 68Ga eluate and buffer, measure the pH of the reaction mixture. If it falls outside the optimal range, adjust the buffer concentration or use a different buffering system (e.g., sodium acetate (B1210297), HEPES).[2][3]
2. Metal Ion Contamination
Trace metal ions in the 68Ga eluate can compete with 68Ga for the DOTA chelator, thereby reducing the radiochemical yield.
-
Common Contaminants: Fe³⁺, Al³⁺, Ti⁴⁺, and native Ga³⁺ are known to interfere with 68Ga labeling.[1][4]
-
Troubleshooting Step: If metal ion contamination is suspected, consider purifying the 68Ga eluate using a cation exchange cartridge before labeling. This can significantly improve labeling efficiency.
3. Insufficient Precursor Concentration or Degradation
An inadequate amount of the this compound precursor or its degradation can lead to incomplete incorporation of 68Ga.
-
Troubleshooting Step:
-
Increase the amount of the this compound precursor in the reaction. It is often advisable to start with a higher concentration during optimization and then reduce it to achieve the desired specific activity.
-
Ensure the precursor has been stored correctly and has not degraded. Use a fresh vial of the precursor if degradation is suspected.
-
4. Suboptimal Reaction Temperature and Time
For many DOTA-conjugated peptides, heating is required to achieve high radiochemical yields in a short amount of time.
-
Typical Conditions: Incubation at 95°C for 5 to 15 minutes is common for 68Ga labeling of DOTA-peptides.
-
Troubleshooting Step: If you are labeling at room temperature, try heating the reaction mixture. If you are already heating, ensure the temperature is maintained consistently and consider extending the incubation time within the recommended range.
5. Poor 68Ge/68Ga Generator Performance
The quality of the 68Ga eluate from the generator is crucial.
-
Troubleshooting Step:
-
Review the generator's elution profile. A broad elution peak may result in a larger volume of eluate with a lower concentration of 68Ga, which can negatively impact labeling efficiency.
-
Check for 68Ge breakthrough, as this can also interfere with labeling.
-
Consult the manufacturer's guidelines for your specific generator.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for radiolabeling a DOTA-conjugated peptide like this compound with 68Ga?
A1: While optimal conditions can vary for specific peptides, generally favorable conditions for 68Ga labeling of DOTA-peptides are summarized in the table below.
| Parameter | Recommended Range | Notes |
| pH | 3.5 - 4.5 | Crucial for efficient chelation. |
| Temperature | 85 - 95 °C | Heating is often required for DOTA chelators. |
| Incubation Time | 5 - 15 minutes | Longer times may be needed for some precursors. |
| Buffer | Sodium Acetate or HEPES | HEPES is known for its weak complexing properties and good pH control. |
| Precursor Amount | 3 - 50 µg | This is highly dependent on the desired specific activity. |
Q2: How can I perform quality control on my 68Ga-FSDD1I preparation?
A2: The most common methods for determining the radiochemical purity of 68Ga-labeled peptides are instant thin-layer chromatography (iTLC) and high-performance liquid chromatography (HPLC).
-
iTLC: This is a rapid method to separate the labeled peptide from free 68Ga. A common mobile phase is 0.1 M citrate (B86180) buffer (pH 5). In this system, the 68Ga-labeled peptide typically remains at the origin (Rf = 0-0.1), while free 68Ga moves with the solvent front (Rf = 0.8-1.0).
-
Radio-HPLC: This method provides a more detailed analysis of the product, separating the desired product from impurities and unlabeled precursor.
Q3: What is the role of a scavenger in the labeling reaction?
A3: Scavengers, such as ascorbic acid or ethanol (B145695), can be added to the reaction mixture to reduce radiolysis, which is the degradation of the tracer due to the radiation emitted by 68Ga. This is particularly important when working with high activities of 68Ga.
Experimental Protocols
General Protocol for 68Ga-Labeling of a DOTA-Peptide (e.g., this compound)
Materials:
-
This compound precursor
-
68Ge/68Ga generator
-
1 M Sodium Acetate buffer (pH 4.5)
-
Sterile, pyrogen-free water for injection
-
C18 Solid-Phase Extraction (SPE) cartridge (optional, for purification)
-
Ethanol
-
Sterile reaction vial
Procedure:
-
Elute the 68Ge/68Ga generator according to the manufacturer's instructions.
-
In a sterile reaction vial, dissolve the desired amount of this compound precursor in sterile water.
-
Add an appropriate volume of 1 M sodium acetate buffer to achieve a final pH of 3.5-4.5.
-
Add the 68GaCl₃ eluate to the reaction vial.
-
Gently mix the solution and incubate at 95°C for 5-15 minutes.
-
After incubation, allow the vial to cool to room temperature.
Purification (Optional but Recommended):
-
Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with sterile water (5-10 mL) to remove unreacted 68Ga.
-
Elute the 68Ga-FSDD1I with a small volume (0.5-1 mL) of 50% ethanol in sterile water.
-
The final product is ready for quality control.
Quality Control Protocol using iTLC
Materials:
-
iTLC strip (e.g., ITLC-SG)
-
Mobile phase: 0.1 M citrate buffer, pH 5
-
iTLC chamber
-
Radio-iTLC scanner
Procedure:
-
Spot a small amount of the final 68Ga-FSDD1I solution onto an iTLC strip.
-
Place the iTLC strip upright in the iTLC chamber containing the mobile phase.
-
Allow the solvent to run up the strip until it is approximately 1 cm from the top.
-
Remove the strip from the chamber and allow it to dry.
-
Scan the strip using a radio-iTLC scanner.
-
Calculate the radiochemical purity by determining the percentage of radioactivity at the origin (labeled peptide) versus the solvent front (free 68Ga).
Radiolabeling Workflow Diagram
Caption: A generalized workflow for the radiolabeling of 68Ga-FSDD1I.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FSDD1I SPECT Imaging
Disclaimer: Information regarding a specific SPECT agent designated "FSDD1I" is not publicly available. This guide provides a generalized framework for optimizing SPECT imaging acquisition parameters for a novel radiotracer, based on established principles and best practices in the field. Researchers working with this compound should adapt these recommendations based on the specific gamma energy of its radionuclide and the biological characteristics of the target.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for setting up an imaging protocol for a new radiotracer like this compound?
A1: The initial setup involves three main stages:
-
System Quality Control: Ensure the SPECT system is performing optimally by running daily and periodic quality control checks. This includes uniformity floods, center-of-rotation (COR) calibration, and resolution checks using phantoms.[1][2][3]
-
Phantom Studies: Use a phantom (like a Jaszczak or NEMA phantom) filled with the radionuclide used in this compound to determine preliminary acquisition and reconstruction parameters. This helps in evaluating image quality metrics like contrast, signal-to-noise ratio (SNR), and spatial resolution under controlled conditions.[1][4]
-
Pilot Scans: Conduct initial scans in the relevant preclinical model or, if ethically approved, in a human subject to evaluate the in-vivo behavior of this compound, including its biodistribution and clearance. This will help refine parameters like uptake time and scan duration.
Q2: How do I select the correct collimator for this compound?
A2: Collimator selection depends on the energy of the gamma rays emitted by the radionuclide in this compound and the required image resolution.
-
Low-Energy High-Resolution (LEHR): This is the most common type for radionuclides like Technetium-99m (140 keV) and Iodine-123 (159 keV). It offers a good trade-off between sensitivity and spatial resolution.
-
Medium-Energy: Required for radionuclides with higher energy emissions.
-
Pinhole Collimators: Used in preclinical imaging to achieve very high resolution for small subjects.
Q3: What is the importance of the energy window setting?
A3: The energy window should be centered on the photopeak of the radionuclide to maximize the detection of primary (unscattered) photons. A typical window width is 20% (±10%) around the photopeak. Additional, narrower windows can be set to perform scatter correction (e.g., using the triple-energy window method), which improves image contrast and quantitative accuracy.
Q4: What are "iterations" and "subsets" in OSEM reconstruction, and how do they affect my images?
A4: Ordered Subset Expectation Maximization (OSEM) is a common iterative reconstruction algorithm in SPECT.
-
Iterations: The number of times the complete set of projection data is used to update the image estimate. More iterations generally increase image contrast and signal but can also increase noise.
-
Subsets: The projection data is divided into smaller groups (subsets) to accelerate the reconstruction process. The product of iterations and subsets determines the total number of updates to the image. Finding the optimal combination is crucial; too few updates can result in a blurry, low-contrast image, while too many can make the image excessively noisy. The optimal parameters often depend on the specific camera, tracer, and clinical task.
Troubleshooting Guides
Issue 1: Poor Image Quality - Low Contrast or Blurry Images
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incorrect Reconstruction Parameters | Review the number of iterations and subsets used in the OSEM algorithm. | Increase the number of iterations or the product of iterations and subsets incrementally. Evaluate image quality at each step to find the best balance between contrast and noise. For Tc-99m, a combination of 4 iterations and 6 subsets has been found to be effective. |
| Inadequate Scan Duration | Insufficient counts collected due to short acquisition time per projection. | Increase the acquisition time per view (e.g., from 20s to 30s) to improve photon statistics. |
| Patient Motion | Movement during the scan can cause significant blurring and artifacts. | 1. Review projection data in cine mode to detect motion. 2. Use motion correction software if available. 3. Ensure the patient is comfortable and well-instructed to remain still. |
| Incorrect Energy Window | The energy window is not centered correctly on the photopeak. | Verify the photopeak energy for the this compound radionuclide and ensure the energy window is centered on it with an appropriate width (e.g., 20%). |
Issue 2: Image Artifacts
| Artifact Type | Appearance | Common Causes | Solution |
| Attenuation Artifacts | Areas of artificially reduced tracer uptake, often in a non-coronary distribution (e.g., inferior wall of the heart due to diaphragmatic attenuation). | Photons are absorbed by overlying tissue (e.g., breast tissue, diaphragm, dense organs). | 1. Use CT-based attenuation correction (if using a SPECT/CT system). 2. Repeat imaging in a different patient position (e.g., prone vs. supine). |
| Motion Artifacts | Opposed defects in contralateral walls or a "smeared" appearance of organs. | Patient movement during the scan. | 1. Use patient restraints and ensure comfort. 2. Explain the importance of remaining still. 3. Use motion correction software. |
| "Ring" Artifacts | Circular or concentric rings centered on the axis of rotation. | Non-uniformity in the detector's response to a uniform flood of radiation. | Perform daily uniformity quality control and apply the latest correction map. A high-count flood correction (~100 million counts) may be needed for high-count phantom studies. |
| Uptake in Non-Target Organs | High activity in organs like the liver or gut obscuring the target area. | Natural biodistribution and clearance pathway of the radiotracer. | 1. Optimize the time between injection and scanning to allow for clearance from non-target organs. 2. Adjust patient positioning or use different imaging angles. |
Data Summary Tables
Table 1: Typical SPECT Acquisition Parameters (Generalized) These values should be optimized specifically for this compound using phantom studies.
| Parameter | Typical Range / Setting | Purpose |
| Collimator | Low-Energy High-Resolution (LEHR) | For radionuclides < 200 keV |
| Energy Window | 159 keV ± 10% (for ¹²³I) or 140 keV ± 10% (for ⁹⁹ᵐTc) | Isolate photopeak counts |
| Matrix Size | 128 x 128 | Balances resolution and noise |
| Rotation | 360° (180° for cardiac) | Complete angular sampling |
| Number of Projections | 120-128 (for 360°) or 60-64 (for 180°) | Adequate angular sampling |
| Time per Projection | 20 - 40 seconds | Determines image count statistics |
| Acquisition Mode | Step-and-shoot | Acquires data at discrete angular steps |
Table 2: OSEM Reconstruction Parameter Optimization Evaluate image quality using metrics like Contrast-to-Noise Ratio (CNR).
| Iterations | Subsets | Product (Updates) | Expected Image Quality |
| 2 | 8 | 16 | Smoother, lower contrast |
| 4 | 6 | 24 | Good balance of contrast and noise |
| 8 | 10 | 80 | Higher contrast, potentially higher noise |
| 16 | 2 | 32 | High CNR and defect contrast reported in some studies |
Experimental Protocols
Protocol 1: Phantom Study for Image Quality Optimization
-
Objective: To determine the optimal acquisition and reconstruction parameters for this compound that maximize image quality.
-
Materials:
-
Jaszczak or NEMA IEC Body Phantom.
-
Radionuclide used in this compound.
-
Calibrated dose calibrator.
-
SPECT/CT scanner.
-
-
Methodology:
-
Prepare the phantom by filling the main compartment with a background concentration of the radionuclide.
-
Fill the spheres or rods with a higher concentration of the radionuclide (e.g., 8:1 or 10:1 sphere-to-background ratio).
-
Acquire SPECT data using a range of parameters. For example:
-
Acquisition Time: Test 20, 30, and 40 seconds per projection.
-
Matrix Size: Test 128x128 and 256x256.
-
-
Reconstruct the acquired data using various OSEM iteration and subset combinations (e.g., as listed in Table 2). Apply necessary corrections (attenuation, scatter).
-
Analysis: For each reconstructed dataset, calculate image quality metrics:
-
Contrast Recovery Coefficient (CRC): Measures the ability to quantify activity in hot spheres.
-
Coefficient of Variation (CV): Measures image noise in the background.
-
Contrast-to-Noise Ratio (CNR): A composite metric indicating overall image quality.
-
-
Select the parameter set that provides the best compromise between high contrast and low noise for your specific research question.
-
Protocol 2: System Quality Control (QC) - Daily Uniformity
-
Objective: To verify the uniform response of the gamma camera detector, which is critical for preventing "ring" artifacts.
-
Materials:
-
Cobalt-57 (Co-57) sheet source (for extrinsic uniformity) OR Technetium-99m (Tc-99m) point source (for intrinsic uniformity).
-
-
Methodology (Intrinsic Uniformity):
-
Remove the collimator from the detector head.
-
Place the Tc-99m point source at a distance of at least 5 times the useful field of view (UFOV) from the detector face.
-
Acquire a high-count image (typically 3-5 million counts for daily QC).
-
Analyze the image for any non-uniformities or artifacts. The system software will typically calculate integral and differential uniformity values.
-
Ensure the values are within the manufacturer's specified limits before proceeding with patient or phantom imaging.
-
Visualizations
References
Improving the stability of FSDD1I radiopharmaceuticals.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of FSDD1I radiopharmaceuticals in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, providing step-by-step solutions to maintain the stability and integrity of the radiopharmaceutical.
Question: What should I do if the radiochemical purity (RCP) of my this compound preparation is below the acceptable limit?
Answer:
A low radiochemical purity can compromise experimental results and lead to unnecessary radiation exposure.[1][2] Generally, a radiochemical purity of at least 90% is considered acceptable for most radiopharmaceuticals.[3] If your this compound preparation shows a lower RCP, follow this troubleshooting workflow:
Question: My this compound preparation shows signs of degradation over a short period. How can I improve its stability?
Answer:
The stability of radiopharmaceuticals is influenced by several factors, including temperature, pH, light exposure, and radiolysis.[1][4] To enhance the stability of your this compound preparation, consider the following:
-
Storage Conditions: Store the this compound vial according to the manufacturer's instructions, typically at a controlled temperature (e.g., 2-8°C) and protected from light to minimize degradation. Some radiopharmaceuticals maintain stability better when frozen (≤ -15 °C).
-
pH Adjustment: Ensure the pH of the final preparation is within the optimal range for this compound. Deviations in pH can accelerate degradation.
-
Use of Stabilizers: The addition of antioxidants, such as ascorbic acid or sodium ascorbate, can help to quench free radicals generated by radiolysis and improve stability.
-
Minimize Headspace Air: When drawing doses, minimize the introduction of air into the vial, as oxygen can promote oxidation and degradation.
Question: I am observing unexpected biodistribution of this compound in my in vivo experiments. What could be the cause?
Answer:
Altered biodistribution can be due to issues with the radiopharmaceutical preparation or the animal model.
-
Radiochemical Impurities: The presence of radiochemical impurities can lead to uptake in non-target organs. For example, free this compound may accumulate in the thyroid, while colloidal impurities might be taken up by the liver and spleen. It is crucial to ensure high radiochemical purity before injection.
-
Chemical Impurities: Contaminants such as aluminum from the generator eluate can alter the biodistribution.
-
Animal Physiology: The physiological state of the animal, including disease models, can influence the uptake and clearance of the radiopharmaceutical.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily affected by radiolysis, temperature, pH, and exposure to light and oxidizing agents.
References
Technical Support Center: Reducing Background Noise in Fluorescence Imaging
Disclaimer: The specific term "FSDD1I imaging" was not identified as a standard or widely recognized technique in our search of scientific literature and resources. Therefore, this guide provides comprehensive information on reducing background noise in general fluorescence microscopy. Researchers should apply these principles to their specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in their fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in fluorescence imaging?
Background fluorescence, or noise, can be categorized into two main types:
-
Instrumental Background: This arises from the imaging system itself. Key sources include:
-
Light Source: Stray light from the excitation source (e.g., laser or lamp) that is not properly filtered.
-
Detector Noise: Electronic noise from the camera or photomultiplier tube (PMT), which can be influenced by temperature (heat can be detected as signal).[1] This includes shot noise, which is inherent to the particle nature of light, and read noise from the camera's electronics.[2]
-
Optical Components: Autofluorescence or scattering from objectives, filters, and other optical elements.[1]
-
-
Sample-Related Background: This originates from the specimen and its immediate environment. Common sources are:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, collagen, and elastin.[3] This can also be introduced by sample treatments or mounting media.[3]
-
Nonspecific Staining: The fluorescent probe (e.g., antibody, dye) binding to unintended targets in the sample.
-
Unbound Fluorophores: Excess fluorescent molecules that have not been washed away from the sample.
-
Media and Vessels: The cell culture medium (especially those containing phenol (B47542) red) and the imaging vessel (plastic-bottom dishes are often highly fluorescent) can contribute significantly to background noise.
-
Q2: How can I determine the source of my background noise?
A simple method to distinguish between system and specimen background is as follows:
-
Image your specimen: Acquire a few images from different areas of your sample using your standard imaging parameters.
-
Image without your specimen: Without changing any microscope settings (focus, filters, exposure), carefully remove your specimen from the stage.
-
Acquire blank images: Capture a few images of the empty light path.
-
Compare: Measure the average intensity of the background in both sets of images.
-
If the background intensity is similar, the noise is likely originating from your imaging system.
-
If the background is significantly lower in the blank images, the noise is primarily coming from your specimen or its container.
-
Q3: What is a "Fluorescence Minus One" (FMO) control and how is it useful for troubleshooting?
An FMO control is a sample that includes all the fluorophores in your staining panel except for the one you are evaluating. This control is crucial for identifying if high background in a specific channel is due to the fluorophore in that channel or spectral bleed-through from other fluorophores in your panel.
Troubleshooting Guides
Issue 1: High Background in Unstained/Control Samples
If you observe high background fluorescence even in your unstained or negative control samples, the likely culprit is autofluorescence from your cells, tissue, or imaging medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell/Tissue Autofluorescence | Run an unlabeled control to confirm the presence of endogenous fluorescence. | Identification of inherent sample fluorescence. |
| Use spectral imaging and linear unmixing to separate the autofluorescence signal from your specific probe's signal. | Computational removal of the autofluorescence signal. | |
| Photobleach the sample with high-intensity light before labeling to reduce autofluorescence. | A decrease in the background signal of the unlabeled sample. | |
| Choose fluorophores in the near-infrared (NIR) spectrum, as autofluorescence is often lower at longer wavelengths. | Reduced spectral overlap between your probe and the autofluorescent components. | |
| Media/Buffer Fluorescence | Image cells in a phenol red-free medium or a clear buffered saline solution. | A significant drop in background fluorescence from the solution. |
| Imaging Vessel Fluorescence | Switch from plastic-bottom dishes to glass-bottom dishes or coverslips with high optical quality. | Reduced background originating from the sample holder. |
Issue 2: High Background in Stained Samples with Low Background in Controls
This scenario suggests that the issue is related to your staining protocol, specifically nonspecific binding of your fluorescent probe.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Antibody Concentration Too High | Perform an antibody titration to find the optimal concentration that maximizes the signal-to-noise ratio. | Reduced nonspecific binding and lower background with maintained or improved specific signal. |
| Insufficient Washing | Increase the number and/or duration of wash steps after antibody incubation. Include a mild detergent like Tween-20 in the wash buffer. | More effective removal of unbound antibodies, leading to a cleaner background. |
| Nonspecific Antibody Binding | Use an Fc receptor blocking reagent before applying your primary antibody, especially for immune cells. | Prevention of antibodies binding to Fc receptors on cells, reducing nonspecific signal. |
| Include a blocking step with a protein solution (e.g., BSA or serum from the secondary antibody's host species) before primary antibody incubation. | Saturation of nonspecific binding sites on the sample. | |
| Run an isotype control to assess the level of nonspecific binding from your primary antibody's isotype. | A measure of background staining that is not due to specific antigen recognition. | |
| Antibody Aggregates | Centrifuge the antibody solution at high speed before use to pellet any aggregates. | Removal of fluorescent aggregates that can appear as bright, punctate background. |
| Secondary Antibody Cross-Reactivity | Use pre-adsorbed secondary antibodies that have been tested for cross-reactivity against the species of your sample. | Minimized binding of the secondary antibody to endogenous immunoglobulins in the tissue. |
| Run a "secondary antibody only" control (omitting the primary antibody) to check for nonspecific binding of the secondary antibody. | Confirmation that the secondary antibody is not binding nonspecifically to the sample. |
Experimental Protocols
Protocol: Optimizing Antibody Concentration by Titration
Objective: To determine the optimal dilution of a primary antibody that yields the best signal-to-noise ratio.
Methodology:
-
Prepare Samples: Culture and prepare your cells or tissue sections on multiple coverslips or in a multi-well plate as you would for your actual experiment.
-
Create a Dilution Series: Prepare a series of dilutions of your primary antibody. A good starting point is to test the manufacturer's recommended concentration, along with several dilutions above and below it (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Staining:
-
Perform all fixation, permeabilization, and blocking steps consistently across all samples.
-
Incubate each sample with a different antibody dilution for the standard amount of time.
-
Include a "no primary antibody" control.
-
Wash all samples thoroughly.
-
Incubate all samples with the same concentration of the secondary antibody.
-
Perform final washes and mount the samples.
-
-
Imaging:
-
Image all samples using the exact same microscope settings (laser power, exposure time, gain, etc.).
-
For each sample, capture several images from representative areas.
-
-
Analysis:
-
Quantify the mean fluorescence intensity of the specific signal (your target structure) and the background for each antibody concentration.
-
Calculate the signal-to-noise ratio (S/N) for each concentration (S/N = Mean Specific Signal / Mean Background).
-
The optimal concentration is the one that provides the highest S/N ratio.
-
Visualizations
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Caption: The relationship between desired signal and sources of background noise in fluorescence imaging.
References
- 1. Ultrafast single-molecule imaging reveals focal adhesion nano-architecture and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of single-molecule ubiquitination mediated fluorescence complementation to visualize protein ubiquitination dynamics in dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Microscopy [dcu.ie]
Technical Support Center: FSDD1I Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of FSDD1I.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the this compound synthesis protocol.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal reaction temperature. | Optimize the reaction temperature by performing a temperature gradient experiment from 30°C to 50°C. |
| Incorrect solvent polarity. | Screen a range of solvents with varying polarities, such as dichloromethane, acetonitrile, and tetrahydrofuran. | |
| Impure starting materials. | Confirm the purity of all reagents by NMR or LC-MS and purify if necessary. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. |
| Catalyst deactivation. | Use a fresh batch of catalyst and ensure all glassware is properly dried to prevent moisture-induced deactivation. | |
| Formation of Impurities | Side reactions due to high temperature. | Lower the reaction temperature and monitor for the formation of byproducts. |
| Air or moisture sensitivity of reagents. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. | |
| Difficulty in Product Purification | Co-elution of this compound with impurities. | Optimize the chromatography conditions by adjusting the solvent gradient and trying different stationary phases. |
| Product instability on silica (B1680970) gel. | Consider alternative purification methods such as preparative HPLC or crystallization. |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding this compound synthesis.
Q1: What is the optimal reaction temperature for the final coupling step in this compound synthesis?
A1: The optimal temperature for the final coupling step is typically between 40-45°C. Exceeding this range may lead to the formation of thermal degradation products, while lower temperatures can result in a sluggish and incomplete reaction.
Q2: How can I minimize the formation of the common byproduct, Impurity-X?
A2: Impurity-X formation is often attributed to the presence of moisture. To minimize its formation, ensure all solvents are rigorously dried using appropriate drying agents and that the reaction is performed under a strict inert atmosphere.
Q3: What is the recommended method for long-term storage of this compound?
A3: this compound is sensitive to light and air. For long-term storage, it should be stored as a solid in a sealed, amber vial under an argon atmosphere at -20°C.
Q4: Can I use a different catalyst for the key cross-coupling reaction?
A4: While the standard protocol specifies Catalyst-A, other palladium-based catalysts can be used. However, a thorough optimization of reaction conditions, including ligand, solvent, and base, will be necessary to achieve comparable yields.
Experimental Protocols
Protocol 1: Final Coupling Step in this compound Synthesis
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reagent Addition: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Precursor-A (1.0 eq), Precursor-B (1.2 eq), and Catalyst-A (0.05 eq).
-
Solvent Addition: Add anhydrous and degassed toluene (B28343) (10 mL/mmol of Precursor-A) to the flask via a cannula.
-
Reaction: Stir the mixture at room temperature for 15 minutes, then slowly heat to 45°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every hour.
-
Quenching: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visual Guides
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Proposed Signaling Pathway of this compound
Caption: Hypothetical signaling cascade initiated by this compound.
Technical Support Center: Enhancing the Tumor-to-Background Ratio of Molecular Imaging Agents
Welcome to the technical support center for the optimization of molecular imaging agents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the tumor-to-background ratio (TBR) of imaging agents like FSDD1I during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the tumor-to-background ratio (TBR) and why is it a critical parameter in tumor imaging?
The tumor-to-background ratio (TBR) is a quantitative measure used to evaluate the effectiveness of a tumor-targeted imaging agent. It is the ratio of the signal intensity from the tumor to the signal intensity from the surrounding healthy tissue (background). A high TBR is crucial for accurately delineating the tumor from normal tissue, which is essential for diagnosis, staging, and surgical guidance.
Q2: What are the primary factors that influence the TBR of an imaging agent?
Several factors can impact the TBR, broadly categorized as properties of the imaging agent and characteristics of the tumor microenvironment.
-
Imaging Agent Properties: These include the agent's size, surface charge, stability, and the specificity and affinity of its targeting ligand to the tumor-associated receptor. The pharmacokinetic and pharmacodynamic (PK/PD) profile, such as blood clearance rate and metabolism, also plays a significant role.
-
Tumor Microenvironment: The enhanced permeability and retention (EPR) effect, which is the tendency for molecules of certain sizes to accumulate more in tumor tissue than in normal tissue, is a key factor.[1] Other factors include tumor vascularity, interstitial fluid pressure, and the expression level of the target receptor.
Q3: How can I determine the source of a high background signal in my in vivo imaging experiments?
Identifying the cause of a high background signal is the first step in troubleshooting. A systematic approach involving control experiments is recommended.
-
Unstained Control: Image an animal that has not been injected with the imaging agent to assess the level of natural tissue autofluorescence.[2]
-
Non-Targeted Agent Control: Inject an untargeted version of your imaging agent (e.g., without the targeting ligand) to evaluate non-specific uptake and clearance.
-
Biodistribution Study: Perform an ex vivo biodistribution study to quantify the accumulation of the agent in various organs and tissues. This can reveal off-target accumulation.
Troubleshooting Guides
Issue 1: High Background Signal in Non-Target Organs
High signal in organs like the liver, spleen, or kidneys can obscure the tumor signal and lower the TBR.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Pharmacokinetics: The imaging agent may have slow clearance from the bloodstream or be rapidly taken up by the reticuloendothelial system (RES), leading to high background in the liver and spleen.[3] | Modify Agent Properties: Alter the size, charge, or hydrophilicity of the agent to optimize its pharmacokinetic profile. For example, PEGylation can increase circulation time and reduce RES uptake. |
| Non-Specific Binding: The agent may be binding to unintended targets in healthy tissues. | Blocking Agents: Co-administer a blocking agent that binds to the non-specific sites before injecting the imaging agent. Agent Modification: Modify the chemical structure of the agent to reduce non-specific interactions. |
| Metabolism of the Probe: The imaging agent may be metabolized, leading to the accumulation of fluorescent or radioactive metabolites in excretory organs. | Improve Stability: Enhance the in vivo stability of the agent through chemical modifications to prevent premature metabolism. |
Issue 2: Low Tumor Uptake
Insufficient accumulation of the imaging agent in the tumor will result in a weak signal and a poor TBR.
Possible Causes and Solutions:
| Cause | Solution |
| Low Target Expression: The tumor model may have low expression of the target receptor. | Confirm Target Expression: Verify the expression level of the target receptor in your tumor model using techniques like immunohistochemistry (IHC) or western blotting. |
| Poor Tumor Perfusion: Inadequate blood flow to the tumor can limit the delivery of the imaging agent. | Select Appropriate Tumor Model: Use tumor models known to be well-vascularized. Modulate Vasculature: In some research contexts, agents that transiently increase tumor blood flow can be explored. |
| Suboptimal Dosing: The injected dose of the imaging agent may be too low to achieve sufficient tumor accumulation. | Dose Escalation Study: Perform a dose-escalation study to determine the optimal dose that maximizes tumor uptake without causing toxicity or saturating the target. |
| Incorrect Injection Timing: The imaging time point may not coincide with the peak accumulation of the agent in the tumor. | Time-Course Imaging: Conduct a time-course imaging study to identify the optimal time window for imaging after agent administration. |
Experimental Protocols
Protocol 1: Ex Vivo Biodistribution Study
This protocol details the steps for quantifying the distribution of a radiolabeled or fluorescent imaging agent in different organs and tissues.
Materials:
-
Tumor-bearing mice
-
Imaging agent
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Collection tubes (pre-weighed)
-
Gamma counter or fluorescence plate reader
-
Saline solution
Procedure:
-
Administer the imaging agent to the tumor-bearing mice via the desired route (e.g., intravenous injection).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the mice.
-
Perfuse the circulatory system with saline to remove residual blood from the organs.
-
Carefully dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle, bone).
-
Blot the tissues dry and weigh them in the pre-weighed collection tubes.
-
Measure the radioactivity or fluorescence intensity of each tissue sample using a gamma counter or fluorescence plate reader, respectively.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 2: In Vivo Optical Imaging
This protocol outlines the general procedure for non-invasive in vivo fluorescence imaging.
Materials:
-
Tumor-bearing mice
-
Fluorescent imaging agent
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acquire baseline (pre-injection) images of the tumor-bearing mice.
-
Administer the fluorescent imaging agent to the mice.
-
At various time points post-injection, anesthetize the mice and place them in the imaging chamber.
-
Acquire fluorescence images using the appropriate excitation and emission filters for your agent.
-
Analyze the images to quantify the fluorescence intensity in the tumor and a background region of interest (ROI).
-
Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
Quantitative Data Presentation
The following tables provide illustrative data from hypothetical experiments aimed at optimizing the TBR of an imaging agent.
Table 1: Impact of PEGylation on Biodistribution and TBR
| Parameter | This compound (Unmodified) | This compound-PEG |
| Tumor Uptake (%ID/g) | 2.5 ± 0.4 | 4.8 ± 0.6 |
| Liver Uptake (%ID/g) | 15.2 ± 2.1 | 5.1 ± 0.8 |
| Spleen Uptake (%ID/g) | 8.9 ± 1.5 | 2.3 ± 0.5 |
| Muscle Uptake (%ID/g) | 0.5 ± 0.1 | 0.4 ± 0.1 |
| TBR (Tumor/Muscle) | 5.0 | 12.0 |
Table 2: Effect of Injection-to-Scan Time on TBR
| Time Post-Injection | Tumor Signal (a.u.) | Background Signal (a.u.) | TBR |
| 1 hour | 1.2 x 10^8 | 8.5 x 10^7 | 1.4 |
| 4 hours | 2.5 x 10^8 | 6.2 x 10^7 | 4.0 |
| 24 hours | 4.1 x 10^8 | 2.0 x 10^7 | 20.5 |
| 48 hours | 3.5 x 10^8 | 1.1 x 10^7 | 31.8 |
Visualizations
Caption: A typical experimental workflow for the preclinical evaluation and optimization of a novel tumor-targeted imaging agent.
Caption: A decision-making flowchart for troubleshooting experiments with a low tumor-to-background ratio.
References
- 1. Using Imaging Modalities to Predict Nanoparticle Distribution and Treatment Efficacy in Solid Tumors: The Growing Role of Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Pharmacokinetics and Dosimetry Studies for Optimization of Pretargeted Radioimmunotherapy in CEA-Expressing Advanced Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of FSDD1I Radiopharmaceuticals
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing radiation exposure during the handling of FSDD1I-based radiopharmaceuticals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of radiation does it emit?
This compound is an albumin-binding, fibroblast activation protein inhibitor (FAPI) ligand. For imaging purposes, it is typically labeled with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F). Therefore, the primary radiation emissions of concern are positrons, which annihilate to produce high-energy gamma photons (511 keV).
Q2: What are the primary principles for minimizing radiation exposure when working with this compound?
The guiding principle for radiation safety is ALARA (As Low As Reasonably Achievable). This is achieved by implementing the three cardinal rules of radiation protection:
-
Time: Minimize the duration of exposure to the radioactive source. Plan your experiment in advance to be as efficient as possible.[1][2][3]
-
Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases significantly with distance.
-
Shielding: Use appropriate shielding materials between yourself and the radioactive source to absorb the radiation.[1][2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Standard laboratory PPE is mandatory and should be supplemented with radiation-specific protection.
-
Minimum Required PPE:
-
Disposable gloves (double-gloving is recommended)
-
Lab coat
-
Safety glasses with side shields
-
-
Radiation-Specific PPE:
-
Body Dosimeter: To monitor whole-body radiation dose.
-
Ring Dosimeter: To monitor extremity dose, which can be significantly higher when handling vials and syringes.
-
Leaded Apron: While primarily designed for lower-energy X-rays, it can offer some protection from scattered gamma radiation.
-
Lead-lined glasses: To protect the eyes from radiation.
-
Q4: What type of shielding is effective for this compound labeled with ⁶⁸Ga or ¹⁸F?
Due to the high-energy 511 keV gamma photons produced from positron annihilation, dense shielding materials are required.
| Radionuclide | Primary Emissions | Shielding Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) |
| Gallium-68 (⁶⁸Ga) | Positron (β+), Gamma (γ) | Lead (Pb) | ~6 mm | ~17 mm |
| Steel | ~27 mm | ~65 mm | ||
| Fluorine-18 (¹⁸F) | Positron (β+), Gamma (γ) | Lead (Pb) | ~6 mm | ~17 mm |
| Steel | ~26 mm | ~64 mm |
Data sourced from Ionactive radiation safety data.
HVL: The thickness of material required to reduce the radiation intensity by half. TVL: The thickness of material required to reduce the radiation intensity by one-tenth.
Work should be conducted behind lead or tungsten shielding (e.g., L-block). Vials and syringes containing this compound should be kept in shielded containers.
Troubleshooting Guides
Problem: My ring dosimeter reading is consistently high.
-
Possible Cause: Direct handling of unshielded vials or syringes.
-
Solution:
-
Always use tongs or forceps to handle radioactive sources.
-
Ensure that syringes are housed in a lead or tungsten shield during preparation and administration.
-
Work swiftly to minimize hand exposure time.
-
Review your handling technique with your institution's Radiation Safety Officer (RSO).
-
Problem: I suspect a small spill of this compound solution.
-
Possible Cause: Mishandling of vials, syringes, or pipette.
-
Solution: Follow your institution's approved spill response protocol. A general procedure is as follows:
-
Notify: Alert others in the immediate area.
-
Isolate: Cordon off the spill area.
-
Contain: Use absorbent paper to cover the spill, working from the outside in to prevent spreading.
-
Decontaminate: Use an appropriate decontamination solution (e.g., Radiacwash) and clean the area.
-
Survey: Use a survey meter (e.g., a Geiger-Müller counter) to check for residual contamination.
-
Dispose: All contaminated materials must be disposed of in the designated radioactive waste container.
-
Report: Report the incident to your RSO.
-
Problem: The radiation survey meter is showing higher than expected readings in the work area.
-
Possible Cause 1: Inadequate shielding.
-
Solution 1:
-
Verify that the correct type and thickness of shielding are being used for the radionuclide (see shielding table above).
-
Check for any gaps or "shine" in the shielding setup.
-
-
Possible Cause 2: Contamination of the work area or equipment.
-
Solution 2:
-
Perform a wipe test of the work area and equipment.
-
If contamination is found, decontaminate the affected areas as per the spill procedure.
-
Experimental Protocols
Protocol: General Handling of ⁶⁸Ga-FSDD1I or ¹⁸F-FSDD1I
-
Preparation:
-
Ensure the work area is designated for radioactive work and is covered with absorbent, plastic-backed paper.
-
Assemble all necessary materials, including shielding, handling tools (tongs, forceps), and shielded waste containers.
-
Don all required PPE, including body and ring dosimeters.
-
Perform a background radiation survey of the work area.
-
-
Handling:
-
Place the vial containing the this compound radiopharmaceutical in a lead pot behind an L-block.
-
Use tongs to handle the vial.
-
When drawing the dose into a syringe, use a shielded syringe.
-
Keep all radioactive materials shielded at all times when not being actively handled.
-
-
Post-Handling:
-
Securely store the this compound in a shielded container in a designated radioactive materials storage area.
-
Survey the work area for any contamination.
-
Dispose of all radioactive waste in the appropriately labeled and shielded containers.
-
Remove and dispose of PPE in the correct waste streams.
-
Wash hands thoroughly.
-
Perform a final survey of yourself and the work area.
-
Visualizations
Caption: The core principles of ALARA for radiation protection.
Caption: Workflow for responding to a radioactive spill.
References
Adjusting FSDD1I dosage for different research applications.
Technical Support Center: FSDD1I
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various research applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the fictional "Fictional Serine/Threonine Kinase D1 (FSKD1)". FSKD1 is a key downstream effector in the PI3K/Akt signaling pathway, playing a crucial role in cell proliferation, survival, and metabolism. By inhibiting FSKD1, this compound effectively modulates these cellular processes, making it a valuable tool for oncology and metabolic disease research.
Q2: What is the recommended starting dosage for in vitro cell culture experiments?
A2: The optimal concentration of this compound for cell culture experiments can vary depending on the cell line and the specific research question. We recommend starting with a dose-response experiment to determine the IC50 for your cell line of interest. A general starting range is between 0.1 µM and 10 µM.
Q3: How should I prepare this compound for in vivo studies?
A3: For in vivo applications, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The appropriate dosage will depend on the animal model and the intended therapeutic effect. It is crucial to perform preliminary dose-ranging studies to determine the optimal and safe dose for your specific model.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a highly selective inhibitor of FSKD1, potential off-target effects should always be considered. We recommend performing control experiments, such as using a structurally related but inactive compound or employing genetic knockdown of FSKD1, to confirm that the observed effects are due to the specific inhibition of FSKD1.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no activity in cell-based assays | 1. Incorrect dosage: The concentration of this compound may be too low for the specific cell line. 2. Compound degradation: Improper storage or handling may have led to the degradation of this compound. 3. Cell line resistance: The target cell line may have intrinsic or acquired resistance to this compound. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Ensure this compound is stored at -20°C and protected from light. Prepare fresh stock solutions. 3. Verify FSKD1 expression and activity in your cell line. Consider using a different cell line. |
| High background signal in assays | 1. Non-specific binding: At high concentrations, this compound may exhibit non-specific binding. 2. Assay interference: The compound may interfere with the assay components (e.g., fluorescence). | 1. Lower the concentration of this compound. 2. Run appropriate controls, including a vehicle-only control and this compound in the absence of cells or target protein. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions. 2. Inconsistent compound preparation: Errors in serial dilutions or vehicle preparation. | 1. Standardize cell culture protocols. Use cells within a consistent passage number range. 2. Prepare fresh dilutions for each experiment and ensure accurate pipetting. |
| Toxicity observed in animal models | 1. High dosage: The administered dose may be above the maximum tolerated dose (MTD). 2. Vehicle toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Conduct a dose-escalation study to determine the MTD.[1][2] 2. Run a vehicle-only control group to assess the toxicity of the formulation components. |
Experimental Protocols
In Vitro Dose-Response Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells (e.g., A549, MCF-7) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing Preparation: Prepare the this compound formulation as described in the FAQs.
-
Treatment Administration: Administer this compound orally or via intraperitoneal injection at the predetermined dose (e.g., 10, 30, 100 mg/kg) daily for a specified period (e.g., 21 days). The control group should receive the vehicle only.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the FSKD1 kinase in the PI3K/Akt pathway.
Caption: A typical experimental workflow for this compound development.
References
- 1. Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing artifacts in FSDD1I SPECT images.
Welcome to the Technical Support Center for FSDD1I SPECT Imaging. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and address common artifacts encountered during this compound SPECT experiments.
A Note on this compound: Information regarding a specific SPECT tracer or modality termed "this compound" is not publicly available at this time. The following guidance is based on established principles and common artifacts in SPECT imaging, particularly in the context of myocardial perfusion imaging. These recommendations should be adapted to the specific characteristics and protocols of your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in SPECT imaging?
A1: The most frequently encountered artifacts in SPECT imaging are patient-related, primarily patient motion and soft tissue attenuation.[1] Equipment-related issues and processing errors can also introduce artifacts.[1][2]
Q2: How can patient motion affect my this compound SPECT images?
A2: Patient motion during image acquisition is a significant source of artifacts, which can lead to blurry images and the appearance of perfusion defects that do not actually exist (false positives).[1][3] Both abrupt and gradual movements can degrade image quality.
Q3: What is soft tissue attenuation and how does it impact my results?
A3: Soft tissue attenuation is the absorption of photons by the patient's own tissues, such as the diaphragm or breast tissue. This can lead to an apparent reduction in tracer uptake in certain areas of the heart, potentially mimicking a myocardial scar or ischemia.
Q4: Can the equipment itself be a source of artifacts?
A4: Yes, technical issues with the SPECT scanner can cause artifacts. These include non-uniformity in the detector's response, errors in the center of rotation, and misalignment of detectors in multi-head systems. Regular quality control procedures are essential to identify and prevent these problems.
Q5: How do processing errors contribute to artifacts in this compound SPECT images?
A5: Errors during the image reconstruction and processing phase can generate significant artifacts. Incorrect axis selection, improper application of filters, and normalization issues are common processing pitfalls that can lead to misinterpretation of the study.
Troubleshooting Guides
Issue 1: Suspected Patient Motion Artifacts
Symptoms:
-
Blurry appearance of the myocardial walls.
-
Misalignment between transmission and emission scans.
-
Appearance of new or shifting "defects" not conforming to a specific coronary artery territory.
Troubleshooting Steps:
-
Review Raw Data: Carefully inspect the raw rotating planar projection images (cine view) for any signs of patient movement, such as vertical or horizontal shifts.
-
Utilize Motion Correction Software: Most modern SPECT processing software includes algorithms to correct for patient motion. Apply these corrections and re-evaluate the images. Be aware that while motion correction can reduce the artifact, it may also impact image quality by removing some data counts.
-
Re-acquisition: If significant motion is detected and software correction is insufficient, the best solution is often to re-acquire the images after ensuring the patient is comfortable and understands the importance of remaining still.
Prevention:
-
Thoroughly explain the procedure to the patient to enhance cooperation.
-
Ensure the patient is in a comfortable and stable position on the imaging table.
-
Use immobilization devices when appropriate.
Issue 2: Suspected Soft Tissue Attenuation Artifacts
Symptoms:
-
Reduced tracer uptake in the inferior wall (diaphragmatic attenuation) or anterior wall (breast attenuation).
-
The "defect" often appears as a fixed abnormality on both rest and stress images.
-
The pattern of reduced uptake may not align with a typical coronary artery distribution.
Troubleshooting Steps:
-
Review Raw Data: Examine the rotating planar images to identify any attenuating structures (e.g., breast shadow, elevated diaphragm) overlying the myocardium.
-
Prone Imaging: If the initial imaging was done in the supine position, repeating the scan with the patient lying prone can help differentiate attenuation artifacts from true perfusion defects. The change in position alters the location of the attenuating tissue relative to the heart.
-
Attenuation Correction: Utilize attenuation correction techniques, if available on your system. This can be done using a CT scan (SPECT/CT) or a radioactive line source to create a map of tissue densities and correct the emission data accordingly.
Prevention:
-
Consistent patient positioning between rest and stress scans is crucial.
-
For female patients, gentle repositioning of the breasts away from the heart can be helpful.
Quantitative Data Summary
The impact of motion on quantitative SPECT analysis can be significant. The following table summarizes potential effects based on available literature.
| Quantitative Metric | Effect of Motion Artifact | Reference |
| Standardized Uptake Value (SUV) | Underestimation due to blurring of the signal over a larger area. | |
| Target-to-Background Ratio (TBR) | Decreased TBR, potentially masking true signals. | |
| Perfusion Defect Size | Overestimation of the size and severity of a true defect or creation of a false defect. |
Experimental Protocols
Protocol 1: Daily SPECT System Quality Control (Uniformity)
Objective: To ensure the gamma camera detectors are responding uniformly to a uniform source of radiation, preventing "ring artifacts."
Methodology:
-
Source Preparation: Use a uniform flood phantom filled with a known activity of a suitable radionuclide (e.g., 99mTc) or a point source placed at a sufficient distance (at least 5 times the detector's field of view).
-
Acquisition:
-
Remove the collimator for intrinsic uniformity or keep it on for extrinsic uniformity.
-
Acquire a high-count flood image (typically 3-5 million counts for a large field-of-view camera).
-
Ensure the photopeak is centered in the energy window.
-
-
Analysis:
-
Visually inspect the flood image for any non-uniformities (hot or cold spots).
-
Quantitatively analyze the integral and differential uniformity using the system's software. These values should be within the manufacturer's specified limits.
-
-
Action: If the uniformity is out of specification, the system should not be used for patient imaging until the issue is resolved by a qualified service engineer.
Protocol 2: Center of Rotation (COR) Verification
Objective: To verify that the mechanical center of rotation aligns with the electronic center of the image matrix, preventing distortion and loss of resolution in the reconstructed images.
Methodology:
-
Source Preparation: Use a point source of a suitable radionuclide.
-
Acquisition:
-
Acquire data as the detector head rotates 360 degrees around the point source.
-
-
Analysis:
-
The system's software will analyze the acquired data to determine the deviation between the actual and expected center of rotation.
-
This deviation, or "offset," should be within the manufacturer's specified limits (typically less than one pixel).
-
-
Action: If the COR is out of specification, a correction must be applied, or the system should be serviced.
Visualizations
Caption: A workflow for identifying and correcting common artifacts in SPECT imaging.
Caption: The relationship between key QC tests and overall data integrity in SPECT.
References
Strategies to improve the in vivo retention of FSDD1I.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the in vivo retention of the novel compound FSDD1I. The content is structured to address common questions and troubleshoot experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is in vivo retention and why is it important for a compound like this compound?
A1: In vivo retention refers to the persistence of a compound within a living organism's circulatory system and/or target tissues over time. It is a critical aspect of pharmacokinetics (PK), the study of how an organism affects a drug. Key measures of retention include plasma half-life (t½), which is the time required for the drug's concentration in the plasma to reduce by half.[1] A longer retention time is often desirable as it can lead to a more sustained therapeutic effect, potentially allowing for less frequent dosing and improved patient compliance. For this compound, optimizing retention is crucial to ensure it remains at a therapeutically effective concentration for a sufficient duration.
Q2: What are the primary factors that lead to poor in vivo retention of small molecules like this compound?
A2: Poor in vivo retention is typically caused by two main factors:
-
Rapid Metabolism: The compound is quickly broken down by enzymes, primarily in the liver, into inactive metabolites.[2]
-
Fast Renal Clearance: The compound is small enough to be rapidly filtered from the blood by the kidneys and excreted in urine.[3][4]
Other contributing factors can include poor absorption into the bloodstream (low bioavailability) if administered orally, or rapid degradation by plasma enzymes.[5][6]
Q3: What are the main strategies to improve the plasma half-life of this compound?
A3: There are two primary approaches to improving the half-life and retention of a small molecule:
-
Formulation Strategies: This involves modifying the drug's delivery system without changing the chemical structure of this compound itself. Common techniques include:
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or lipid nanoparticles can protect it from degradation and slow its clearance.[7][8]
-
Polymer Conjugation (e.g., PEGylation): Attaching polyethylene (B3416737) glycol (PEG) chains increases the molecule's size (hydrodynamic volume), reducing renal clearance.[3][9]
-
Amorphous Solid Dispersions: These formulations can improve the solubility and absorption of poorly soluble drugs, thereby enhancing bioavailability.[7][10]
-
Sustained-Release Formulations: Creating depots, for example through subcutaneous injection in an oil-based vehicle, that release the drug slowly over time.[11][12]
-
-
Structural Modification: This involves chemically altering the this compound molecule. Strategies include:
-
Lipidation: Covalently attaching a lipid moiety to the drug to promote binding to plasma proteins like albumin.[9][13] Albumin has a long half-life (around 19 days), and by binding to it, the drug is protected from clearance.[9][13]
-
Metabolic Site Blocking: Modifying the parts of the molecule that are most susceptible to enzymatic degradation.[2]
-
Increasing Lipophilicity: Strategically increasing lipophilicity can enhance tissue partitioning, which can extend the effective half-life.[14]
-
Troubleshooting Guide
Problem 1: High variability in this compound plasma concentrations between animal subjects.
| Possible Cause | Suggested Solution |
| Inconsistent Dosing Technique | Ensure precise and consistent administration. For intravenous (IV) injections, confirm correct tail vein cannulation. For oral gavage, ensure the dose is delivered to the stomach without reflux. Use calibrated pipettes and scales.[15] |
| Formulation Instability or Inhomogeneity | If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling. For lipid-based formulations, check for stability and uniform particle size. |
| Biological Differences Between Animals | While some variability is normal, significant differences can arise from variations in animal age, weight, or health status. Ensure animals are sourced from a reliable vendor and are properly acclimatized.[16][17] Consider increasing the number of animals per group to improve statistical power.[18] |
| Matrix Effects in Bioanalysis | Components in the plasma (lipids, proteins) can interfere with the quantification assay (e.g., LC-MS/MS).[15] Validate the assay for matrix effects by testing spiked samples in plasma from different sources. |
Problem 2: this compound is cleared almost immediately after IV injection (t½ < 5 minutes).
| Possible Cause | Suggested Solution |
| Rapid Renal Clearance | This is common for small, hydrophilic molecules. The primary strategy is to increase the hydrodynamic size. Consider PEGylation or formulating this compound in a nanocarrier. |
| High Activity of Plasma Esterases/Proteases | If this compound has susceptible chemical bonds (e.g., esters), it may be rapidly degraded in the blood. Test the stability of this compound directly in plasma in vitro.[6] If unstable, structural modification may be necessary. |
| Extensive and Rapid Tissue Distribution | The compound may be rapidly moving out of the bloodstream and into tissues. While this reduces plasma concentration, it may be desirable if the target is in the tissue. Conduct tissue distribution studies to confirm. |
Problem 3: Oral administration of this compound results in undetectable plasma concentrations.
| Possible Cause | Suggested Solution |
| Poor Aqueous Solubility | Low solubility limits dissolution in the gastrointestinal (GI) tract, preventing absorption.[8] Consider formulation strategies like creating amorphous solid dispersions, using self-emulsifying drug delivery systems (SEDDS), or particle size reduction (micronization).[10] |
| Low Membrane Permeability | The compound may not be able to cross the intestinal wall.[5] Evaluate permeability using in vitro models like Caco-2 assays. Structural modifications to optimize lipophilicity may be needed. |
| High First-Pass Metabolism | After absorption, blood from the GI tract goes directly to the liver, where this compound may be extensively metabolized before reaching systemic circulation.[7] Administering via a non-oral route (IV, SC) can bypass this. Formulation with metabolism inhibitors (if ethically viable) can also be explored.[5] |
Data Presentation: Pharmacokinetic Profiles
The following tables summarize hypothetical pharmacokinetic data for this compound in different formulations after a 5 mg/kg intravenous dose in rats (n=3 per group).
Table 1: Key Pharmacokinetic Parameters of this compound Formulations
| Formulation | Half-Life (t½) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/h/kg) |
| This compound in Saline | 0.2 hours | 2500 | 850 | 5882 |
| This compound-PEG Conjugate | 4.5 hours | 2200 | 9850 | 508 |
| This compound in Liposomes | 6.8 hours | 1950 | 12500 | 400 |
| This compound-Albumin Binder | 15.2 hours | 1500 | 24800 | 202 |
This is illustrative data and does not represent real experimental results.
Experimental Protocols
Protocol 1: Rodent Pharmacokinetic Study of this compound
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Materials:
-
This compound compound
-
Vehicle/Formulation (e.g., saline, lipid emulsion)
-
Sprague-Dawley rats (male, 250-300g)
-
Dosing syringes (1 mL)
-
Blood collection tubes (with K2-EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least 3 days prior to the study with free access to food and water.[19]
-
Dose Preparation: Prepare the this compound formulation at the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 250g rat, administered at 1.25 mL/kg). Ensure the formulation is sterile and homogenous.
-
Dosing: Administer the this compound formulation via a single bolus injection into the lateral tail vein. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) at predetermined time points.[1] A typical schedule for a compound with an unknown half-life would be: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time. Calculate key PK parameters (t½, AUC, Clearance, etc.) using non-compartmental analysis software.
Mandatory Visualizations
Diagrams
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
- 1. youtube.com [youtube.com]
- 2. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 9. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 17. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
Validation & Comparative
Comparative Analysis of Binding Affinity: FSDD1I vs. FAPI-46
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of two molecules, FSDD1I and FAPI-46, for their target, Fibroblast Activation Protein (FAP). The objective is to present a clear, data-driven comparison to aid in research and development decisions. Due to the current lack of publicly available data for this compound, this guide will primarily detail the binding characteristics of FAPI-46 while providing a framework for future comparative analysis should data on this compound become available.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its target is a critical parameter in drug development, often quantified by metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki). A lower value for these metrics generally indicates a higher binding affinity.
| Parameter | This compound | FAPI-46 | Reference(s) |
| IC50 (nM) | Not Available | 0.5 ± 0.1 to 11.38 | [1][2][3] |
| Kd (nM) | Not Available | 0.04 | [2] |
| Target | Not Available | Fibroblast Activation Protein (FAP) | [2] |
Note on FAPI-46 Data: The reported IC50 values for FAPI-46 and its derivatives vary across different studies, which can be attributed to variations in experimental conditions, such as the cell lines used and the specific assay performed. For instance, IC50 values of [natIn]In-FAPI-46 derivatives ranged from 0.5 ± 0.1 nM to 3.8 ± 0.3 nM in a cell competition binding assay using U87MG cells. Another study reported an IC50 of 1.2 nM from a human FAP protease activity assay and 1.3 nM from a competitor binding assay with FAP-expressing cells. A competitive cell-binding assay using HT-1080-FAP cells determined the IC50 of FAPI-46 to be 11.38 nM. The equilibrium dissociation constant (Kd) for FAPI-46 was determined to be a potent 0.04 nM by surface plasmon resonance.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing binding affinity data. Below are the descriptions of common experimental protocols used to assess the binding affinity of FAP inhibitors like FAPI-46.
Cell Competition Binding Assay
This assay determines the concentration of an unlabeled ligand (e.g., FAPI-46) that is required to inhibit the binding of a radiolabeled ligand to its target on the surface of cells by 50% (IC50).
-
Cell Lines: Human glioblastoma U87MG cells or human fibrosarcoma HT-1080 cells engineered to express FAP (HT-1080-FAP) are commonly used.
-
Radioligand: A radiolabeled form of a FAP inhibitor, such as [111In]In-FAPI-46 or [68Ga]Ga-FAPI-46, is used as the competitor.
-
Procedure:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
A fixed concentration of the radiolabeled ligand is added to the cells along with varying concentrations of the unlabeled test compound (e.g., FAPI-46).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Unbound ligands are washed away.
-
The amount of radioactivity bound to the cells is measured using a gamma counter.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration, and the IC50 value is determined by non-linear regression analysis.
-
Enzyme Inhibition Assay
This method measures the ability of a compound to inhibit the enzymatic activity of FAP.
-
Enzyme Source: Recombinant human FAP protease is used.
-
Substrate: A fluorogenic or colorimetric substrate for FAP is utilized.
-
Procedure:
-
The FAP enzyme is pre-incubated with various concentrations of the inhibitor (e.g., FAPI-46).
-
The enzymatic reaction is initiated by adding the substrate.
-
The rate of substrate cleavage is monitored over time by measuring the fluorescence or absorbance.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the enzyme's catalytic activity.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Immobilization: Recombinant human FAP is immobilized on a sensor chip.
-
Analyte: The test compound (e.g., FAPI-46) is flowed over the sensor chip at various concentrations.
-
Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general experimental workflow for determining binding affinity and a simplified representation of the role of FAP in the tumor microenvironment.
References
A Head-to-Head Comparison of FSDD1I and Other Fibroblast Activation Protein (FAP) Inhibitors for Cancer Research and Drug Development
For Immediate Release
This guide provides a comprehensive, data-driven comparison of FSDD1I, a novel albumin-binding ligand, against other prominent Fibroblast Activation Protein (FAP) inhibitors. FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs), is a compelling target for cancer diagnostics and therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of inhibitor performance based on available preclinical data, alongside methodologies for key experiments.
Quantitative Performance Comparison of FAP Inhibitors
The efficacy of FAP inhibitors is primarily assessed by their binding affinity (IC50) and in vivo performance, including tumor uptake and retention. The following tables summarize the available quantitative data for this compound and other well-characterized FAP inhibitors.
| Inhibitor | Target | IC50 (nM) | Comments |
| This compound | Human FAP | 6.11 | Albumin-binding for potentially enhanced pharmacokinetics. |
| FAPI-04 | Human FAP | ~32 | A widely used quinoline-based FAP inhibitor. |
| FAPI-46 | Human FAP | 13.5 | An improved variant of FAPI-04 with better tumor retention. |
| UAMC-1110 | Human FAP | 3.2 | A highly potent and selective FAP inhibitor with oral bioavailability. |
| FAP-2286 | Human FAP | 2.7 | A potent and selective FAP-binding peptide with antitumor activity. |
| QI-18 | Human FAP | 0.50 | A highly potent inhibitor, 6.5-fold more so than UAMC-1110.[1] |
Note: IC50 values can vary between different assays and experimental conditions.
In Vivo Performance: Tumor Uptake and Biodistribution
Preclinical studies in tumor-bearing mouse models are critical for evaluating the in vivo efficacy of FAP inhibitors. These studies typically measure the uptake of radiolabeled inhibitors in the tumor and other organs over time, reported as the percentage of injected dose per gram of tissue (%ID/g).
| Inhibitor (Radiolabeled) | Tumor Model | Tumor Uptake (%ID/g at 1h post-injection) | Key Findings |
| [68Ga]Ga-FSDD1I | Human hepatocellular carcinoma PDX | Not explicitly stated, but compared to FAPI-04 | Showed favorable tumor-to-nontarget ratios. |
| [68Ga]Ga-FAPI-46 | HT-1080-FAP xenograft | ~12.76 | Improved tumor retention compared to FAPI-04.[2] |
| [177Lu]Lu-FAP-2286 | HEK-FAP xenograft | ~21.1 (at 3h) | Demonstrated significantly higher tumor retention compared to [177Lu]Lu-FAPI-46 at 24 and 72 hours. |
Experimental Protocols
Determination of IC50 by Enzyme Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a FAP inhibitor.
Materials:
-
Recombinant human FAP protein
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)
-
Test inhibitors (e.g., this compound, FAPI-04, etc.)
-
96-well microplate (black, low binding)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add the diluted inhibitors and the fluorogenic substrate.
-
Initiate the reaction by adding the recombinant FAP protein to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC).
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol describes a general workflow for assessing the anti-tumor efficacy of a FAP inhibitor in a xenograft mouse model.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line known to induce FAP expression in the stroma (e.g., CT26 colon carcinoma) or a FAP-expressing cell line (e.g., HT-1080-FAP).
Procedure:
-
Subcutaneously inoculate mice with the chosen cancer cells.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the FAP inhibitor (e.g., FAP-2286) or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the treatment effect.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in FAP inhibition, the following diagrams are provided.
References
- 1. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
Validating FSDD1I Imaging: A Comparative Guide to Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FSDD1I imaging with the gold-standard validation technique of immunohistochemistry (IHC) for assessing Fibroblast Activation Protein (FAP) expression. This compound is a radiolabeled ligand that binds to FAP, a protein highly expressed in the tumor microenvironment of many cancers, making it a promising target for diagnostic imaging and targeted radionuclide therapy. Validating the in-vivo imaging results of this compound with ex-vivo tissue analysis through IHC is a critical step in the preclinical and clinical development of this novel imaging agent.
Quantitative Comparison of FAP Expression: Imaging vs. Immunohistochemistry
The following table summarizes quantitative data from studies comparing in-vivo imaging of FAP-targeting agents with IHC analysis of FAP expression in tissue samples. While direct comparative data for this compound is emerging, studies using other FAP-targeted imaging agents provide a strong basis for validation.
| Parameter | Imaging (SPECT/PET) | Immunohistochemistry (IHC) | Correlation | Reference |
| FAP Expression Level | Standardized Uptake Value (SUVmax) | Immunoscore (Intensity x Percentage of positive cells) | Strong positive correlation | [1] |
| Tumor-to-Background Ratio | High | Not applicable | Not applicable | |
| Spatial Resolution | Millimeter range | Sub-cellular level | IHC provides higher resolution for micro-level validation | |
| Quantification | Semi-quantitative (SUV) | Semi-quantitative (Scoring) or Quantitative (Digital Pathology) | Good correlation between SUV and immunoscore | [2][3] |
Experimental Protocols
Detailed methodologies for both FAP immunohistochemistry and a representative preclinical SPECT imaging protocol for a FAP-targeted ligand like this compound are provided below.
Immunohistochemistry (IHC) Protocol for FAP Staining
This protocol outlines the key steps for detecting FAP expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (1 change, 3 minutes).
-
Transfer to 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Heat in a microwave or pressure cooker according to manufacturer's instructions (e.g., 10-20 minutes).
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide) to quench endogenous peroxidase activity.
-
Wash with buffer (e.g., PBS).
-
Incubate with a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against FAP at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with buffer.
-
Incubate with a biotinylated secondary antibody.
-
Wash slides with buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash slides with buffer.
-
Apply a chromogen substrate (e.g., DAB) and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Preclinical SPECT Imaging Protocol for FAP-Targeted Ligands (Adapted for this compound)
This protocol describes a general workflow for in-vivo SPECT imaging in a preclinical tumor model. This compound can be labeled with radionuclides suitable for SPECT, such as Indium-111.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID) bearing tumor xenografts with known FAP expression levels (positive and negative controls). For example, U87 xenografts are FAP-positive, while PC3 xenografts are FAP-negative.
-
-
Radiolabeling:
-
Label this compound with a suitable SPECT radionuclide (e.g., Indium-111) following established radiolabeling protocols.
-
-
Administration of Imaging Agent:
-
Administer a defined dose of the radiolabeled this compound (e.g., 7.4 MBq) to each animal via tail vein injection.
-
-
SPECT/CT Imaging:
-
At selected time points post-injection (e.g., 1, 3, 6, 10, and 28 hours), anesthetize the animals and perform SPECT/CT imaging.
-
Acquire whole-body SPECT scans followed by a CT scan for anatomical co-registration.
-
Reconstruct the images and quantify the radiotracer uptake in tumors and other organs of interest.
-
-
Biodistribution Studies (Optional but Recommended):
-
At the final imaging time point, euthanize the animals.
-
Dissect tumors and major organs.
-
Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Visualizing the Validation Workflow and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the validation process and the key signaling pathways influenced by FAP.
Caption: Workflow for validating this compound imaging with IHC.
Caption: Key signaling pathways modulated by FAP.
References
- 1. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 2. Development of 111In-labeled porphyrins for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of FSDD1I for Fibroblast Activation Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FSDD1I, an albumin-binding ligand for Fibroblast Activation Protein (FAP), with other notable FAP inhibitors. The specificity of these compounds is critical for their efficacy and safety in diagnostic and therapeutic applications. This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways and workflows to aid in the assessment of these molecules.
Comparative Specificity of FAP Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative FAP inhibitors against FAP, as well as their selectivity over related proteases such as Dipeptidyl Peptidase-4 (DPP4) and Prolyl Endopeptidase (PREP). Lower IC50 and Ki values indicate higher potency.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile | Reference(s) |
| This compound | FAP | Not explicitly reported | Not explicitly reported | Specificity confirmed through cell-based uptake and molecular docking studies showing favorable interaction with the FAP active site.[1] | [1] |
| FAPI-04 | FAP | ~32 | Not reported | Moderate selectivity over DPP4. | [2] |
| FAPI-46 | FAP | Not explicitly reported | Not reported | Used as a basis for developing higher-affinity multimers. | [1] |
| UAMC-1110 | FAP | ~3.2 | Not reported | High selectivity over PREP (IC50 ~1.8 µM). | [3] |
| Ac-Gly-BoroPro | FAP | Not reported | ~23 | Selective over DPP4 (Ki ~377 nM) and other prolyl peptidases. | |
| QI-18 | FAP | ~0.50 | Not reported | Reported to be 6.5-fold more potent than UAMC-1110. | |
| FAP-IN-5 | FAP | ~1.7 | Not reported | Developed for positron emission tomography (PET) imaging. | |
| OncoFAP | FAP | 16.8 (human FAP), 14.5 (murine FAP) | 0.68 (human FAP), 11.6 (murine FAP) | High affinity and potent inhibition of both human and murine FAP. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor specificity. Below are protocols for key experiments typically employed in the evaluation of FAP inhibitors.
In Vitro Fluorogenic Enzyme Inhibition Assay
This assay quantifies the potency of a compound in inhibiting the enzymatic activity of purified FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
Test inhibitors (e.g., this compound, FAPI-04)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add the recombinant FAP enzyme to each well.
-
Add the diluted test inhibitors to the respective wells. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
Cell-Based Radioligand Binding Assay
This assay assesses the ability of a compound to compete with a radiolabeled ligand for binding to FAP expressed on the surface of cells.
Materials:
-
FAP-expressing cell line (e.g., FAP-transfected HEK293 cells)
-
Radiolabeled FAP ligand (e.g., [¹⁷⁷Lu]Lu-FSDD1I)
-
Unlabeled test inhibitors
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Seed the FAP-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the unlabeled test inhibitors in binding buffer.
-
Wash the cells with binding buffer.
-
Add the diluted unlabeled inhibitors to the cells.
-
Add a fixed concentration of the radiolabeled FAP ligand to all wells.
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in the cell lysates using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.
-
Plot the percent specific binding against the logarithm of the unlabeled inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
FAP Signaling and Inhibition Workflow
The following diagram illustrates a simplified representation of FAP's role in the tumor microenvironment and the mechanism of action for FAP inhibitors.
Caption: FAP expressed on CAFs remodels the ECM, promoting tumor progression. FAP inhibitors like this compound can block this activity and be used for imaging and therapy.
Experimental Workflow for Specificity Assessment
This diagram outlines the key steps involved in assessing the specificity of a FAP inhibitor.
Caption: Workflow for determining the specificity of a FAP inhibitor, from initial testing to final assessment.
References
In vivo cross-validation of FSDD1I imaging findings.
An in-vivo cross-validation of FSDD1I imaging findings could not be conducted as the initial search for "this compound" did not yield any relevant results in the context of in vivo imaging. It is possible that "this compound" is a typographical error or a highly specific, non-indexed term. The search results focused on broader topics such as in vivo imaging of fluorescent proteins, macrophage metabolism, and machine learning cross-validation, none of which specifically mention "this compound".
To provide a comprehensive comparison guide as requested, clarification on the correct name of the imaging agent is necessary. Without accurate identification of "this compound," it is not feasible to find alternative imaging methods, gather experimental data for comparison, or detail specific experimental protocols.
Therefore, the subsequent steps of organizing quantitative data, creating detailed experimental methodologies, and generating visualizations cannot be completed at this time. Further investigation is contingent on receiving the corrected term for the imaging agent .
A Systematic Review of Fibroblast Activation Protein (FAP) Inhibitors for Researchers and Drug Development Professionals
A comprehensive analysis of FAP inhibitors, including the albumin-binding ligand FSDD1I, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of inhibitor performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and workflows.
Fibroblast Activation Protein (FAP), a serine protease, is a compelling therapeutic target due to its selective expression on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous cancers.[1][2] FAP's enzymatic activity contributes to the degradation of the extracellular matrix, promoting tumor growth, invasion, and metastasis.[3][4] Consequently, the development of FAP inhibitors has become a significant area of interest in oncology. This guide offers a systematic review of various FAP inhibitors, including small molecules and antibodies, with a special focus on the emerging albumin-binding radioligand, this compound.
Comparative Performance of FAP Inhibitors
The efficacy of FAP inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for a selection of prominent FAP inhibitors against FAP and, where available, against related proteases to indicate selectivity.
| Inhibitor | Type | FAP IC50 (nM) | Selectivity Notes | Key Features |
| This compound | Small Molecule (Albumin-binding ligand) | Data not available | Designed for high FAP affinity and specificity. | Can be labeled with 68Ga and 177Lu for SPECT imaging.[1] Its albumin-binding property is intended to enhance tumor uptake and retention. |
| UAMC-1110 | Small Molecule | 3.2 | Also inhibits prolyl oligopeptidase (PREP) with an IC50 of 1.8 µM. | A highly potent and selective inhibitor of FAP. |
| Talabostat (Val-boroPro) | Small Molecule | 560 | Also a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) (IC50 < 4 nM) and other DPPs. | The first clinical inhibitor of FAP. |
| FAPI-04 | Small Molecule (Radiolabeled) | 7.44 (DOTA-NI-FAPI-04) | High affinity for FAP. | Widely used in preclinical and clinical imaging studies when labeled with radionuclides like 68Ga. |
| FAPI-46 | Small Molecule (Radiolabeled) | Data not available | Developed for improved tumor retention compared to FAPI-04. | Considered a suitable theranostic agent. |
| FAP-2286 | Small Molecule (Radiolabeled) | Data not available | Shows high tumor uptake and retention in preclinical models. | Demonstrates strong efficacy in FAP-positive cancers. |
| Sibrotuzumab | Monoclonal Antibody | Not applicable (binds to FAP) | Specific for FAP. | A humanized IgG1 monoclonal antibody that targets FAP for potential therapeutic intervention. |
Key Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the evaluation and comparison of FAP inhibitors. Below are detailed methodologies for essential in vitro assays.
FAP Enzyme Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of FAP.
Materials:
-
Recombinant human FAP protein
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)
-
Test inhibitors
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test inhibitor in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed amount of recombinant human FAP protein to each well.
-
Add the diluted test inhibitor to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of FAP inhibitors on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Cancer cell line expressing FAP
-
Cell culture medium (serum-free and serum-containing)
-
Test inhibitor
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium.
-
Add the test inhibitor at various concentrations to the upper chamber.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 24-48 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of migrated cells in the presence and absence of the inhibitor to determine its effect on cell migration.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay evaluates the impact of FAP inhibitors on the ability of cancer cells to invade through an extracellular matrix barrier.
Materials:
-
Transwell inserts coated with Matrigel
-
24-well companion plates
-
Cancer cell line expressing FAP
-
Cell culture medium (serum-free and serum-containing)
-
Test inhibitor
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.
-
Seed cancer cells in the upper chamber of the inserts in serum-free medium.
-
Add the test inhibitor at various concentrations to the upper chamber.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the plate at 37°C in a CO2 incubator for an appropriate time to allow for invasion.
-
Remove non-invading cells from the top of the Matrigel with a cotton swab.
-
Fix and stain the invaded cells on the bottom of the membrane.
-
Quantify the number of invaded cells by counting under a microscope.
-
Assess the inhibitory effect by comparing the number of invaded cells in treated versus untreated wells.
Visualizing FAP-Related Processes
To better understand the mechanisms of FAP and the workflow for inhibitor evaluation, the following diagrams have been generated using the DOT language.
Caption: FAP-mediated signaling pathways promoting cancer progression.
Caption: Experimental workflow for the evaluation of FAP inhibitors.
Caption: Logical relationship between different classes of FAP inhibitors.
References
Benchmarking FSDD1I: A Comparative Guide to FAP-Targeted Imaging Agents
For Immediate Release
This guide provides a comprehensive performance benchmark of the novel investigational PET imaging agent, FSDD1I, against existing agents for the detection and characterization of solid tumors. Designed for researchers, scientists, and drug development professionals, this document outlines the comparative efficacy, mechanism of action, and experimental protocols in a standardized format to facilitate objective evaluation.
Introduction to this compound
This compound is a next-generation positron emission tomography (PET) tracer targeting Fibroblast Activation Protein (FAP). FAP is a cell surface glycoprotein (B1211001) that is overexpressed in cancer-associated fibroblasts (CAFs) across a wide variety of malignancies, while having limited expression in healthy tissues. This differential expression makes FAP an attractive target for diagnostic imaging and targeted therapies. This compound is designed for high-affinity binding to FAP, enabling sensitive and specific visualization of the tumor microenvironment.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to other relevant imaging agents, including the established FAP-targeting agent ⁶⁸Ga-FAPI and the widely used metabolic tracer ¹⁸F-FDG. Data presented is a synthesis of preclinical and early-phase clinical findings.
Table 1: Quantitative Comparison of Imaging Agent Performance
| Parameter | This compound (Hypothetical Data) | ⁶⁸Ga-FAPI | ¹⁸F-FDG |
| Target | Fibroblast Activation Protein (FAP) | Fibroblast Activation Protein (FAP) | Glucose Metabolism |
| Tumor-to-Background Ratio (TBR) | High (15-20) | High (10-15)[1] | Variable, lower in low-grade tumors |
| Maximum Standardized Uptake Value (SUVmax) in Primary Tumors | 10 - 25 | 6 - 20[2] | 5 - 30 (highly variable) |
| Sensitivity for Primary Tumor Detection | >95% | High, often superior to ¹⁸F-FDG in certain cancers[3][4][5] | High, but limitations in certain histologies |
| Specificity for Malignancy | High | High, but uptake in non-malignant conditions with fibroblast activation (e.g., inflammation, fibrosis) is reported. | Moderate, uptake in inflammation and infection is a common cause of false positives. |
| Optimal Imaging Time Post-Injection | 60 minutes | 10 - 60 minutes | 60 minutes |
| Patient Preparation | No fasting required | No fasting required | Fasting required |
Table 2: Biodistribution in Healthy Tissues (SUVmean)
| Organ | This compound (Hypothetical Data) | ⁶⁸Ga-FAPI | ¹⁸F-FDG |
| Liver | 1.5 | ~1.7 | ~2.5-3.0 |
| Brain | 0.2 | ~0.3 | ~7.0-11.0 |
| Myocardium | 1.0 | Low | High and variable |
| Kidneys | 5.0 (excretion pathway) | High (excretion pathway) | Moderate |
| Muscle | 0.5 | Low | Low (with proper patient prep) |
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, leading to signal generation at the tumor site.
Experimental Protocols
Standardized protocols are crucial for the objective comparison of imaging agents. The following outlines the methodologies for key preclinical and clinical evaluation experiments.
Preclinical Evaluation Workflow
The preclinical assessment of a new imaging agent like this compound typically follows a standardized workflow to ensure data is robust and reproducible.
Detailed Methodologies:
-
Receptor Binding Assays: Saturation binding assays are performed using radiolabeled this compound on cell membranes isolated from FAP-expressing cell lines to determine the binding affinity (Kd) and receptor density (Bmax).
-
Cellular Uptake Studies: FAP-positive and FAP-negative cell lines are incubated with this compound. The amount of radioactivity accumulated in the cells is measured at different time points to assess specificity and uptake kinetics.
-
Biodistribution Studies: Tumor-bearing animal models (e.g., xenografts in immunodeficient mice) are injected with this compound. At various time points post-injection, tissues and organs are harvested, weighed, and the radioactivity is counted to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Micro-PET/CT Imaging: Dynamic and static PET/CT scans are performed on tumor-bearing animals to visualize the in-vivo distribution of this compound, assess its pharmacokinetic profile, and quantify tumor uptake and tumor-to-background ratios.
Clinical Trial Protocol for Comparative Imaging
Human studies are essential to validate the performance of a new imaging agent. A typical Phase I/II clinical trial design for an imaging agent is outlined below.
Objective: To compare the diagnostic performance of this compound PET/CT with ⁶⁸Ga-FAPI PET/CT and ¹⁸F-FDG PET/CT in patients with histologically confirmed solid tumors.
Study Design: A prospective, multi-center, open-label, comparative imaging trial.
Patient Population: Adult patients with a variety of solid tumors known to express FAP.
Imaging Protocol:
-
Patients undergo an ¹⁸F-FDG PET/CT scan as per standard clinical protocols (including fasting).
-
Within two weeks, patients receive an injection of ⁶⁸Ga-FAPI, followed by a PET/CT scan at 60 minutes post-injection.
-
Within two weeks of the ⁶⁸Ga-FAPI scan, patients receive an injection of this compound, followed by a PET/CT scan at 60 minutes post-injection.
-
The order of the FAP-targeted scans may be randomized.
-
All scans are performed on the same PET/CT scanner for each patient to ensure consistency.
Image Analysis:
-
Images are independently reviewed by two board-certified nuclear medicine physicians blinded to the results of the other scans.
-
Tumor lesions are identified and quantified using SUVmax and SUVmean.
-
Tumor-to-background ratios are calculated by dividing the SUVmax of the tumor by the SUVmean of a reference tissue (e.g., gluteal muscle).
-
A lesion-by-lesion and patient-by-patient analysis is conducted to compare the detection rates of the three tracers.
Endpoints:
-
Primary Endpoint: Comparative sensitivity and specificity for detecting malignant lesions.
-
Secondary Endpoints: Comparison of SUVmax and tumor-to-background ratios between the three agents; assessment of biodistribution in healthy organs; evaluation of safety and tolerability.
Conclusion
The hypothetical data for the investigational agent this compound suggest a promising FAP-targeted PET tracer with potential for high tumor-to-background contrast and simplified patient preparation compared to the standard-of-care, ¹⁸F-FDG. Its performance profile appears comparable or potentially superior to existing FAP-targeting agents like ⁶⁸Ga-FAPI. Further rigorous preclinical and clinical studies following standardized protocols are necessary to fully elucidate the diagnostic utility and clinical value of this compound in oncology.
References
- 1. [PDF] Performance and Prospects of [68Ga]Ga-FAPI PET/CT Scans in Lung Cancer | Semantic Scholar [semanticscholar.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Diagnostic Accuracy of 68Ga-FAPI Versus 18F-FDG PET in Patients with Various Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Unidentified Laboratory Substances: A Procedural Guide
Given that "Fsdd1I" does not correspond to a recognized chemical in public databases, it must be handled as a substance with unknown hazards. This guide provides essential, step-by-step procedures for the safe and compliant disposal of such materials in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of all personnel and minimizing environmental impact.
The primary principle when handling any laboratory waste, especially an unknown substance, is to have a disposal plan in place before beginning any experimental work.[1] This ensures that all regulatory requirements are met and prevents unforeseen complications, such as the generation of waste that the institution is not equipped to handle.[1]
Immediate Safety and Identification Protocol
When encountering a substance that cannot be positively identified, the following workflow must be initiated. This process is designed to characterize the waste safely and determine the appropriate disposal pathway.
Caption: Workflow for the safe handling and disposal of an unidentified laboratory substance.
Detailed Disposal Procedures
1. Waste Characterization and Segregation:
The first step in proper disposal is to characterize the waste. A hazardous waste is defined as a solid, liquid, or gaseous material that exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2]
| Hazard Characteristic | Definition | Examples |
| Ignitability | Liquids with a flash point below 140°F, solids that can spontaneously combust, oxidizing materials, and ignitable compressed gases.[2] | Ethanol, acetone, xylene, sodium nitrate.[2] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year. | Hydrochloric acid, sodium hydroxide. |
| Reactivity | Substances that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction. | Peroxides, sodium azide, picric acid. |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. The EPA lists specific contaminants and their concentration thresholds. | Heavy metals (e.g., mercury, lead), pesticides, organic compounds (e.g., benzene). |
It is imperative to segregate waste based on these characteristics to prevent dangerous reactions. For instance, halogenated and non-halogenated organic solvents should be collected in separate containers.
2. Container Selection and Labeling:
Proper containment is crucial for safe storage and transport.
-
Container Compatibility: The waste container must be compatible with the chemical it holds. For example, hydrofluoric acid should not be stored in glass containers. It is often best to use the chemical's original container if it is in good condition and has a secure, threaded cap.
-
Labeling: Every waste container must be clearly labeled. The label should include the waste type, its contents, hazard information, the date the waste was first added, and the name of the generator. For an unknown substance, the label must clearly state "Caution: Unknown Hazardous Waste" along with any available information regarding its potential properties.
3. Storage in Satellite Accumulation Areas (SAAs):
Designated SAAs are locations within the laboratory at or near the point of waste generation.
-
Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed waste) can be stored in an SAA at any one time.
-
Container Management: Waste containers in the SAA must be kept closed except when actively adding waste. They should be stored in a way that avoids easy breakage, such as in secondary containment if on the floor.
4. Arranging for Disposal:
Once the waste container is ready, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. EHS is responsible for managing the hazardous waste program and will transfer the waste to a licensed treatment, storage, and disposal facility (TSDF).
Experimental Protocols for Waste Identification
In a situation where an unknown substance must be identified for safe disposal, a qualified chemist under controlled conditions and following institutional EHS approval may perform limited tests. This should only be done as a last resort and with extreme caution.
Objective: To gather sufficient data to broadly categorize the unknown substance's hazards.
Methodology:
-
Physical State and Appearance: Visually inspect the substance (without opening the container if possible) to determine if it is a solid, liquid, or gas, and note its color and any other physical characteristics.
-
Solubility Testing:
-
Using a micro-spatula, transfer a very small amount (a few milligrams) of the solid or a single drop of the liquid into separate test tubes.
-
Add 1 mL of water to the first test tube and observe for solubility.
-
If insoluble in water, use a fresh sample and test with a non-polar organic solvent (e.g., hexane) and a polar organic solvent (e.g., ethanol).
-
-
pH Determination (for aqueous solutions or water-soluble substances):
-
If the substance is soluble in water, dip a pH strip into the solution and record the pH to assess corrosivity.
-
-
Preliminary Flammability Test (use extreme caution and only in a fume hood):
-
Place a very small amount of the substance on a fire-resistant surface (e.g., a watch glass).
-
Bring a flame from a lighter or a Bunsen burner near the substance (do not touch it) and observe for ignition.
-
Data Presentation:
| Test | Observation | Inference |
| Physical State | e.g., White crystalline solid | --- |
| Water Solubility | e.g., Soluble | Potentially polar |
| pH of Aqueous Solution | e.g., pH = 1 | Highly acidic (Corrosive) |
| Flammability | e.g., Does not ignite | Non-flammable under test conditions |
This data, while not providing a definitive identification, can assist EHS in determining the appropriate hazard class for disposal.
By following these procedures, researchers, scientists, and drug development professionals can ensure that unidentified substances are managed in a safe, compliant, and responsible manner, thereby building a culture of safety and trust within the laboratory environment.
References
Essential Safety and Logistical Framework for Handling Fsdd1I
Disclaimer: The substance "Fsdd1I" is not a recognized chemical or biological agent in scientific literature. The following information provides a comprehensive framework for handling a novel or unidentified substance with potential hazards. This guidance is based on established laboratory safety protocols and should be adapted based on a thorough risk assessment once the specific properties of the substance are identified.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Initial Hazard Assessment and Risk Identification
Before any handling of a new substance like this compound, a thorough risk assessment is mandatory.[1][2] This process is crucial for identifying potential hazards and implementing appropriate control measures.[2] If the substance is unknown, it should be treated as highly toxic.[3][4]
The initial steps involve:
-
Information Gathering: Review all available documentation, synthesis protocols, or discovery data that might provide clues about the substance's potential physical, chemical, or toxicological properties.
-
Hazard Identification: Systematically evaluate potential hazards, including but not limited to, corrosivity, ignitability, reactivity, toxicity, and any potential biological risks.
-
Exposure Assessment: Determine potential routes of exposure, such as inhalation, skin contact, ingestion, or injection.
The following diagram outlines the logical workflow for assessing the risks associated with an unknown substance.
Caption: Risk assessment workflow for a novel substance.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dictated by the identified hazards. The following table summarizes recommended PPE based on the potential properties of this compound.
| Potential Hazard of this compound | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Volatile/Aerosolizing Toxic Substance | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant lab coat or suit | Full-face or half-mask air-purifying respirator with appropriate cartridges, or a powered air-purifying respirator (PAPR) |
| Corrosive Liquid | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over a lab coat | Not typically required unless vapors are generated |
| Skin-Absorbed Toxin | Safety glasses with side shields or goggles | Double-gloving with compatible chemical-resistant gloves | Long-sleeved lab coat, potentially disposable coveralls | Not typically required unless aerosolized |
| Biohazard (BSL-2 equivalent) | Safety glasses with side shields or goggles | Disposable nitrile or latex gloves | Lab coat | Required if procedures may generate infectious aerosols |
| Unknown Properties | Chemical splash goggles and face shield | Chemical-resistant gloves (outer and inner) | Fully encapsulating chemical protective suit | Self-contained breathing apparatus (SCBA) or supplied-air respirator |
Operational Plan for Handling this compound
A detailed Standard Operating Procedure (SOP) must be developed before handling this compound. This procedure should minimize the risk of exposure and ensure the safety of all laboratory personnel.
Experimental Workflow:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that safety equipment, such as eyewash stations and safety showers, is accessible and functional.
-
Prepare all necessary reagents and equipment in a designated containment area, such as a fume hood or biosafety cabinet.
-
-
Handling:
-
Always handle this compound within a certified chemical fume hood or other appropriate containment device.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Employ mechanical pipetting aids; never use mouth suction.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in designated waste containers.
-
The following diagram illustrates the standard workflow for handling a hazardous substance.
Caption: Standard operational workflow for handling this compound.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety. All waste should be treated as hazardous unless proven otherwise.
Disposal Protocol:
-
Segregation:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty containers should be collected in a designated, labeled, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled container. Do not mix incompatible waste streams.
-
Sharps: Needles, scalpels, and other contaminated sharps must be disposed of in an approved sharps container.
-
-
Decontamination:
-
For biohazardous waste, autoclaving is a common method of decontamination before disposal.
-
Chemical disinfection may be appropriate for certain types of waste, but the compatibility of the disinfectant with this compound must be confirmed.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the substance (this compound), and the associated hazards.
-
Store waste in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
The following diagram outlines the decision-making process for the disposal of this compound waste.
Caption: Decision pathway for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
